molecular formula C11H13NO2 B102823 1-Benzylazetidine-2-carboxylic acid CAS No. 18085-40-0

1-Benzylazetidine-2-carboxylic acid

Cat. No.: B102823
CAS No.: 18085-40-0
M. Wt: 191.23 g/mol
InChI Key: WHUOCTPLGJOLFL-UHFFFAOYSA-N
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Description

1-Benzylazetidine-2-carboxylic acid is a valuable chiral synthon and protected precursor in organic synthesis, particularly for the production of non-proteinogenic amino acids and pharmaceutical intermediates. The azetidine ring is a sought-after scaffold in drug discovery due to its conformational properties. This compound serves as a crucial protected intermediate for azetidine-2-carboxylic acid , a conformationally restricted analog of proline. Its primary research value lies in its role as a building block for the synthesis of more complex molecules. Synthetic applications include its use in nucleophilic ring-opening reactions for the preparation of diverse structures such as α,γ-diamino, α-phenoxy-γ-amino, and α-cyano-γ-amino carboxamides . Furthermore, derivatives of this azetidine core can be utilized in intramolecular cross-coupling reactions to construct azetidine-fused heterocyclic systems, which are privileged structures in medicinal chemistry . The enantioselective synthesis of this scaffold and its derivatives is an area of active research, with methods such as biocatalytic transformations using microbial whole cells achieving excellent enantioselectivity (ee >99.5%) and synthetic routes via malonic ester intermediates providing high total yields . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-7-12(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUOCTPLGJOLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40302338
Record name 1-benzylazetidine-2-carboxylic acid
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18085-40-0
Record name 1-(Phenylmethyl)-2-azetidinecarboxylic acid
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Record name 1-benzylazetidine-2-carboxylic acid
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Record name 1-benzylazetidine-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1-benzylazetidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to facilitate understanding and replication.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the synthesis of the racemic mixture followed by enantiomeric resolution, and asymmetric synthesis to directly obtain a specific enantiomer. A common precursor for these routes is the corresponding methyl ester, which is subsequently hydrolyzed to the carboxylic acid.

Synthesis of Racemic this compound

A prevalent method for the preparation of the racemic compound involves the cyclization of a difunctionalized butane derivative with benzylamine. A typical starting material for this process is γ-butyrolactone.

Reaction Pathway:

The synthesis generally proceeds in three steps:

  • Dibromination and Esterification of γ-Butyrolactone: γ-Butyrolactone is treated with bromine and a bromine catalyst, followed by reaction with methanol to yield methyl 2,4-dibromobutanoate.

  • Cyclization with Benzylamine: The resulting dibromoester undergoes a cyclization reaction with benzylamine to form methyl 1-benzylazetidine-2-carboxylate.

  • Hydrolysis: The methyl ester is then hydrolyzed under basic conditions to afford this compound.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Preparation of Methyl 2,4-dibromobutanoate

  • To γ-butyrolactone (78 mmol) is added red phosphorus tribromide (2.0 mmol) and the mixture is heated to 100°C under an inert atmosphere.

  • Bromine (86 mmol) is added dropwise over 1 hour while maintaining the temperature.

  • After the addition is complete, the mixture is stirred for an additional 5 minutes at 100°C.

  • The reaction is then cooled to room temperature, and excess bromine is removed under a stream of nitrogen.

  • Methanol (30 mL) is added to the residue, and the mixture is stirred for 20 hours at room temperature.

  • The reaction mixture is then worked up by treating with a saturated aqueous solution of sodium sulfite and extracting with n-hexane.

Step 2: Synthesis of Methyl 1-benzylazetidine-2-carboxylate

  • To a solution of methyl 2,4-dibromobutanoate in a suitable solvent, add benzylamine in the presence of a base (e.g., potassium carbonate).

  • The reaction mixture is stirred at room temperature or gentle heating until the cyclization is complete, as monitored by TLC.

  • The crude product is then purified by column chromatography.

Step 3: Hydrolysis to this compound

  • The purified methyl 1-benzylazetidine-2-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (typically 1.5 - 2.0 equivalents), is added.[1]

  • The mixture is heated to reflux and maintained for 1-4 hours, with the reaction progress monitored by TLC.[1]

  • Upon completion, the reaction mixture is cooled, and any organic co-solvent is removed under reduced pressure.[1]

  • The remaining aqueous solution is washed with a non-polar organic solvent to remove any unreacted ester.[1]

  • The aqueous layer is then cooled in an ice bath and acidified to a pH of 1-2 with a strong acid (e.g., concentrated HCl).[1]

  • The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.[1]

Quantitative Data for Racemic Synthesis:

StepStarting MaterialKey ReagentsProductYield (%)
1γ-ButyrolactonePBr₃, Br₂, MeOHMethyl 2,4-dibromobutanoateNot specified
2Methyl 2,4-dibromobutanoateBenzylamine, K₂CO₃Methyl 1-benzylazetidine-2-carboxylateNot specified
3Methyl 1-benzylazetidine-2-carboxylateNaOH or KOHThis compoundHigh

Logical Workflow for Racemic Synthesis

G A γ-Butyrolactone B Methyl 2,4-dibromobutanoate A->B  PBr₃, Br₂  MeOH C Methyl 1-benzylazetidine-2-carboxylate B->C  Benzylamine  Base D This compound (Racemic) C->D  Base Hydrolysis  (e.g., NaOH) G A Racemic 1-Benzylazetidine- 2-carboxylic acid B Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) A->B  (R)-1-Phenylethylamine C Separated Diastereomeric Salts (by fractional crystallization) B->C  Fractional Crystallization D Enantiomerically Pure This compound C->D  Acidification (e.g., HCl)

References

Physicochemical Properties of 1-Benzylazetidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazetidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a proline analog, its unique four-membered ring structure offers a scaffold for the development of novel therapeutics. Understanding its physicochemical properties is paramount for its application in pharmaceutical development, influencing aspects from synthesis and formulation to biological activity and pharmacokinetics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and outlines a general workflow for the biological evaluation of such novel chemical entities.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂PubChem[1]
Molecular Weight 191.23 g/mol PubChem[1]
Density 1.3±0.1 g/cm³ChemSrc[2]
Boiling Point 327.5±35.0 °C at 760 mmHgChemSrc[2]
Flash Point 151.9±25.9 °CChemSrc[2]
LogP (Computed) -0.8PubChem[1]
¹H NMR (500MHz, D₂O) δ 2.39-2.43 (m, 1H, Aze-CH₂), 2.60-2.64 (m, 1H, Aze-CH₂), 3.81-3.85 (m, 1H, Aze-CH₂), 3.96-4.00 (m, 1H, Aze-CH₂), 4.33 (q, J=13Hz, 2H, Bn-CH₂), 4.727 (t, J=9.5Hz, 1H, Aze-CH), 7.408-7.412 (m, 5H, Bz-H)Google Patents
Melting Point Data not available
pKa Data not available
Aqueous Solubility Data not available

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are crucial for obtaining reliable and reproducible data. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, clean vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Biological Context and Evaluation Workflow

The parent compound, azetidine-2-carboxylic acid, is a known proline analogue that can be misincorporated into proteins, leading to cellular toxicity.[3] This mechanism of action suggests that derivatives such as this compound may possess interesting biological activities. For drug development professionals, a structured approach to evaluating the biological effects of such a novel compound is essential.

General Biological Evaluation Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a novel chemical entity like this compound.

Biological Evaluation Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Acquisition Compound Synthesis & Purification Primary_Screening Primary Target-Based or Phenotypic Screening Compound_Acquisition->Primary_Screening Test Compound Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Active 'Hits' Selectivity_Profiling Selectivity Profiling (Off-target effects) Dose_Response->Selectivity_Profiling Potent Compounds Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Selective Compounds Pharmacokinetics Pharmacokinetics (ADME) Mechanism_of_Action->Pharmacokinetics Lead Candidate Efficacy_Models Animal Models of Disease Pharmacokinetics->Efficacy_Models Favorable PK Profile Toxicology Preliminary Toxicology Efficacy_Models->Toxicology In Vivo Efficacy

A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound presents a compelling scaffold for further investigation in drug discovery. While foundational physicochemical data are available, this guide highlights the need for experimental determination of key properties such as melting point, pKa, and aqueous solubility to build a more complete profile of this compound. The provided experimental protocols offer a starting point for researchers to obtain this critical information. Furthermore, the outlined biological evaluation workflow provides a strategic framework for elucidating the therapeutic potential of this and other novel azetidine derivatives.

References

An In-depth Technical Guide to 1-Benzylazetidine-2-carboxylic Acid (CAS: 18085-40-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidine-2-carboxylic acid is a heterocyclic organic compound featuring a central four-membered azetidine ring. The presence of a benzyl group on the nitrogen atom and a carboxylic acid group at the 2-position makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. Its constrained ring system and chiral center offer unique conformational properties that are attractive for designing novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and logical workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 18085-40-0[1][2]
Molecular Formula C₁₁H₁₃NO₂[1][3]
Molecular Weight 191.23 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2-Azetidinecarboxylic acid, 1-(phenylmethyl)-; N-benzyl-2-azetidine carboxylic acid[1][3]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 327.5 ± 35.0 °C at 760 mmHg[1]
Flash Point 151.9 ± 25.9 °C[1]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure forms of this compound is crucial for its application in pharmaceuticals. A common method involves the chiral resolution of the racemic mixture.

Experimental Protocol: Chiral Resolution of (S)-1-benzylazetidine-2-carboxylic acid

This protocol is based on a patented method for producing (S)-azetidine-2-carboxylic acid, where the resolution of the N-benzylated precursor is a key step.[4]

Objective: To separate the (S)-enantiomer from a racemic mixture of this compound.

Materials:

  • Racemic this compound

  • D-α-phenylethylamine

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Salt Formation: Dissolve racemic this compound in a suitable solvent, such as ethanol. Add D-α-phenylethylamine to the solution to form a diastereomeric salt.

  • Crystallization: Cool the solution to induce crystallization of the less soluble diastereomeric salt, ((S)-1-benzylazetidine-2-carboxylic acid with D-α-phenylethylamine).

  • Filtration: Filter the crystals and wash with a small amount of cold solvent to isolate the desired diastereomeric salt.

  • Liberation of the Free Acid:

    • Dissolve the isolated salt in water.

    • Adjust the pH to between 8 and 10 using a base (e.g., NaOH) to deprotonate the D-α-phenylethylamine, which can then be recovered by extraction with an organic solvent.

    • Adjust the aqueous layer's pH to between 1 and 3 with an acid (e.g., HCl) to protonate the carboxylic acid.

    • Extract the (S)-1-benzylazetidine-2-carboxylic acid into an organic solvent.

  • Purification: The extracted product can be further purified by recrystallization from a suitable solvent to yield the pure (S)-enantiomer.[4]

G cluster_synthesis Synthesis Workflow: Chiral Resolution racemate Racemic 1-benzylazetidine- 2-carboxylic acid salt Diastereomeric Salt Formation racemate->salt d_amine D-α-phenylethylamine d_amine->salt solvent1 Ethanol solvent1->salt crystallization Cooling & Crystallization salt->crystallization filtration Filtration crystallization->filtration solid (S)-acid • (D)-amine Salt filtration->solid liberation Liberation of Free Acid (pH Adjustment & Extraction) solid->liberation pure_S Pure (S)-1-benzylazetidine- 2-carboxylic acid liberation->pure_S G cluster_applications Role as a Versatile Building Block cluster_derivatives Derivatives cluster_final_products Final Applications core 1-Benzylazetidine- 2-carboxylic Acid amide Amides core->amide Amidation ester Esters core->ester Esterification enzyme_inhibitors Enzyme Inhibitors core->enzyme_inhibitors Further Synthesis analgesics Analgesics amide->analgesics neuro_agents Neurological Agents ester->neuro_agents G cluster_logic Chemical Relationships and Derivatives start 1-Benzylazetidine- 2-carboxylic Acid amide 1-Benzylazetidine- 2-carboxamide start->amide Amidation ester Methyl 1-benzylazetidine- 2-carboxylate start->ester Esterification debenz (S)-Azetidine- 2-carboxylic Acid start->debenz Debenzylation (Hydrogenolysis)

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Benzylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 1-benzylazetidine-2-carboxylic acid. This compound, a substituted derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid, is of significant interest in medicinal chemistry and drug development due to its potential as a proline analogue and a scaffold for novel therapeutics.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1] Its structure comprises a four-membered azetidine ring, a carboxylic acid functional group at the 2-position, and a benzyl group attached to the nitrogen atom.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂PubChem CID: 288936[1]
Molecular Weight 191.23 g/mol PubChem CID: 288936[1]
CAS Number 18085-40-0PubChem CID: 288936[1]
IUPAC Name This compoundPubChem CID: 288936[1]

Synthesis and Experimental Protocols

The synthesis of racemic this compound can be achieved through various synthetic routes. A common method involves the N-benzylation of azetidine-2-carboxylic acid or its esters. The enantiomerically pure forms, such as (S)-1-benzylazetidine-2-carboxylic acid, can be obtained through chiral resolution of the racemic mixture.

Experimental Protocol: Synthesis of Racemic this compound (Reference Method)

A detailed protocol for the synthesis of the racemic compound is described in the scientific literature. A key method involves the reaction of a suitable precursor with benzyl bromide. For the specific synthesis, the methodology outlined in Tetrahedron: Asymmetry, 1998, 9, 429-435 is a primary reference.

Experimental Protocol: Chiral Resolution of (S)-1-Benzylazetidine-2-carboxylic Acid

A patented method describes the resolution of racemic this compound to obtain the (S)-enantiomer. The protocol involves the following key steps:

  • Salt Formation: The racemic this compound is reacted with a chiral resolving agent, such as D-alpha-phenylethylamine, in a suitable solvent (e.g., ethanol) to form diastereomeric salts.

  • Crystallization and Filtration: The mixture is cooled to induce crystallization. The diastereomeric salt of the desired (S)-enantiomer preferentially crystallizes and is isolated by filtration.

  • Liberation of the Free Acid: The isolated salt is treated with an acid to liberate the pure (S)-1-benzylazetidine-2-carboxylic acid.

Spectroscopic Data and Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The following table summarizes the reported ¹H NMR data for (S)-1-benzylazetidine-2-carboxylic acid in D₂O.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.408 - 7.412m5HAromatic protons (C₆H₅)
4.727t, J = 9.5 Hz1HAzetidine-CH
3.96 - 4.00m1HAzetidine-CH₂
3.81 - 3.85m1HAzetidine-CH₂
3.3q, J = 13 Hz2HBenzyl-CH₂
2.60 - 2.64m1HAzetidine-CH₂
2.39 - 2.43m1HAzetidine-CH₂

Note: Data obtained from Chinese Patent CN103467350A.

¹³C NMR Spectroscopy

Predicted Chemical Shift (δ) ppmAssignment
170 - 185Carboxylic Acid (C=O)
125 - 140Aromatic Carbons (C₆H₅)
~60Benzyl-CH₂
50 - 65Azetidine-CH
20 - 40Azetidine-CH₂

Note: These are predicted values based on typical chemical shifts for similar functional groups.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Fragmentation Pattern

For this compound (MW = 191.23), the following fragmentation pattern is anticipated under electron ionization:

  • Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the intact molecule.

  • Loss of COOH: A fragment at m/z = 146, resulting from the loss of the carboxylic acid group.

  • Loss of Benzyl Group: A fragment corresponding to the loss of the C₇H₇ radical.

  • Tropylium Ion: A prominent peak at m/z = 91, which is characteristic of a benzyl group, formed by rearrangement to the stable tropylium cation.

  • Loss of OH: A fragment at m/z = 174 from the loss of a hydroxyl radical.[4]

m/zPredicted Fragment
191[C₁₁H₁₃NO₂]⁺ (Molecular Ion)
146[C₁₀H₁₂N]⁺
91[C₇H₇]⁺ (Tropylium ion)
174[C₁₁H₁₂NO]⁺

Note: This is a predicted fragmentation pattern based on the principles of mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
1690-1760 (strong)C=O stretchCarboxylic Acid
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic
1450-1600C=C stretchAromatic
1210-1320C-O stretchCarboxylic Acid
690-900C-H bendAromatic

Note: These are predicted absorption ranges based on typical IR frequencies for the respective functional groups.[5][6][7]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the structure elucidation and the key relationships between the different analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Racemic Mixture Resolution Chiral Resolution Synthesis->Resolution Purification Purification Resolution->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample IR Infrared Spectroscopy Purification->IR Sample H_NMR_Data ¹H NMR: Proton Environment & Connectivity NMR->H_NMR_Data C_NMR_Data ¹³C NMR: Carbon Skeleton NMR->C_NMR_Data MS_Data MS: Molecular Weight & Fragmentation MS->MS_Data IR_Data IR: Functional Groups IR->IR_Data Structure Final Structure Confirmation H_NMR_Data->Structure C_NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

data_integration cluster_data Spectroscopic Evidence Structure 1-Benzylazetidine- 2-carboxylic Acid (C₁₁H₁₃NO₂) NMR NMR (¹H & ¹³C) NMR->Structure Confirms C-H Framework MS Mass Spec. MS->Structure Confirms Molecular Weight IR IR Spec. IR->Structure Confirms Functional Groups

Caption: Integration of spectroscopic data to confirm the molecular structure.

Conclusion

The structure of this compound is unequivocally determined through a synergistic application of modern analytical techniques. While ¹H NMR provides direct experimental evidence for the proton arrangement, complementary techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy offer crucial data for a complete and unambiguous structural assignment. The methodologies and data presented in this guide serve as a robust framework for the characterization of this and related heterocyclic compounds, which are vital for advancing drug discovery and development programs.

References

The Discovery, History, and Biological Impact of Azetidine-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that serves as a structural analogue of proline.[1][2] First identified in 1955 in the lily of the valley (Convallaria majalis), this small, cyclic imino acid has since been discovered in a variety of other plants, including those from the bean family (Fabaceae) and, notably, in table and sugar beets (Beta vulgaris).[1][3][4] Its structural similarity to proline allows it to be mistakenly incorporated into proteins during synthesis, leading to a range of toxic and teratogenic effects.[2][5] This unique property has made azetidine-2-carboxylic acid a subject of intense research, from understanding its natural role and toxicological profile to its potential applications in studying proteotoxic stress and as a building block in medicinal chemistry.[6][7] This technical guide provides an in-depth overview of the discovery, history, synthesis, biological activity, and analytical methods related to azetidine-2-carboxylic acid.

Discovery and Natural Occurrence

The history of azetidine-2-carboxylic acid began in 1955 when it was first isolated from the rhizomes and fresh foliage of Convallaria majalis.[3][8] This discovery marked the first identification of a naturally occurring azetidine compound.[3] Subsequent research has revealed its presence in other species of the Asparagaceae family, such as Polygonatum (Solomon's seal), as well as in numerous plants within the Fabaceae family.[1] More recently, and of significant interest to human health, azetidine-2-carboxylic acid has been detected in table beets, garden beets, and sugar beets.[1][9] The presence of this compound in the human food chain, primarily through the consumption of beets and their byproducts used in livestock feed, has raised questions about its potential long-term health effects.[10][11]

Quantitative Data on Natural Occurrence
Plant SourceConcentration/RatioReference
Garden Beets (Beta vulgaris)1-5% of L-proline concentration[12]
Sugar Beet By-productsUp to 0.34 mg/100 mg[13]

Synthesis of Azetidine-2-Carboxylic Acid

Several methods for the synthesis of azetidine-2-carboxylic acid have been developed, ranging from early, low-yield approaches to more recent, practical, and asymmetric preparations.

Early Synthesis Methods

Optically inactive azetidine-2-carboxylic acid was initially synthesized in low yield from the neurotransmitter GABA through α-bromination, followed by ring closure with barium hydroxide.[2] An optically active form was obtained from α,γ-diaminobutyric acid dihydrochloride via treatment with nitrous and hydrochloric acids, followed by cyclization with barium hydroxide.[2]

Synthesis from γ-Butyrolactone

A more recent and improved procedure utilizes γ-butyrolactone as a starting material, proceeding through four main steps: bromination and esterification, cyclization, hydrogenation, and resolution. This method has been reported to achieve an overall yield of 13.2%.[3][14]

  • Bromination and Esterification: γ-Butyrolactone is subjected to bromination followed by esterification to yield an intermediate.

  • Cyclization: The resulting product is cyclized to form the azetidine ring.

  • Hydrogenation: The butyl ester is removed by hydrogenation.

  • Resolution: The racemic mixture is resolved using D-tartaric acid to obtain the L-enantiomer. The salt of (L)-azetidine-2-carboxylic acid and D-tartaric acid is precipitated from an ethanol solution.

  • Dissociation: The salt is dissociated using triethylamine, and the final product is crystallized from a 90% methanol solution to yield white crystals of L-azetidine-2-carboxylic acid with 99% enantiomeric excess.

Asymmetric Synthesis

Asymmetric synthesis routes have also been explored to produce enantiomerically pure azetidine-2-carboxylic acid, which is crucial for its applications in peptide modification and as a chiral ligand in asymmetric synthesis.[8]

Biological Activity and Mechanism of Action

The biological effects of azetidine-2-carboxylic acid stem from its ability to act as a proline mimic. This molecular mimicry allows it to be recognized by prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of proline.[2][14] This substitution can have profound consequences on protein structure and function.

Protein Misfolding and Endoplasmic Reticulum (ER) Stress

The incorporation of the four-membered azetidine ring, in place of the five-membered pyrrolidine ring of proline, alters the peptide backbone's geometry, leading to protein misfolding and aggregation.[2][15] This accumulation of misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR).[1][16]

Azetidine-2-carboxylic acid has been shown to activate the PERK (protein kinase RNA-like ER kinase) and ATF6 (activating transcription factor 6) arms of the UPR.[3][8] Activation of the PERK pathway leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn reduces global protein synthesis but selectively enhances the translation of stress-responsive proteins.[3][16] This also leads to the upregulation of the lipidated form of the autophagy marker LC3-II, indicating an induction of autophagy.[3][15]

PERK_Pathway_Activation AZE Azetidine-2-Carboxylic Acid Protein_Synthesis Protein Synthesis AZE->Protein_Synthesis misincorporation Proline Proline Proline->Protein_Synthesis Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK p_PERK p-PERK PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a Autophagy Autophagy (LC3-II) p_PERK->Autophagy induces p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 selective translation Global_Translation Global Protein Translation p_eIF2a->Global_Translation inhibition UPR_Genes UPR Target Genes ATF4->UPR_Genes

Pro-inflammatory and Pro-apoptotic Effects

Studies in BV2 microglial cells have demonstrated that azetidine-2-carboxylic acid can trigger pro-inflammatory and pro-apoptotic responses.[9][17] At concentrations above 1000 µM, it significantly reduces cell viability and increases the BAX/Bcl2 ratio, indicating an induction of apoptosis.[9][15] This is accompanied by an increase in nitric oxide release and the expression of pro-inflammatory markers such as IL-1β, IL-6, and NOS2.[9][15]

  • Cell Culture: BV2 microglial cells are cultured in appropriate media.

  • Treatment: Cells are exposed to varying concentrations of azetidine-2-carboxylic acid (e.g., 0-2000 µM) for different time points (e.g., 0, 3, 6, 12, 24 hours).

  • Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay.

  • Nitric Oxide Release Assay (Griess Assay): The concentration of nitric oxide in the culture media is measured using the Griess assay.

  • Apoptosis Assay: Apoptosis is evaluated using Annexin V-FITC/propidium iodide staining followed by flow cytometry.

  • Gene Expression Analysis (RT-qPCR): The expression of pro- and anti-inflammatory markers is quantified using real-time quantitative PCR.

  • Protein Expression Analysis (Western Blot): The levels of key signaling proteins are determined by Western blotting.

AZE_Microglia_Inflammation cluster_markers Markers AZE Azetidine-2-Carboxylic Acid Microglia Microglia (BV2 cells) AZE->Microglia Protein_Misfolding Protein Misfolding Microglia->Protein_Misfolding ER_Stress ER Stress Protein_Misfolding->ER_Stress Inflammatory_Response Pro-inflammatory Response ER_Stress->Inflammatory_Response Apoptosis Apoptosis ER_Stress->Apoptosis IL1b ↑ IL-1β Inflammatory_Response->IL1b IL6 ↑ IL-6 Inflammatory_Response->IL6 NOS2 ↑ NOS2 Inflammatory_Response->NOS2 NO ↑ Nitric Oxide Inflammatory_Response->NO BAX_Bcl2 ↑ BAX/Bcl2 ratio Apoptosis->BAX_Bcl2

Impact on Collagen Synthesis

Azetidine-2-carboxylic acid has a significant impact on the synthesis of collagen, a protein rich in proline residues. Its incorporation disrupts the formation of the collagen triple helix, leading to the synthesis of abnormal, non-functional collagen.[18][19] This can result in increased glycosylation of hydroxylysine residues in collagen.[18]

Toxicity

The misincorporation of azetidine-2-carboxylic acid into proteins is the primary cause of its toxicity, leading to a variety of detrimental effects. It has been shown to be a teratogenic agent in several animal models, causing skeletal malformations and growth retardation.[2][20]

EffectModel SystemConcentration/DoseReference
Reduced Cell ViabilityBV2 microglial cells> 1000 µM[9]
Teratogenic EffectsHamster fetuses200-600 mg/kg (i.p.)[20]
Skeletal System TeratogenesisRats300 mg/kg (i.p.)[20]
Inhibition of Chondrogenic PhenotypeEmbryonated chicken eggs350 µ g/egg (daily)[20]
Reduction of L-[U-14-C]proline incorporation into hemoglobinRabbit reticulocytes1-10 mM (25-72% reduction)[20]

Analytical Methods

The detection and quantification of azetidine-2-carboxylic acid in biological samples are crucial for both research and food safety monitoring. Various analytical techniques have been employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a commonly used method for the analysis of azetidine-2-carboxylic acid. It can be used without derivatization for detection in food supplements.[21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the determination of azetidine-2-carboxylic acid. Derivatization, such as silylation, is often required to increase the volatility of the compound for gas chromatography.[21]

Conclusion

Azetidine-2-carboxylic acid, since its discovery over half a century ago, has emerged as a fascinating and important molecule. Its ability to mimic proline and disrupt protein synthesis has provided valuable insights into the cellular mechanisms of proteotoxicity and the unfolded protein response. For researchers and drug development professionals, it serves as a tool to induce and study these processes. Furthermore, its presence in the food chain warrants continued investigation into its potential long-term health implications. The synthesis of azetidine-2-carboxylic acid and its derivatives also holds promise for the development of novel therapeutic agents and chiral building blocks in organic synthesis. A thorough understanding of its chemistry, biology, and toxicology is essential for harnessing its potential while mitigating its risks.

References

An In-depth Technical Guide to 1-Benzylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to 1-benzylazetidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a substituted amino acid derivative featuring an azetidine ring, which is a four-membered heterocyclic amine. This structural motif is of significant interest in medicinal chemistry.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Alternate Molecular Weight 191.226 g/mol [2]
CAS Number 18085-40-0[1][2]

Experimental Protocols

The synthesis and resolution of enantiomerically pure forms of azetidine-2-carboxylic acid and its derivatives are crucial for their application in pharmaceuticals. Below is a detailed experimental protocol for the preparation of (S)-azetidine-2-carboxylic acid starting from racemic this compound, as detailed in patent literature.

Protocol: Preparation and Resolution of (S)-1-Benzylazetidine-2-carboxylic Acid and Subsequent Synthesis of (S)-Azetidine-2-carboxylic Acid [3]

Objective: To resolve racemic this compound and subsequently synthesize the enantiomerically pure (S)-azetidine-2-carboxylic acid.

Materials:

  • This compound

  • D-alpha-phenylethylamine

  • Ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

Step 1: Diastereomeric Salt Formation and Resolution

  • Dissolve 500g of racemic this compound in 3L of ethanol by heating.

  • To the heated solution, add 200g of D-alpha-phenylethylamine dropwise to form the diastereomeric salt.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Allow the solution to cool, which will induce crystallization of the (S)-1-benzylazetidine-2-carboxylic acid-D-alpha-phenylethylamine salt.

  • Filter the crystalline solid from the mother liquor.

  • Dissolve the obtained solid in water and adjust the pH to 8-10 using a suitable base (e.g., NaOH) to liberate the D-alpha-phenylethylamine, which can be recovered by extraction.

  • Adjust the pH of the aqueous layer to 1-3 with an acid (e.g., HCl) to precipitate the (S)-1-benzylazetidine-2-carboxylic acid crude product.

  • Extract the crude product with a suitable organic solvent.

Step 2: Recrystallization

  • Recrystallize the crude (S)-1-benzylazetidine-2-carboxylic acid from a suitable solvent to obtain the pure enantiomer.

Step 3: Debenzylation to (S)-Azetidine-2-carboxylic Acid

  • In a 2L autoclave, combine 150g of pure (S)-1-benzylazetidine-2-carboxylic acid, 20g of 10% palladium on carbon, and 1L of methanol.

  • Pressurize the autoclave with hydrogen gas to 2 MPa.

  • Maintain the reaction at 35°C for 20 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst and concentrate the filtrate to yield (S)-azetidine-2-carboxylic acid.

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and resolution of (S)-azetidine-2-carboxylic acid.

G racemic Racemic 1-Benzylazetidine- 2-carboxylic Acid salt_formation Salt Formation with D-alpha-phenylethylamine racemic->salt_formation crystallization Cooling and Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration ph_adjust1 pH Adjustment (8-10) & D-alpha-phenylethylamine Recovery filtration->ph_adjust1 ph_adjust2 pH Adjustment (1-3) & Extraction ph_adjust1->ph_adjust2 crude_product Crude (S)-1-Benzylazetidine- 2-carboxylic Acid ph_adjust2->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure (S)-1-Benzylazetidine- 2-carboxylic Acid recrystallization->pure_product debenzylation Debenzylation (H2, Pd/C) pure_product->debenzylation final_product (S)-Azetidine-2-carboxylic Acid debenzylation->final_product

Caption: Workflow for the synthesis of (S)-Azetidine-2-carboxylic Acid.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Benzylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-benzylazetidine-2-carboxylic acid, focusing on its solubility and stability. This document is intended to support research, development, and formulation activities by offering detailed experimental protocols and insights into the potential degradation pathways of this molecule.

Physicochemical Properties

This compound is a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. The introduction of a benzyl group on the nitrogen atom significantly influences its physicochemical properties, including its solubility and stability.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂-
Molecular Weight 191.23 g/mol -
Calculated LogP -0.8-
Density 1.3±0.1 g/cm³-
Boiling Point 327.5±35.0 °C at 760 mmHg-

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the known solubility of its parent compound, azetidine-2-carboxylic acid, and the presence of the hydrophobic benzyl group, a qualitative solubility profile can be inferred. Azetidine-2-carboxylic acid is known to be soluble in polar solvents like water and methanol, with limited solubility in nonpolar organic solvents[1]. The N-benzyl substituent is expected to increase its solubility in organic solvents and decrease its aqueous solubility.

Table of Expected Solubility:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to LowThe carboxylic acid and azetidine nitrogen can form hydrogen bonds, but the benzyl group adds hydrophobicity.
Polar Aprotic DMSO, DMF, AcetonitrileHighGood solvation of both the polar functional groups and the aromatic ring.
Nonpolar Hexane, TolueneVery LowThe overall polarity of the molecule is too high for significant dissolution in nonpolar solvents.
Experimental Protocol for Solubility Determination (Saturation Shake-Flask Method)

This protocol outlines a standardized method for quantitatively determining the solubility of this compound in various solvents.

Materials:

  • This compound (analytical standard)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical instrument

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method to determine the concentration.

  • Calculation: The calculated concentration, accounting for any dilutions, represents the solubility of the compound in the chosen solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Settle and Centrifuge B->C D Filter Supernatant C->D E Dilute Sample D->E F Quantify via HPLC-UV E->F

Solubility Determination Workflow

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The experimental design for these studies should be based on the International Council for Harmonisation (ICH) Q1A guidelines.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated:

  • Hydrolysis: The carboxylic acid moiety is generally stable, but the strained azetidine ring may be susceptible to acid- or base-mediated ring-opening.

  • Oxidation: The benzylic carbon is a potential site for oxidation, which could lead to the formation of benzaldehyde or benzoic acid derivatives.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

  • Thermal Degradation: High temperatures can induce decomposition.

G cluster_degradation Degradation Pathways 1-Benzylazetidine-2-carboxylic_acid This compound Hydrolysis Hydrolysis (Acid/Base mediated ring opening) 1-Benzylazetidine-2-carboxylic_acid->Hydrolysis H+/OH- Oxidation Oxidation (Oxidation of benzyl group) 1-Benzylazetidine-2-carboxylic_acid->Oxidation Oxidizing agents Photodegradation Photodegradation 1-Benzylazetidine-2-carboxylic_acid->Photodegradation Light Thermal Thermal Degradation 1-Benzylazetidine-2-carboxylic_acid->Thermal Heat

Potential Degradation Pathways
Experimental Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of this compound under various stress conditions as per ICH guidelines. A stability-indicating analytical method (e.g., HPLC with UV and/or MS detection) must be developed and validated to separate and quantify the parent compound from its degradation products.

Table of Forced Degradation Conditions:

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C
Base Hydrolysis 0.1 M NaOH at 60 °C
Oxidation 3% H₂O₂ at room temperature
Thermal Solid state at 105 °C or 10°C below melting point
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

General Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, use the solid compound.

  • Stress Application: Expose the samples to the conditions outlined in the table above.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative stress, the reaction may be quenched if necessary.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Determine the percentage of degradation and identify and characterize any significant degradation products.

G cluster_stress Stress Conditions A Prepare Drug Solution/Solid B Acid/Base Hydrolysis A->B C Oxidation A->C D Thermal A->D E Photostability A->E F Sample at Time Points B->F C->F D->F E->F G Neutralize/Quench F->G H Analyze by HPLC G->H I Evaluate Degradation H->I

Forced Degradation Study Workflow

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is limited, the provided protocols and theoretical considerations offer a robust starting point for researchers and drug development professionals. The successful characterization of these properties is fundamental to the development of safe, effective, and stable pharmaceutical products containing this molecule.

References

The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a "privileged" scaffold in modern medicinal chemistry.[1][2][3] Its unique conformational rigidity, a balance between the highly strained aziridine and the more flexible pyrrolidine, provides a powerful tool for optimizing the pharmacological properties of drug candidates.[1][2][3] This constrained geometry can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1][4] Historically, synthetic challenges limited the widespread use of azetidines; however, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential in drug discovery.[1][5][6] Consequently, the azetidine motif is now a key component of several approved drugs and numerous clinical candidates across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][5]

This technical guide provides a comprehensive overview of the biological significance of azetidine-containing compounds, focusing on their mechanisms of action, quantitative structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

I. Azetidine-Containing Compounds as Enzyme Inhibitors

The rigid framework of the azetidine ring makes it an ideal scaffold for designing potent and selective enzyme inhibitors. By presenting functional groups in a well-defined spatial orientation, azetidine derivatives can achieve high-affinity interactions with the active sites of various enzymes.

Kinase Inhibitors

Cobimetinib (Cotellic®) , a potent and selective inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2, is a prime example of a successful azetidine-containing drug.[2] It is used in the treatment of certain types of melanoma. Another important class of kinase targets for azetidine derivatives is the Janus kinase (JAK) family. Tofacitinib (Xeljanz®) , an inhibitor of JAKs, is used to treat rheumatoid arthritis and other inflammatory conditions.[7]

CompoundTargetIC50NotesReference(s)
CobimetinibMEK1/2-Targeted cancer therapy[2]
TofacitinibJAKs-Treatment of rheumatoid arthritis[7]
Roche Compound 7JAK30.26 nM10-fold selectivity over JAK1[7]

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2][8][9] Dysregulation of this pathway is a common feature in many cancers.[2][7] Cobimetinib acts by inhibiting MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1 and ERK2 and inhibiting tumor growth.[2]

MEK1_2_ERK1_2_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Jun, c-Myc) ERK1_2->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Survival, Proliferation Transcription_Factors->Cell_Cycle_Progression Cobimetinib Cobimetinib (Azetidine-containing) Cobimetinib->MEK1_2

MEK1/2-ERK1/2 Signaling Pathway Inhibition

The JAK-STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and apoptosis.[3][5][10][11] Tofacitinib and other azetidine-based inhibitors block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and subsequent gene transcription.[7]

JAK_STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Tofacitinib Tofacitinib (Azetidine-containing) Tofacitinib->JAK nAChR_Signaling_Pathway ACh Acetylcholine nAChR nAChR ACh->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K MAPK_pathway MAPK Pathway Ca_Influx->MAPK_pathway Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Neuroprotection Akt->Neuronal_Survival MAPK_pathway->Neuronal_Survival Azetidine_Modulator Azetidine-based Modulator Azetidine_Modulator->nAChR NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Depolarization Depolarization (removes Mg²⁺ block) Depolarization->NMDAR Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity, Learning & Memory Downstream_Signaling->Synaptic_Plasticity Azetidine_Analog Azetidine-based Analog Azetidine_Analog->NMDAR Synthesis_Workflow Start (R)-Azetidine-2- carboxylic acid + Amine Step1 Activation with Coupling Agent & Base Start->Step1 Step2 Amide Bond Formation Step1->Step2 Step3 Aqueous Workup Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 Product Pure (R)-Azetidine- 2-carboxamide Step4->Product

References

N-Benzylazetidine Derivatives: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer unique conformational constraints that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Among the various classes of azetidine-containing compounds, N-benzylazetidine derivatives have garnered significant attention due to their diverse pharmacological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of N-benzylazetidine derivatives, highlighting their potential as therapeutic agents in various disease areas.

Synthesis of N-Benzylazetidine Derivatives

The synthesis of N-benzylazetidine derivatives can be achieved through several synthetic routes. A common and straightforward method involves the N-alkylation of the azetidine ring with a substituted benzyl halide.

General Experimental Protocol: N-Alkylation of Azetidine

Materials:

  • Azetidine

  • Substituted benzyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of azetidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the substituted benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-benzylazetidine derivative.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

This protocol can be adapted for the synthesis of a wide range of N-benzylazetidine derivatives by varying the substituents on the benzyl halide.

Biological Activities and Structure-Activity Relationships

N-benzylazetidine derivatives have been explored for a variety of biological activities, including their potential as enzyme inhibitors and anticancer agents. The following sections summarize the available quantitative data and discuss the structure-activity relationships.

N-Benzylazetidine Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. A specific derivative, (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide, has been identified as a potent and selective MAO-B inhibitor[1].

Table 1: MAO-B Inhibitory Activity of a Key N-Benzylazetidine Derivative [1]

Compound IDStructureTargetIC₅₀ (nM)Selectivity vs. MAO-A
C3 (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamideMAO-B15.3>6500-fold

Note: The detailed structure of compound C3 is described in the source publication[1].

The high potency and selectivity of this compound highlight the potential of the N-benzylazetidine scaffold for designing novel MAO-B inhibitors. Further SAR studies are needed to explore the impact of different substituents on the benzyl ring and the azetidine core.

N-Benzylazetidine Derivatives in Cancer Research

The N-benzylazetidine moiety has been incorporated into analogues of the potent antitumor agent TZT-1027, demonstrating significant antiproliferative activities against various cancer cell lines[2].

Table 2: Antiproliferative Activity of TZT-1027 Analogues Incorporating a 1-(4-Methylbenzyl)azetidine Moiety [2]

Compound IDR GroupIC₅₀ A549 (nM)IC₅₀ HCT116 (nM)
Analogue 1 -Data not specifiedData not specified
Analogue 2 -Data not specifiedData not specified

Note: The specific structures and corresponding IC₅₀ values for the analogues are detailed in the source material[2]. This table serves as a template for the type of data available.

The antitumor activity of these analogues is attributed to their ability to inhibit microtubule assembly, a critical process in cell division[2].

Experimental Protocols for Biological Assays

In Vitro Antiproliferative Assay

The antiproliferative activity of N-benzylazetidine derivatives can be determined using a standard cell viability assay, such as the MTT or MTS assay[2].

Procedure:

  • Cell Culture: Culture cancer cell lines (e.g., A549 human lung carcinoma, HCT116 human colon carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the N-benzylazetidine derivatives for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: After the treatment period, add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values (the concentration required to inhibit 50% of cell growth) from the dose-response curves[2].

Signaling Pathways and Mechanistic Insights

While specific signaling pathways modulated by a broad range of N-benzylazetidine derivatives are not yet extensively elucidated in the public domain, the mechanism of action for certain classes of these compounds has been investigated. For instance, the antitumor TZT-1027 analogues exert their effect by disrupting microtubule dynamics[2].

Below is a generalized workflow representing the drug discovery process for identifying bioactive N-benzylazetidine derivatives.

G General Drug Discovery Workflow for N-Benzylazetidine Derivatives cluster_0 Synthesis and Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Mechanism of Action Studies Azetidine Azetidine Precursors Synthesis N-Alkylation / Other Synthetic Methods Azetidine->Synthesis BenzylHalides Substituted Benzyl Halides BenzylHalides->Synthesis Library N-Benzylazetidine Derivative Library Synthesis->Library PrimaryScreening Primary Screening (e.g., Enzyme Inhibition, Cell Viability) Library->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME LeadCompound Lead Compound Selection ADME->LeadCompound PathwayAnalysis Signaling Pathway Analysis LeadCompound->PathwayAnalysis TargetValidation Target Validation PathwayAnalysis->TargetValidation

Caption: General drug discovery workflow for N-benzylazetidine derivatives.

Conclusion

N-benzylazetidine derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthesis is readily achievable, allowing for the generation of extensive libraries for high-throughput screening. The available data, particularly on their efficacy as MAO-B inhibitors and anticancer agents, underscores their therapeutic potential. Further research into their detailed structure-activity relationships and mechanisms of action will be crucial for the development of novel drug candidates based on this versatile scaffold. The continued exploration of N-benzylazetidine derivatives is warranted to fully unlock their potential in addressing unmet medical needs.

References

Spectroscopic and Spectrometric Characterization of 1-Benzylazetidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 1-benzylazetidine-2-carboxylic acid. Due to the limited availability of complete experimental spectra in public databases, this document combines reported experimental data with predicted values based on established principles of spectroscopy and spectrometry. Detailed, generalized experimental protocols for obtaining such data are also provided.

Compound Overview

This compound is a heterocyclic compound featuring an azetidine ring, a benzyl group attached to the nitrogen atom, and a carboxylic acid group at the 2-position of the azetidine ring. This structure is of interest in medicinal chemistry and drug development as a constrained amino acid analog.

Table 1: General Information for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂PubChem[1]
Molecular Weight 191.23 g/mol PubChem[1]
Monoisotopic Mass 191.094628657 DaPubChem[1]
CAS Number 18085-40-0PubChem[1]

Spectroscopic and Spectrometric Data

The following sections present the available and predicted spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The following table summarizes the reported ¹H NMR data for (S)-1-benzylazetidine-2-carboxylic acid.

Table 2: ¹H NMR Data for (S)-1-benzylazetidine-2-carboxylic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.408-7.412m5HAromatic protons (Bz-H)
4.727t, J=9.5Hz1HAzetidine CH
3.96-4.00m1HAzetidine CH₂
3.81-3.85m1HAzetidine CH₂
3.3q, J=13Hz2HBenzyl CH₂
2.60-2.64m1HAzetidine CH₂
2.39-2.43m1HAzetidine CH₂

Solvent: D₂O, Spectrometer Frequency: 500 MHz

Note: In D₂O, the acidic proton of the carboxylic acid group is exchanged with deuterium and is therefore not observed in the spectrum.

2.1.2. ¹³C NMR Spectroscopy

No experimental ¹³C NMR data for this compound has been found in the searched resources. The following table provides predicted chemical shifts based on typical values for similar functional groups.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
165-185Carboxylic Acid (C=O)
125-140Aromatic Carbons (Benzyl)
~60-80Azetidine CH
~50-70Benzyl CH₂
~20-40Azetidine CH₂

Note: Saturated aliphatic carboxylic acid carbons typically appear in the downfield end of the 165-185 ppm range.[2]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HCarboxylic acid, very broad band due to hydrogen bonding[2][3][4]
3000-3100C-HAromatic C-H stretch
2850-2960C-HAliphatic C-H stretch
1700-1725C=OCarboxylic acid carbonyl stretch, strong and sharp[3]
1450-1600C=CAromatic ring skeletal vibrations
1210-1320C-OCarboxylic acid C-O stretch
Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not available. The predicted molecular ion and major fragmentation patterns are presented below.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIonDescription
191[M]⁺Molecular ion
174[M-OH]⁺Loss of a hydroxyl radical
146[M-COOH]⁺Loss of the carboxylic acid group
91[C₇H₇]⁺Tropylium ion (from benzyl group)

Note: Aromatic carboxylic acids typically show a prominent molecular ion peak and characteristic fragments corresponding to the loss of the hydroxyl and carboxyl groups.[5]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic and spectrometric data for a solid organic compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Materials:

  • This compound (1-10 mg for ¹H, 10-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tube (5 mm)

  • Pipette and bulb

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of the solid sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

  • Acquire the NMR spectrum according to the instrument's standard operating procedures. For ¹³C NMR, a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy (Thin Solid Film Method)

Objective: To obtain an infrared spectrum of the solid compound.

Materials:

  • This compound (~10-20 mg)

  • Volatile solvent (e.g., methylene chloride, acetone)

  • Salt plates (NaCl or KBr)

  • Pipette and bulb

  • FT-IR spectrometer

Procedure:

  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent in a small vial.

  • Place a single, clean salt plate on a clean surface.

  • Using a pipette, apply one or two drops of the solution to the center of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum.

  • After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.[6]

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

  • This compound (~1 mg)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Vial and syringe

  • LC-MS system with an ESI source

Procedure:

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a high-purity solvent.

  • The solvent should be compatible with mass spectrometry (e.g., a mixture of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).

  • Infuse the sample solution directly into the ESI source using a syringe pump, or inject it through a liquid chromatography system.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to obtain a stable and strong signal for the compound of interest.

  • Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes should be tested to determine which gives a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

  • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a known chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization A Sample of This compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Information (Functional Groups, Connectivity) B->E C->E F Molecular Weight and Elemental Formula Confirmation D->F G Final Structure Verification E->G F->G

Caption: A generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Conclusion

This technical guide has consolidated the available and predicted spectroscopic and spectrometric data for this compound. While a complete set of experimental data is not publicly available, the provided information, based on a combination of reported data and well-established spectroscopic principles, offers a valuable resource for researchers. The detailed experimental protocols provide a solid foundation for obtaining comprehensive data for this and similar compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Benzylazetidine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidine-2-carboxylic acid is a proline analogue that can be incorporated into peptides to introduce conformational constraints and modify their biological activity. The rigid four-membered ring of the azetidine moiety can influence peptide backbone folding, potentially leading to structures with enhanced stability, receptor affinity, or altered enzymatic susceptibility. The N-benzyl group serves as a stable protecting group during peptide synthesis and can be removed in a subsequent step if the free secondary amine is desired in the final peptide.

These application notes provide detailed protocols for the incorporation of this compound into peptides using modern solid-phase peptide synthesis (SPPS) techniques, as well as methods for the subsequent deprotection of the N-benzyl group.

Data Presentation

The successful incorporation of sterically hindered amino acids such as this compound is highly dependent on the choice of coupling reagents and reaction conditions. While specific quantitative data for the coupling efficiency of this compound in Fmoc-based SPPS is not extensively reported, high coupling yields are achievable with the use of potent coupling reagents. For comparison, a solution-phase synthesis of a tetrapeptide containing a related N-benzhydryl-azetidine-2-carboxylic acid reported a coupling yield of 85.4%. In solid-phase peptide synthesis, coupling efficiencies are generally expected to be higher, typically targeting >99% to ensure the integrity of the final peptide product.

Table 1: Recommended Coupling Reagents for this compound in SPPS

Coupling ReagentAbbreviationClassKey Advantages
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUUronium/Aminium SaltHigh coupling efficiency, especially for sterically hindered amino acids.
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPPhosphonium SaltHigh efficiency, reduced risk of side reactions compared to some uronium salts.
1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUUronium SaltHigh efficiency, good solubility, and considered a safer alternative to HATU.

Table 2: Typical Parameters for a Single Coupling Cycle in Fmoc-SPPS

StepReagent/SolventTypical Duration
Resin SwellingDMF30-60 min
Fmoc Deprotection20% Piperidine in DMF2 x 5-10 min
WashingDMF, DCM~5 min
Coupling3-5 eq. Amino Acid, 2.9-4.9 eq. Coupling Reagent, 6-10 eq. Base in DMF2-4 hours
WashingDMF, DCM~5 min

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol describes a single coupling cycle for the incorporation of Fmoc-1-benzylazetidine-2-carboxylic acid into a peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-1-benzylazetidine-2-carboxylic acid

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is: 3 x DMF, 3 x DCM, 3 x DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-1-benzylazetidine-2-carboxylic acid (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time may be extended or a double coupling may be performed.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

Protocol 3: N-Benzyl Group Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-benzyl group from the purified peptide in solution.

Materials:

  • N-benzyl protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry methanol

Procedure:

  • Reaction Setup:

    • Dissolve the N-benzyl protected peptide in dry methanol.

    • To this solution, add 10% Pd/C (typically 10-50% by weight of the peptide).

    • Under a nitrogen atmosphere, add anhydrous ammonium formate (typically 5-10 equivalents relative to the peptide).

  • Hydrogenolysis:

    • Stir the reaction mixture at room temperature or gentle reflux.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS).

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Evaporate the combined filtrate under reduced pressure to obtain the deprotected peptide.

  • Purification: The crude deprotected peptide can be further purified by reverse-phase HPLC.

Visualizations

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-1-benzylazetidine-2-COOH, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Next_Cycle Repeat Cycle or Final Cleavage Washing2->Next_Cycle Next_Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Next_Cycle->Cleavage Final Step Deprotection_NBn N-Benzyl Deprotection (Catalytic Hydrogenation) Cleavage->Deprotection_NBn Final_Peptide Final Peptide Deprotection_NBn->Final_Peptide

Caption: Workflow for SPPS incorporation of this compound.

Signaling_Pathway cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_Post_Synthesis Post-Synthesis Processing Start Start with Peptide-Resin Fmoc_Removal Fmoc Removal Start->Fmoc_Removal Wash_1 Wash Fmoc_Removal->Wash_1 AA_Coupling Amino Acid Coupling Wash_1->AA_Coupling Wash_2 Wash AA_Coupling->Wash_2 Wash_2->Fmoc_Removal Repeat for next amino acid Cleavage Cleavage & Side-Chain Deprotection Wash_2->Cleavage Final Peptide Assembled N_Bn_Deprotection N-Benzyl Deprotection Cleavage->N_Bn_Deprotection Purification Purification (HPLC) N_Bn_Deprotection->Purification

Caption: Logical relationship of SPPS and post-synthesis steps.

protocol for the synthesis of (S)-azetidine-2-carboxylic acid from 1-benzylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of the non-proteinogenic amino acid (S)-azetidine-2-carboxylic acid, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the chiral resolution of racemic 1-benzylazetidine-2-carboxylic acid, followed by purification and subsequent debenzylation to yield the target compound. Detailed methodologies for each step are provided, along with a comparative summary of debenzylation techniques.

Introduction

(S)-azetidine-2-carboxylic acid is a constrained cyclic amino acid analogue of proline. Its unique four-membered ring structure imparts specific conformational rigidity, making it a desirable component in the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. This protocol outlines a reliable and reproducible method to obtain the enantiomerically pure (S)-enantiomer starting from the readily available N-benzylated racemic precursor.

Overall Synthesis Workflow

The synthesis proceeds in three main stages:

  • Chiral Resolution: Separation of the desired (S)-enantiomer from the racemic mixture of this compound.

  • Purification: Recrystallization of the (S)-1-benzylazetidine-2-carboxylic acid to achieve high chemical and enantiomeric purity.

  • Debenzylation: Removal of the N-benzyl protecting group via catalytic hydrogenation to afford the final product, (S)-azetidine-2-carboxylic acid.

SynthesisWorkflow cluster_0 Step 1: Chiral Resolution cluster_1 Step 2: Purification cluster_2 Step 3: Debenzylation racemic Racemic 1-benzylazetidine- 2-carboxylic acid resolving_agent Add D-α-phenylethylamine in solvent racemic->resolving_agent diastereomeric_salt Formation of Diastereomeric Salt ((S)-acid-(R)-amine) resolving_agent->diastereomeric_salt crystallization Cooling, Crystallization & Filtration diastereomeric_salt->crystallization ph_adjustment pH Adjustment & Extraction crystallization->ph_adjustment recrystallization Recrystallization ph_adjustment->recrystallization pure_S_intermediate (S)-1-benzylazetidine- 2-carboxylic acid (pure) recrystallization->pure_S_intermediate debenzylation Catalytic Hydrogenation pure_S_intermediate->debenzylation final_product (S)-azetidine-2-carboxylic acid debenzylation->final_product

Figure 1. Workflow for the synthesis of (S)-azetidine-2-carboxylic acid.

Experimental Protocols

Step 1 & 2: Chiral Resolution and Purification of (S)-1-benzylazetidine-2-carboxylic acid

This procedure is adapted from a patented method and utilizes D-α-phenylethylamine as a chiral resolving agent.[1]

Materials:

  • Racemic this compound

  • D-α-phenylethylamine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solvent for recrystallization

Procedure:

  • Salt Formation: Dissolve racemic this compound in a suitable solvent such as ethanol. Add D-α-phenylethylamine to the solution to form diastereomeric salts.

  • Crystallization: Cool the solution to induce crystallization of the less soluble diastereomeric salt, which is enriched in the (S)-enantiomer of the acid.

  • Filtration: Isolate the crystalline solid by filtration.

  • Liberation of the Chiral Acid: Dissolve the isolated salt in water and adjust the pH to between 8 and 10 with a base (e.g., NaOH) to liberate and allow for the recovery of the D-α-phenylethylamine by extraction with an organic solvent.

  • Acidification: Adjust the pH of the aqueous layer to between 1 and 3 with an acid (e.g., HCl) to precipitate the (S)-1-benzylazetidine-2-carboxylic acid.

  • Extraction and Purification: Extract the product with an organic solvent and purify by recrystallization to obtain the pure (S)-enantiomer.

Step 3: Debenzylation of (S)-1-benzylazetidine-2-carboxylic acid

The removal of the N-benzyl group is most commonly achieved by catalytic hydrogenation. Two common methods are presented here: direct hydrogenation with hydrogen gas and catalytic transfer hydrogenation.

Method A: Direct Catalytic Hydrogenation

This method utilizes hydrogen gas and a palladium catalyst.

Materials:

  • (S)-1-benzylazetidine-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C) or 20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Autoclave or hydrogenation apparatus

Procedure:

  • Reaction Setup: In a suitable autoclave, combine (S)-1-benzylazetidine-2-carboxylic acid and a catalytic amount of 10% Pd/C in methanol.[1]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas.

  • Reaction: Stir the reaction mixture at a set temperature until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (S)-azetidine-2-carboxylic acid.

Method B: Catalytic Transfer Hydrogenation

This alternative method avoids the need for a pressurized hydrogen gas setup by using a hydrogen donor, such as ammonium formate.

Materials:

  • (S)-1-benzylazetidine-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (dry)

Procedure:

  • Reaction Setup: To a stirred suspension of (S)-1-benzylazetidine-2-carboxylic acid and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate in a single portion under an inert atmosphere (e.g., nitrogen).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, filter the hot reaction mixture through a Celite pad to remove the catalyst. Wash the Celite pad with boiling water.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the desired product.

Data Presentation

The following table summarizes quantitative data for the debenzylation step based on a specific literature example and provides a general overview of alternative conditions.

ParameterMethod A: Direct Hydrogenation[1]Method B: Catalytic Transfer Hydrogenation (General Protocol)
Substrate (S)-1-benzylazetidine-2-carboxylic acid(S)-1-benzylazetidine-2-carboxylic acid
Catalyst 10% Palladium on carbon10% Palladium on carbon
Catalyst Loading ~13.3% (w/w)Typically 10-50% (w/w) of substrate
Hydrogen Source H₂ gasAmmonium formate
Solvent MethanolMethanol
Pressure 2 MPaAtmospheric
Temperature 35 °CReflux
Reaction Time 20 hoursTypically rapid (minutes to a few hours)
Yield Not explicitly stated, but TLC showed complete reaction.Generally high

Signaling Pathways and Logical Relationships

The logical progression of the debenzylation reaction can be visualized as follows:

DebenzylationMechanism reactant (S)-1-benzylazetidine- 2-carboxylic acid reaction_step Catalytic Hydrogenolysis (Cleavage of C-N bond) reactant->reaction_step catalyst_H2 Pd/C Catalyst + H₂ Source catalyst_H2->reaction_step product (S)-azetidine-2-carboxylic acid reaction_step->product byproduct Toluene reaction_step->byproduct

Figure 2. Logical flow of the debenzylation step.

References

Application Note: Debenzylation of 1-Benzylazetidine-2-carboxylic Acid to Synthesize Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the debenzylation of 1-benzylazetidine-2-carboxylic acid to produce azetidine-2-carboxylic acid, a valuable non-proteinogenic amino acid analogue of proline used in pharmaceutical and peptide research. The primary method detailed is palladium-catalyzed hydrogenation, a robust and high-yielding approach. An alternative method, catalytic transfer hydrogenation, is also presented, offering a rapid and convenient option. This document includes comprehensive experimental protocols, a summary of reaction parameters, and characterization data for the final product.

Introduction

Azetidine-2-carboxylic acid is a four-membered heterocyclic non-proteinogenic amino acid that serves as a constrained analogue of proline. Its incorporation into peptides and peptidomimetics can induce specific conformational constraints, making it a valuable tool in drug design and development. The synthesis of azetidine-2-carboxylic acid often proceeds via the deprotection of an N-protected precursor, such as this compound. The benzyl group is a common amine protecting group due to its stability and ease of removal via hydrogenolysis. This document outlines the experimental procedures for the efficient removal of the N-benzyl group to yield the desired product.

Data Presentation

The following table summarizes typical quantitative data for the debenzylation of N-benzyl amino acids and related compounds under various conditions. While specific data for this compound is highlighted by the quantitative yield in the catalytic hydrogenation method, the other entries provide a comparative overview of reaction efficiencies.

MethodCatalyst (Loading)Hydrogen SourceSolventTemperatureReaction TimeYield (%)Reference Type
Catalytic Hydrogenation Pd/C (10 mol%) H₂ (gas) MeOH RT - Quantitative Specific to substrate
Catalytic Transfer10% Pd/CAmmonium FormateMethanolReflux10 min90General N-benzyl amine
Catalytic Transfer10% Pd/CAmmonium FormateMethanolReflux<10 min76General N-benzyl amine
Catalytic Transfer10% Pd/CAmmonium FormateMethanolReflux10 min95General N-benzyl amine

Experimental Protocols

Two primary methods for the debenzylation of this compound are presented below.

Method 1: Catalytic Hydrogenation

This method is the most common and generally provides high yields.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol, add 10% Pd/C (typically 10 mol% of the substrate).

  • Inerting: The reaction vessel is sealed and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via several vacuum/inert gas cycles.

  • Hydrogenation: The inert atmosphere is then replaced with hydrogen gas (a balloon can be used for atmospheric pressure reactions, or a Parr apparatus for higher pressures).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with methanol.

  • Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield azetidine-2-carboxylic acid.

  • Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by recrystallization.

Method 2: Catalytic Transfer Hydrogenation

This method avoids the use of hydrogen gas, offering a more convenient laboratory setup.[1][2][3]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol (MeOH), anhydrous

  • Nitrogen gas

  • Celite®

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a stirred suspension of this compound (1.0 eq) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (typically 5 equivalents) in a single portion under a nitrogen atmosphere.[2]

  • Reaction: The resulting reaction mixture is stirred at reflux temperature.[2]

  • Reaction Monitoring: The reaction is monitored by TLC. These reactions are often rapid, with completion times ranging from 10 minutes to an hour for many N-benzyl amines.[2]

  • Work-up: After completion of the reaction, the catalyst is removed by filtration through a Celite® pad. The pad is then washed with methanol.[2]

  • Isolation: The combined organic filtrate is evaporated under reduced pressure to afford the desired amino acid.[2]

Alternative Debenzylation Methods

While catalytic hydrogenation is the preferred method, other techniques for N-debenzylation exist, though they may be less suitable for this specific substrate due to potential side reactions. These include:

  • Oxidative Cleavage: Reagents such as ceric ammonium nitrate (CAN) or N-iodosuccinimide (NIS) can be used for the oxidative debenzylation of N-benzyl amines.[4][5]

  • Acid-Mediated Deprotection: Strong acids can cleave the N-benzyl bond, but the harsh conditions may not be compatible with all functional groups. The addition of a milder acid, like acetic acid, has been shown to facilitate palladium-catalyzed hydrogenations in some cases.[6]

Characterization of Azetidine-2-carboxylic Acid

The final product can be characterized by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (D₂O): Spectral data will show characteristic peaks for the azetidine ring protons and the alpha-proton.

    • ¹³C NMR (D₂O): The spectrum will display signals corresponding to the carboxyl carbon and the carbons of the azetidine ring.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Catalytic Transfer Hydrogenation cluster_workup Work-up and Isolation cluster_characterization Product Characterization start Start dissolve Dissolve 1-benzylazetidine- 2-carboxylic acid in Methanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst inert_atm Establish Inert Atmosphere (Ar or N₂) add_catalyst->inert_atm add_nh4o2ch Add Ammonium Formate add_catalyst->add_nh4o2ch add_h2 Introduce Hydrogen Gas inert_atm->add_h2 stir_rt Stir at Room Temperature add_h2->stir_rt monitor Monitor Reaction by TLC stir_rt->monitor reflux Heat to Reflux add_nh4o2ch->reflux reflux->monitor filter Filter through Celite® monitor->filter concentrate Concentrate Filtrate filter->concentrate product Azetidine-2-carboxylic Acid concentrate->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr

Caption: Experimental workflow for the debenzylation of this compound.

References

Application Notes and Protocols for the Synthesis and Evaluation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and application of three distinct classes of enzyme inhibitors: a Bcr-Abl tyrosine kinase inhibitor, an HIV-1 protease inhibitor, and a urease inhibitor. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents.

Imatinib: A Bcr-Abl Tyrosine Kinase Inhibitor for Chronic Myeloid Leukemia (CML)

Imatinib is a cornerstone in the targeted therapy of CML, a cancer characterized by the Bcr-Abl fusion protein's constitutive kinase activity.[1] This aberrant activity drives uncontrolled cell proliferation and survival through downstream signaling pathways like RAS/MAPK and PI3K/AKT.[1] Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase, effectively blocking its downstream signaling.

Quantitative Data: Inhibitory Potency of Imatinib

The efficacy of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTarget EnzymeAssay TypeIC50 (nM)
Imatinibv-AblCell-free600[2]
Imatinibc-AblKinase Assay400[3]
ImatinibPDGFRCell-free100[2]
Imatinibc-KitCell-free100[2]
ImatinibBcr-Abl positive cells (K562)Cell ViabilityVaries (typically in the range of 200-500)[1]
Signaling Pathway Inhibition by Imatinib

Imatinib's therapeutic effect stems from its ability to block the phosphorylation cascade initiated by the Bcr-Abl oncoprotein. This prevents the activation of downstream pathways crucial for cancer cell proliferation and survival.

Bcr_Abl_Pathway cluster_upstream Upstream cluster_downstream Downstream Signaling Bcr-Abl Bcr-Abl Substrate Substrate Bcr-Abl->Substrate Phosphorylation ATP ATP ATP->Bcr-Abl Phosphorylated Substrate Phosphorylated Substrate Proliferation & Survival Proliferation & Survival Phosphorylated Substrate->Proliferation & Survival Imatinib Imatinib Imatinib->Bcr-Abl Inhibition

Imatinib inhibits Bcr-Abl kinase activity.
Experimental Protocols

This protocol outlines a common synthetic route for Imatinib.

Workflow for Imatinib Synthesis

imatinib_synthesis_workflow start Start Materials step1 Condensation start->step1 intermediate1 Pyrimidine-amine intermediate step1->intermediate1 step2 Amide Coupling intermediate1->step2 intermediate2 N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidine-amine step2->intermediate2 step3 Final Condensation intermediate2->step3 product Imatinib step3->product

A simplified workflow for the synthesis of Imatinib.

Materials and Reagents:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • 4-(4-methylpiperazinomethyl)benzoyl chloride

  • Isopropyl alcohol

  • Potassium carbonate

Procedure:

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in isopropyl alcohol.

  • Add potassium carbonate to the solution.

  • Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in isopropyl alcohol to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Imatinib base.

This protocol determines the IC50 value of Imatinib against Bcr-Abl kinase activity.[1]

Materials and Reagents:

  • Recombinant Bcr-Abl enzyme

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP (radiolabeled, e.g., [γ-³²P]ATP)

  • Peptide substrate (e.g., Abltide)

  • Imatinib stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose membrane

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Imatinib in kinase assay buffer.

  • In a 96-well plate, add the Bcr-Abl enzyme, peptide substrate, and the various concentrations of Imatinib. Include a control well with DMSO instead of Imatinib.

  • Initiate the kinase reaction by adding radiolabeled ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture onto a phosphocellulose membrane.

  • Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the Imatinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Ritonavir: An HIV-1 Protease Inhibitor

Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme essential for the viral life cycle.[4] By inhibiting this protease, Ritonavir prevents the maturation of viral particles, rendering them non-infectious.

Quantitative Data: Inhibitory Potency of Ritonavir
InhibitorTarget EnzymeAssay TypeIC50
RitonavirHIV-1 ProteaseCell-based (MTT-MT4 assay)4.0 ng/ml (serum-free)[5]
RitonavirP-glycoproteinCell-based0.2 µM[6]
Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease cleaves viral polyproteins into functional proteins. Ritonavir mimics the substrate of the protease, binding to the active site with high affinity and blocking its catalytic activity.

HIV_Protease_Inhibition cluster_viral_process Viral Maturation Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Ritonavir Ritonavir Ritonavir->HIV-1 Protease Inhibition

Ritonavir inhibits HIV-1 protease, halting viral maturation.
Experimental Protocols

The synthesis of Ritonavir is a multi-step process. A simplified overview of a patented synthetic route is provided below.[7]

Workflow for Ritonavir Synthesis

ritonavir_synthesis_workflow start Starting Materials (Valine derivatives) step1 Coupling Reaction start->step1 intermediate1 Intermediate Diol step1->intermediate1 step2 Cyclization intermediate1->step2 intermediate2 Core Scaffold step2->intermediate2 step3 Further Modifications intermediate2->step3 product Ritonavir step3->product

A simplified workflow for the synthesis of Ritonavir.

Materials and Reagents:

  • (2S,3S,5S)-2-Amino-3-hydroxy-5-[(S)-1-(N-((2-thiazolyl)methoxycarbonyl)amino)-2-methylpropyl]-1,6-diphenylhexane

  • (4S,5S)-4-hydroxy-5-isobutyl-1,3-oxazolidin-2-one derivative

  • Coupling agents (e.g., carbodiimides)

  • Organic solvents (e.g., dichloromethane, ethyl acetate)

Procedure:

  • The synthesis typically begins with the coupling of a protected amino alcohol derivative with a suitable carboxylic acid or activated carbonyl compound.

  • Subsequent steps involve the formation of the core heterocyclic structure of Ritonavir.

  • Functional group manipulations and deprotection steps are carried out to yield the final Ritonavir molecule.

  • Purification is achieved through chromatographic techniques.

This protocol describes a continuous fluorometric assay to determine the inhibitory activity of compounds like Ritonavir against HIV-1 protease.

Materials and Reagents:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate for HIV-1 protease

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Ritonavir stock solution (in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of Ritonavir in the assay buffer.

  • In a 96-well black microplate, add the HIV-1 protease and the different concentrations of Ritonavir. Include a control with DMSO.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (excitation and emission wavelengths specific to the FRET pair).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the Ritonavir concentration and fit the data to a dose-response curve to determine the IC50 value.

Acetohydroxamic Acid: A Urease Inhibitor

Acetohydroxamic acid (AHA) is an inhibitor of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[8] This enzymatic activity is a virulence factor for several pathogenic bacteria, including Helicobacter pylori.[9] By inhibiting urease, AHA can help in the treatment of infections caused by these bacteria.

Quantitative Data: Inhibitory Potency of Acetohydroxamic Acid
InhibitorTarget EnzymeKiIC50
Acetohydroxamic AcidSoybean Urease0.053 mM900 µM[10]
Acetohydroxamic AcidJack Bean UreaseVaries with pH-
Mechanism of Action: Urease Inhibition

Acetohydroxamic acid is a competitive and irreversible inhibitor of urease.[8][10] It is structurally similar to urea and binds to the nickel ions in the active site of the enzyme, thereby inactivating it.

Urease_Inhibition cluster_urease_activity Urease Activity Urea Urea Urease (Ni2+) Urease (Ni2+) Urea->Urease (Ni2+) Hydrolysis Ammonia + CO2 Ammonia + CO2 Increased pH Increased pH Ammonia + CO2->Increased pH Acetohydroxamic Acid Acetohydroxamic Acid Acetohydroxamic Acid->Urease (Ni2+) Inhibition

Acetohydroxamic acid inhibits urease, preventing urea hydrolysis.
Experimental Protocols

A common method for the synthesis of Acetohydroxamic acid is the reaction of an ester with hydroxylamine.[9]

Workflow for Acetohydroxamic Acid Synthesis

aha_synthesis_workflow start Starting Materials (Ethyl Acetate & Hydroxylamine HCl) step1 Reaction in Alkaline Alcohol Solution start->step1 product Acetohydroxamic Acid step1->product

A simplified workflow for the synthesis of Acetohydroxamic acid.

Materials and Reagents:

  • Ethyl acetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Methanol

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve hydroxylamine hydrochloride in methanol with heating and stirring.

  • Add solid sodium hydroxide to the solution and stir.

  • Cool the mixture in an ice bath and slowly add ethyl acetate dropwise.

  • Allow the reaction to proceed at room temperature until completion.

  • Cool the mixture and adjust the pH to 6.0-6.5 with concentrated hydrochloric acid.

  • Filter the mixture and wash the filter cake with methanol.

  • Recover the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethyl acetate to obtain pure Acetohydroxamic acid.

This protocol describes a colorimetric assay to measure the inhibition of urease activity.

Materials and Reagents:

  • Urease enzyme (e.g., from Jack Bean)

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Phenol reagent

  • Alkaline hypochlorite solution

  • Acetohydroxamic acid stock solution (in water or buffer)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Acetohydroxamic acid in phosphate buffer.

  • In a 96-well plate, add the urease enzyme solution and the different concentrations of Acetohydroxamic acid. Include a control with buffer instead of the inhibitor.

  • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the urea solution to all wells.

  • Incubate for a further period (e.g., 15 minutes) at 37°C.

  • Stop the reaction by adding the phenol reagent followed by the alkaline hypochlorite solution.

  • Allow the color to develop for a specific time (e.g., 30 minutes) at room temperature.

  • Measure the absorbance at approximately 630 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of Acetohydroxamic acid and determine the IC50 value.

References

Application Notes and Protocols: Utilizing 1-Benzylazetidine-2-carboxylic Acid for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure and function. This document provides detailed application notes and protocols for the use of 1-benzylazetidine-2-carboxylic acid, a conformationally constrained proline analog, in the synthesis of peptides with enhanced therapeutic potential. The smaller four-membered ring of the azetidine moiety, compared to the five-membered ring of proline, imparts distinct conformational preferences on the peptide backbone, which can lead to increased stability, receptor affinity, and specificity.

The inherent flexibility of linear peptides often results in poor metabolic stability and reduced binding affinity, limiting their therapeutic applications.[1] By introducing conformational constraints, the peptide can be "pre-organized" into its bioactive conformation, reducing the entropic penalty upon binding to its target.[2][3] this compound serves as a valuable building block in this endeavor, offering a unique tool for rational peptide design and drug discovery.[4][5]

Synthesis of Peptides Containing this compound

The incorporation of this compound into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques.[6] The following protocol outlines a typical Fmoc-based SPPS workflow.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol describes the manual synthesis of a peptide containing a this compound residue on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.1 mmol scale)[6]

  • Fmoc-protected amino acids

  • Fmoc-1-benzylazetidine-2-carboxylic acid

  • N,N-Dimethylformamide (DMF)[6]

  • Piperidine solution (20% in DMF)[6]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol), HBTU (0.5 mmol), and HOBt (0.5 mmol) in DMF.

    • Add DIPEA (1.0 mmol) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF, DCM, and then DMF.

  • Incorporation of Fmoc-1-benzylazetidine-2-carboxylic acid: Repeat step 3 using Fmoc-1-benzylazetidine-2-carboxylic acid. Due to potential steric hindrance, the coupling time may need to be extended.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[6]

    • Filter the resin and collect the TFA solution.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.[6]

    • Centrifuge to pellet the crude peptide and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Table 1: Key Parameters for SPPS Protocol
ParameterRecommended ConditionsNotes
ResinRink Amide, Wang, or other suitable resinsChoice depends on the desired C-terminus (amide or carboxylic acid).
Coupling ReagentsHBTU/HOBt/DIPEA, HATU/DIPEA, or DIC/HOBtStronger coupling reagents may be beneficial for the sterically hindered azetidine residue.[6]
Coupling Time1-2 hours for standard amino acids; 2-4 hours for Fmoc-1-benzylazetidine-2-carboxylic acidMonitor coupling completion with a Kaiser test.
Deprotection20% Piperidine in DMFStandard procedure for Fmoc removal.[6]
CleavageTFA-based cocktailThe specific scavengers in the cocktail depend on the amino acid side chains present in the peptide.

Conformational Effects of Azetidine-2-carboxylic Acid

The incorporation of azetidine-2-carboxylic acid (Aze) in place of proline (Pro) has significant conformational consequences. The smaller ring size of Aze alters the backbone dihedral angles (φ and ψ) and can favor specific secondary structures. While peptides with proline can adopt both cis and trans conformations of the X-Pro peptide bond, the introduction of an azetidine ring can further influence this equilibrium.

Energy computations have shown that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible than those with Pro.[7] This is attributed to a reduction in non-covalent repulsive interactions between the ring atoms and neighboring residues.[7] However, in specific contexts, the azetidine ring can also induce more rigid structures. For instance, in a study of tetrapeptides, the introduction of an azetidine residue into a sequence of three prolines was found to perturb the typical polyproline secondary structure.[8] Another study on a tetrapeptide containing an alternating Aze-Pro sequence suggested an all-cis peptide bond conformation, leading to a left-handed helical structure.[8][9]

Table 2: Representative Conformational Data
Peptide SequenceMethodKey FindingsReference
Boc-(L-Aze-L-Pro)2-OpcpCD and NMR SpectroscopyAll-cis peptide bond conformation, compatible with a left-handed helix.[9],[8]
Boc-(L-Pro)3-L-Aze-OpcpCD and NMR SpectroscopyPresence of both cis and trans peptide bonds, indicating a perturbation of the polyproline structure.[9],[8]
N-acetyl-Aze-N'-methylamideEnergy ComputationsAze-containing peptides are generally more flexible than Pro-containing peptides.[7]

Visualizations

Experimental Workflow

Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple First Fmoc-Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 CouplingAze Couple Fmoc-1-benzyl- azetidine-2-carboxylic acid Deprotection2->CouplingAze Wash2 Wash CouplingAze->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling2 Couple Next Fmoc-Amino Acid Deprotection3->Coupling2 Wash3 Wash Coupling2->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Repeat for all amino acids Precipitation Precipitate with Cold Diethyl Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for Fmoc-based solid-phase synthesis of a peptide containing this compound.

Conformational Comparison

cluster_pro Proline-Containing Peptide cluster_aze Azetidine-Containing Peptide Pro Proline (5-membered ring) Pro_cis Cis-conformation possible Pro->Pro_cis Pro_trans Trans-conformation possible Pro->Pro_trans Pro_flex Defined but flexible backbone Pro_cis->Pro_flex Pro_trans->Pro_flex Rel Leads to Aze Azetidine (4-membered ring) Aze_cis Altered cis/trans equilibrium Aze->Aze_cis Aze_flex Increased local flexibility or defined turn Aze_cis->Aze_flex Aze_struct Potential for unique secondary structures Aze_flex->Aze_struct

Caption: Conformational influence of proline versus azetidine-2-carboxylic acid in a peptide backbone.

Applications in Drug Discovery

The unique structural constraints imposed by this compound can be leveraged to develop peptides with improved therapeutic properties. These include:

  • Enhanced Stability: The constrained conformation can protect the peptide from proteolytic degradation, increasing its in vivo half-life.

  • Increased Affinity and Specificity: By pre-organizing the peptide into its bioactive conformation, binding affinity for the target receptor can be significantly improved, potentially reducing off-target effects.[3]

  • Modulation of Protein-Protein Interactions (PPIs): Conformationally constrained peptides can mimic secondary structures like β-turns and helices, which are often involved in PPIs. This makes them promising candidates for inhibiting PPIs that are considered "undruggable" by small molecules.[2]

  • Development of Novel Therapeutics: The applications of constrained peptides are broad and include the development of new antimicrobial agents, anticancer therapies, and treatments for autoimmune diseases.[2][4]

References

Application Notes and Protocols for the Quantification of 1-benzylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of analytical techniques suitable for the quantification of 1-benzylazetidine-2-carboxylic acid. While specific validated methods for this compound are not widely published, this guide leverages established protocols for analogous compounds, particularly other carboxylic acids and azetidine derivatives, to provide robust starting points for method development and validation.

Data Presentation

The selection of an analytical technique for the quantification of this compound will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical quantitative performance data for the recommended analytical techniques based on their application to similar carboxylic acids. It is crucial to note that these values are illustrative, and method-specific validation is required to determine the precise performance for this compound.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Key Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) 0.1 - 10 µg/mL[1]0.5 - 25 µg/mL[1]> 0.99Requires derivatization to increase volatility.
High-Performance Liquid Chromatography (HPLC) with UV Detection 0.1 - 5 µg/mL0.5 - 15 µg/mL> 0.99May require derivatization for enhanced sensitivity if the analyte lacks a strong chromophore.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 0.01 - 10 ng/mL[2]0.05 - 50 ng/mL[2]> 0.995Offers high sensitivity and selectivity. Derivatization can improve ionization and chromatographic retention.[3][4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy ~10 µg/mL~50 µg/mL> 0.999Non-destructive technique, requires a higher concentration of the analyte.[5]

Experimental Protocols

The following sections provide detailed experimental protocols for the quantification of this compound using various analytical techniques. These protocols are based on established methods for similar carboxylic acids and should be optimized for the specific application.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Gas chromatography is a powerful technique for separating volatile compounds. For non-volatile analytes like carboxylic acids, a derivatization step is necessary to increase their volatility. Silylation is a common derivatization technique where an active hydrogen is replaced by a silyl group.

a. Sample Preparation and Derivatization

  • Sample Extraction: If the analyte is in a complex matrix (e.g., biological fluid, reaction mixture), perform a liquid-liquid extraction. Acidify the aqueous sample to pH ~2 with HCl and extract with a suitable organic solvent like ethyl acetate. Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6][7]

    • Add 50 µL of a suitable solvent like acetonitrile or pyridine.

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[6]

    • Cool the sample to room temperature before injection into the GC-MS system.

b. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

c. Data Analysis

Quantification is typically performed using a calibration curve generated from standards of this compound prepared and derivatized in the same manner as the samples. An internal standard (e.g., a structurally similar compound not present in the sample) should be used to improve accuracy and precision.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For carboxylic acids that may have weak UV absorbance, derivatization with a UV-active label can enhance sensitivity.

a. Sample Preparation and Derivatization (Optional, for enhanced sensitivity)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Derivatization with a Chromophore (e.g., 9-Anthryldiazomethane - ADAM):

    • Dissolve the carboxylic acid sample in a suitable organic solvent (e.g., ethyl acetate).[8]

    • Add a freshly prepared solution of ADAM in ethyl acetate to the sample solution.[8]

    • Allow the reaction to proceed at room temperature for approximately 1 hour in the dark.[8]

b. HPLC Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detection Wavelength: Monitor at a wavelength appropriate for the benzyl group (around 254 nm) or the derivatizing agent's chromophore.

  • Injection Volume: 10 µL.

c. Data Analysis

Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low levels of analytes in complex matrices.

a. Sample Preparation

  • Protein Precipitation (for biological samples): Add three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Dilution: Dilute the supernatant with the initial mobile phase as needed.

b. LC-MS/MS Instrumental Parameters

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: HILIC column or a reversed-phase C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters: Optimize for the specific analyte (e.g., spray voltage, source temperature).

  • Multiple Reaction Monitoring (MRM): Determine the precursor ion (the protonated molecule [M+H]⁺) and a stable product ion for this compound and the internal standard.

c. Data Analysis

Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against the concentration of the calibration standards.

Quantification by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the same compound, provided a certified internal standard is used.

a. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should have a resonance peak that does not overlap with the analyte's peaks.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).

b. NMR Instrumental Parameters

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Solvent: D₂O or other suitable deuterated solvent.

  • Pulse Program: A standard 1D proton experiment (e.g., zg30).

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • A large number of scans for good signal-to-noise ratio.

    • Accurate determination of the 90° pulse width.

c. Data Analysis

The concentration of the analyte can be calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standards Integration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_detection Detection Methods Analyte This compound GC Gas Chromatography (GC) Analyte->GC Requires Derivatization LC Liquid Chromatography (LC) Analyte->LC NMR Quantitative NMR (qNMR) Analyte->NMR Direct Quantification MS Mass Spectrometry (MS) GC->MS LC->MS UV UV-Vis Spectroscopy LC->UV

Caption: Relationship between the analyte and various quantitative analytical techniques.

References

Application Notes and Protocols for the Incorporation of Azetidine-2-Carboxylic Acid into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a structural analog of proline, has garnered significant interest in the field of medicinal chemistry and drug discovery.[1][2] Its incorporation into peptides and other bioactive molecules can induce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. These application notes provide a comprehensive overview of the synthesis, incorporation, and biological implications of azetidine-2-carboxylic acid, along with detailed experimental protocols and quantitative data to guide researchers in this area.

Impact on Molecular Structure and Stability

The substitution of proline with azetidine-2-carboxylic acid introduces a smaller, four-membered ring into the peptide backbone, which can significantly alter the local conformation. This modification can lead to changes in the secondary structure of peptides, influencing their stability and receptor-binding properties.

Quantitative Data on Stability

The incorporation of Aze can have varied effects on the thermal stability of proteins. For instance, in type I collagen, the replacement of some proline residues with Aze resulted in a negligible change in the melting temperature (Tm), suggesting that the overall helical stability was maintained. However, this substitution led to a significant decrease in the tensile strength of the skin, indicating that intermolecular interactions and cross-linking were disrupted.[3]

ParameterNormal CollagenAze-Containing CollagenReference
Melting Temperature (Tm)36.5 ± 1 °C37 ± 1 °C[3]
Tensile Strength (mean)1.00 N/mm²0.62 N/mm²[3]

Biological Consequences of Incorporation

The misincorporation of azetidine-2-carboxylic acid in place of proline can lead to protein misfolding and aggregation, triggering cellular stress responses. This is primarily mediated through the induction of the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER).

Endoplasmic Reticulum Stress and the Unfolded Protein Response

The accumulation of misfolded proteins in the ER activates three key sensors of the UPR: PERK, IRE1, and ATF6. This activation leads to a signaling cascade aimed at restoring ER homeostasis. However, prolonged ER stress can ultimately lead to apoptosis. Treatment of cells with azetidine-2-carboxylic acid has been shown to activate the PERK and ATF6 arms of the UPR.[4][5][6]

Quantitative Data on ER Stress Marker Activation

Studies have demonstrated a significant upregulation of key ER stress markers in response to azetidine-2-carboxylic acid treatment. The expression of activating transcription factor 6 (ATF6) and protein kinase R-like endoplasmic reticulum kinase (PERK) is notably increased.[7]

ER Stress MarkerTreatment ConditionFold Change vs. ControlReference
ATF6 mRNA1000 µM Aze (6h)~2.5-fold increase[7]
PERK mRNA1000 µM Aze (6h)~2.0-fold increase[7]
Phospho-eIF2α5 mM Aze (6h)Increased levels[5]
ATF6 Cleavage5 mM Aze (9h)Induced[2]

Signaling Pathway Diagram

The following diagram illustrates the activation of the Unfolded Protein Response (UPR) pathway initiated by the accumulation of misfolded proteins due to the incorporation of azetidine-2-carboxylic acid.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Aze Azetidine-2-carboxylic Acid Incorporation MisfoldedProteins Misfolded Proteins Aze->MisfoldedProteins BiP BiP MisfoldedProteins->BiP Sequesters BiP PERK_inactive PERK MisfoldedProteins->PERK_inactive Activates ATF6_inactive ATF6 MisfoldedProteins->ATF6_inactive Activates IRE1_inactive IRE1 MisfoldedProteins->IRE1_inactive Activates BiP->PERK_inactive BiP->ATF6_inactive BiP->IRE1_inactive PERK_active p-PERK ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved Translocates & is Cleaved IRE1_active p-IRE1 eIF2a_inactive eIF2α PERK_active->eIF2a_inactive Phosphorylates eIF2a_active p-eIF2α eIF2a_inactive->eIF2a_active ATF4 ATF4 Translation eIF2a_active->ATF4 ATF4_n ATF4 ATF4->ATF4_n XBP1u XBP1u mRNA IRE1_active->XBP1u Splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_n XBP1s XBP1s->XBP1s_n ATF6_n ATF6n ATF6_cleaved->ATF6_n UPR_genes UPR Target Genes (Chaperones, ERAD) ATF4_n->UPR_genes Apoptosis Apoptosis ATF4_n->Apoptosis XBP1s_n->UPR_genes ATF6_n->UPR_genes

Caption: Unfolded Protein Response (UPR) pathway activation by azetidine-2-carboxylic acid.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Azetidine-2-Carboxylic Acid-Containing Peptides

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing azetidine-2-carboxylic acid.

Materials:

  • Fmoc-Rink Amide resin or pre-loaded Wang resin

  • Fmoc-protected amino acids

  • Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Aze-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or a less odorous alternative like TFA/TIS/water (95:2.5:2.5).[8]

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH/Fmoc-Aze-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-chain Deprotection (Cleavage Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis (HPLC, Mass Spectrometry) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Amino Acid):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature.

  • Incorporation of Fmoc-Aze-OH:

    • The coupling of Fmoc-Aze-OH can be performed using the same procedure as for standard amino acids. Due to potential steric hindrance, extending the coupling time to 2 hours or performing a double coupling may be beneficial to ensure high coupling efficiency.

    • Monitoring the Coupling Reaction: A Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction. If the test is positive, a second coupling should be performed.

  • Washing: After coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail and combine the filtrates.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Enzymatic Stability Assay

This protocol provides a general method for assessing the proteolytic stability of peptides containing azetidine-2-carboxylic acid.

Materials:

  • Aze-containing peptide and proline-containing control peptide

  • Proteolytic enzyme (e.g., trypsin, chymotrypsin, or plasma)

  • Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the proteolytic enzyme in the appropriate buffer.

  • Incubation: In a microcentrifuge tube, mix the peptide solution with the enzyme solution to initiate the degradation reaction. A typical reaction might contain 1 mg/mL peptide and an appropriate concentration of the enzyme. Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products. The peak area of the intact peptide is quantified at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t₁/₂) of the peptide can be calculated from the degradation curve.

  • Mass Spectrometry: The identity of the degradation products can be confirmed by mass spectrometry.

Conclusion

The incorporation of azetidine-2-carboxylic acid into bioactive molecules offers a promising strategy for modulating their structure, stability, and biological function. The provided application notes and protocols serve as a valuable resource for researchers aiming to explore the potential of this unique amino acid in drug discovery and development. Careful consideration of the synthetic methods and thorough characterization of the resulting molecules are crucial for the successful application of this approach.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 1-Benzylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral resolution of racemic 1-benzylazetidine-2-carboxylic acid, a crucial step for the synthesis of enantiomerically pure compounds in pharmaceutical and fine chemical industries. The distinct pharmacological profiles of individual enantiomers necessitate their separation from racemic mixtures, a key regulatory requirement in drug development. This document outlines two primary methods for achieving this separation: diastereomeric salt resolution and enzymatic kinetic resolution.

Method 1: Diastereomeric Salt Resolution

This classical method involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomer of the carboxylic acid.

Experimental Protocol: Diastereomeric Salt Resolution with (R)-(+)-α-Methylbenzylamine

Materials:

  • Racemic this compound

  • (R)-(+)-α-Methylbenzylamine (or (S)-(-)-α-Methylbenzylamine to isolate the other enantiomer)

  • Methanol

  • Ethyl acetate

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, filtration apparatus)

  • Chiral HPLC system for enantiomeric excess (ee) determination

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of warm methanol.

    • In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in 20 mL of methanol.

    • Slowly add the amine solution to the stirred carboxylic acid solution at room temperature.

    • Stir the mixture for 30 minutes. A precipitate of the diastereomeric salts should begin to form.

  • Fractional Crystallization:

    • Gently heat the mixture to reflux until all the solid dissolves.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 2-4 hours to maximize crystallization of the less soluble diastereomeric salt.

    • Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold ethyl acetate.

    • The filtrate contains the more soluble diastereomeric salt.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, the collected crystalline salt can be recrystallized from a minimal amount of hot methanol.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the crystalline diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate.

    • Cool the mixture in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation
ParameterResult
Starting MaterialRacemic this compound
Resolving Agent(R)-(+)-α-Methylbenzylamine
Theoretical Yield (single enantiomer)5.0 g
Typical Yield (after 1st crystallization)3.5 - 4.0 g
Typical Enantiomeric Excess (ee%)85 - 95%
Yield after Recrystallization2.8 - 3.5 g
Enantiomeric Excess after Recrystallization>98%

Note: The yields and enantiomeric excess are typical values and may require optimization for specific experimental conditions.

Experimental Workflow

diastereomeric_resolution cluster_salt_formation 1. Salt Formation cluster_crystallization 2. Fractional Crystallization cluster_liberation 3. Liberation of Enantiomer racemic_acid Racemic 1-Benzylazetidine- 2-carboxylic Acid mix1 Mix and Stir racemic_acid->mix1 chiral_amine (R)-(+)-α-Methylbenzylamine chiral_amine->mix1 solvent1 Methanol solvent1->mix1 crystallization Heat to Dissolve, Cool to Crystallize mix1->crystallization Diastereomeric Salt Mixture filtration Vacuum Filtration crystallization->filtration Less Soluble Salt (Crystals) less_soluble_salt Diastereomeric Salt (Enriched) filtration->less_soluble_salt Solid mother_liquor Mother Liquor filtration->mother_liquor Filtrate (More Soluble Salt) acidification Acidify to pH 1-2 less_soluble_salt->acidification Suspend in Water/EtOAc extraction Solvent Extraction & Drying acidification->extraction Phase Separation hcl 1 M HCl hcl->acidification final_product Enantiomerically Pure Carboxylic Acid extraction->final_product Evaporation

Workflow for Diastereomeric Salt Resolution.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For a racemic carboxylic acid, this often involves an enantioselective esterification. The unreacted acid and the newly formed ester, now enantiomerically enriched, can then be separated. This method requires an initial esterification of the racemic acid to its corresponding ester for subsequent enzymatic hydrolysis, or direct enzymatic esterification of the racemic acid. The protocol below describes the enzymatic hydrolysis of the racemic methyl ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Methyl 1-Benzylazetidine-2-carboxylate

Materials:

  • Racemic this compound

  • Methanol and Thionyl chloride (for esterification)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Chiral HPLC system

Procedure:

Part A: Esterification of Racemic this compound

  • In a round-bottom flask, suspend 10.0 g of racemic this compound in 100 mL of methanol.

  • Cool the mixture in an ice bath and slowly add 1.2 equivalents of thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain racemic methyl 1-benzylazetidine-2-carboxylate.

Part B: Enzymatic Hydrolysis

  • In a flask, dissolve 5.0 g of racemic methyl 1-benzylazetidine-2-carboxylate in 50 mL of MTBE.

  • Add 50 mL of 0.1 M phosphate buffer (pH 7.0).

  • Add 500 mg of immobilized lipase (e.g., Novozym 435).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.

  • Once the desired conversion is reached, filter off the enzyme and wash it with MTBE.

  • Separate the organic and aqueous layers of the filtrate.

  • Isolation of the Unreacted Ester: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched methyl ester.

  • Isolation of the Hydrolyzed Acid: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched carboxylic acid.

Data Presentation
ParameterUnreacted EsterHydrolyzed Acid
Starting MaterialRacemic Methyl 1-Benzylazetidine-2-carboxylate
EnzymeNovozym 435
Conversion~50%
Typical Yield~2.2 - 2.4 g~2.0 - 2.2 g
Typical Enantiomeric Excess (ee%)>95%>95%

Note: Reaction time and temperature are critical parameters and require optimization for best results.

Experimental Workflow

enzymatic_resolution cluster_hydrolysis Enzymatic Hydrolysis (~50% Conversion) cluster_separation Product Separation racemic_acid Racemic Carboxylic Acid esterification Esterification (e.g., MeOH, SOCl₂) racemic_acid->esterification racemic_ester Racemic Methyl Ester esterification->racemic_ester reaction_mixture Vigorous Stirring racemic_ester->reaction_mixture separation Filter Enzyme, Liquid-Liquid Extraction reaction_mixture->separation Mixture of Enriched Ester and Acid lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_mixture buffer Buffer/Solvent System buffer->reaction_mixture unreacted_ester Enriched (R)-Ester separation->unreacted_ester Organic Phase hydrolyzed_acid Enriched (S)-Acid separation->hydrolyzed_acid Aqueous Phase (Acidified)

Workflow for Enzymatic Kinetic Resolution.

Synthetic Routes to Functionalized Azetidine-2-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid and its functionalized derivatives are crucial building blocks in medicinal chemistry and drug discovery. Their constrained four-membered ring structure imparts unique conformational rigidity to molecules, which can enhance biological activity, metabolic stability, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for several key synthetic routes to access these valuable compounds, catering to the needs of researchers in organic synthesis and drug development.

Key Synthetic Strategies

Several robust methods have been developed for the synthesis of functionalized azetidine-2-carboxylic acid derivatives. The choice of a particular route often depends on the desired substitution pattern, stereochemistry, and scalability. The most prominent strategies include:

  • Asymmetric Synthesis via Intramolecular Alkylation: This classic approach utilizes a chiral auxiliary to induce asymmetry during the ring-forming step.

  • Photochemical [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): A powerful method for the direct formation of the azetidine ring from an imine and an alkene, often facilitated by visible light.[1][2]

  • Diastereoselective α-Alkylation: This method allows for the introduction of substituents at the Cα position of a pre-formed azetidine-2-carboxylate with high stereocontrol.[3]

  • Cyclization of Malonic Esters: An efficient route for the enantioselective synthesis of (S)-azetidine-2-carboxylic acid.[4][5]

Below are detailed protocols and data for selected key methodologies.

Asymmetric Synthesis via Intramolecular Alkylation

This method provides a practical route to both enantiomers of azetidine-2-carboxylic acid starting from inexpensive materials. The key step is the diastereoselective intramolecular cyclization of a γ-chloro-α-amino ester, where the stereochemistry is controlled by a chiral N-α-methylbenzyl auxiliary.[6][7][8]

Experimental Protocol: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid

Step 1: Synthesis of (S)-Benzyl 2-((2-hydroxyethyl)((S)-1-phenylethyl)amino)acetate

  • To a solution of (S)-(-)-α-methylbenzylamine (1.0 eq) in ethanol, add benzyl 2-bromoacetate (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethanol, add 2-bromoethanol (1.2 eq) and potassium carbonate (1.5 eq), and heat the mixture to reflux for 24 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired amino alcohol.

Step 2: Chlorination and Cyclization

  • To a solution of the amino alcohol from Step 1 (1.0 eq) in dichloromethane (DCM) at 0 °C, add thionyl chloride (2.0 eq) dropwise.

  • Heat the mixture to a gentle reflux for 2 hours.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chloro derivative.

  • Dissolve the crude chloride in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add lithium hexamethyldisilazide (LiHMDS, 1.05 M in THF, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain a mixture of diastereomeric N-(α-methylbenzyl)azetidine-2-carboxylate benzyl esters.

Step 3: Deprotection

  • Dissolve the mixture of diastereomers in methanol and add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%).

  • Hydrogenate the mixture under a balloon of H₂ at room temperature for 24 hours.

  • Filter the reaction through Celite® and concentrate the filtrate.

  • The resulting residue contains the N-debenzylated azetidine-2-carboxylic acid. The chiral auxiliary can be removed via further hydrogenolysis or other standard methods.

  • Final purification by recrystallization or chromatography yields enantiomerically pure (S)-azetidine-2-carboxylic acid.

Quantitative Data
StepProductYield (%)Diastereomeric Ratio (dr)
CyclizationBenzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate~70-80%(2S,1'S) : (2R,1'S) = 2.7 : 1

Table 1: Representative yields and diastereoselectivity for the intramolecular alkylation route.[5]

Synthetic Workflow

A α-Methylbenzylamine + Benzyl 2-bromoacetate B N-Alkylation A->B K₂CO₃ C Intermediate Amino Ester B->C D Chlorination (SOCl₂) C->D E γ-Chloro-α-amino ester D->E F Intramolecular Cyclization (LiHMDS) E->F G Protected Azetidine Ester (Diastereomeric Mixture) F->G H Deprotection (H₂, Pd(OH)₂/C) G->H I (S)-Azetidine-2-carboxylic Acid H->I

Caption: Workflow for Asymmetric Synthesis via Intramolecular Alkylation.

Visible-Light-Mediated [2+2] Photocatalytic Cycloaddition

The aza Paternò-Büchi reaction is a highly efficient method for constructing the azetidine skeleton.[1] Modern adaptations utilize visible-light photocatalysis, offering a mild and general route to highly functionalized azetidines from oximes and alkenes.[2][9][10]

Experimental Protocol: Synthesis of a Functionalized Azetidine
  • In a nitrogen-filled glovebox, add the iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-2 mol%), the oxime precursor (e.g., 2-isoxazoline-3-carboxylate, 1.0 eq), and the alkene (1.5 eq) to a vial.

  • Add anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature while irradiating with a blue LED (λ ≈ 450 nm) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the functionalized azetidine.

Quantitative Data
Alkene SubstrateOxime SubstrateYield (%)Diastereomeric Ratio (dr)
StyreneEthyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate92%>20:1
1-HexeneEthyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate75%>20:1
CyclohexeneEthyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate88%>20:1

Table 2: Representative yields for the visible-light-mediated [2+2] cycloaddition.[9]

Photocatalytic Cycle

PC Ir(III) PC_star *Ir(III) PC->PC_star hν (Blue Light) PC_star->PC Energy Transfer Oxime_T1 Oxime (Triplet State) Oxime Oxime (Ground State) Oxime->Oxime_T1 Azetidine Azetidine Oxime_T1->Azetidine + Alkene [2+2] Cycloaddition Alkene Alkene Start N-Boc-(S)-Azetidine -2-carboxylate Enolate Lithium Enolate Formation Start->Enolate LDA, -78 °C Alkylation Electrophilic Addition (R-X) Enolate->Alkylation Product α-Substituted Azetidine (Diastereomeric Mixture) Alkylation->Product Separation Chromatographic Separation Product->Separation Final Diastereomerically Pure α-Substituted Product Separation->Final

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-benzylazetidine-2-carboxylic acid, a key intermediate in various pharmaceutical applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve your reaction yields and product purity.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in organic synthesis. The following guide addresses specific problems you may encounter during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material (Azetidine-2-carboxylic acid methyl ester) - Ineffective N-benzylation due to weak base. - Low reactivity of benzyl bromide (degraded). - Insufficient reaction temperature or time.- Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). - Use freshly opened or purified benzyl bromide. - Gradually increase the reaction temperature (e.g., to the reflux temperature of the solvent) and monitor the reaction progress by TLC or LC-MS.
Formation of Over-Alkylated Product (Quaternary Ammonium Salt) The product, 1-benzylazetidine-2-carboxylate, is more nucleophilic than the starting material and can react with another equivalent of benzyl bromide.- Use a controlled stoichiometry with a slight excess of the amine starting material relative to benzyl bromide. - Add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
Presence of Unreacted Benzyl Bromide in the Product Incomplete reaction or insufficient quenching. Benzyl bromide is a lachrymator and should be handled with care.- Ensure the reaction has gone to completion by TLC. - Quench the reaction with a nucleophilic amine like N,N-dimethylethylenediamine or by adding methanol and potassium carbonate to destroy any remaining benzyl bromide.[1]
Low Yield During Hydrolysis of the Methyl Ester - Incomplete hydrolysis. - Degradation of the product under harsh basic or acidic conditions.- Ensure complete hydrolysis by monitoring the disappearance of the ester starting material by TLC. - Use mild hydrolysis conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Avoid excessively high temperatures or prolonged reaction times.
Difficulty in Purifying the Final Product The carboxylic acid product can be challenging to purify by column chromatography due to its polarity.- Purify via recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. - Acid-base extraction can also be employed. Dissolve the crude product in an aqueous base (e.g., NaHCO₃ solution), wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route involves a two-step process:

  • N-benzylation: The nitrogen of azetidine-2-carboxylic acid methyl ester is alkylated with benzyl bromide in the presence of a base.

  • Hydrolysis: The resulting methyl ester is then hydrolyzed to the carboxylic acid.

Q2: Which base is most effective for the N-benzylation step?

A2: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred as they are effective, readily available, and generally do not compete as nucleophiles. Organic bases such as triethylamine (Et₃N) can also be used, but may be less effective in some solvent systems.

Q3: What solvent is recommended for the N-benzylation reaction?

A3: Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used and generally give good results. Alcohols like methanol or ethanol can also be used, particularly with carbonate bases.

Q4: How can I monitor the progress of the reactions?

A4: Both the N-benzylation and hydrolysis steps can be conveniently monitored by Thin-Layer Chromatography (TLC). For the N-benzylation, you will observe the consumption of the starting amine and the appearance of a new, less polar spot for the N-benzylated ester. For the hydrolysis, the ester spot will be replaced by a more polar spot corresponding to the carboxylic acid. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q5: What are the key considerations for the purification of the final product?

A5: this compound is a solid at room temperature and is often purified by recrystallization. A general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of N-Benzylation of Methyl Azetidine-2-carboxylate
EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)AcetonitrileReflux12~85-95
2K₂CO₃ (2.0)MethanolReflux18~80-90
3NaHCO₃ (3.0)DMF8024~60-70
4Et₃N (2.5)DichloromethaneReflux24~50-60

Note: Yields are approximate and can vary based on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-benzylazetidine-2-carboxylate

This protocol is adapted from general procedures for the N-alkylation of amino esters.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl azetidine-2-carboxylate hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material).

  • Basification: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 1-benzylazetidine-2-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis of Methyl 1-benzylazetidine-2-carboxylate
  • Dissolution: Dissolve methyl 1-benzylazetidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Hydrolysis start Methyl azetidine-2-carboxylate + Benzyl Bromide reagents1 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reaction1 Reflux reagents1->reaction1 Heat product1 Methyl 1-benzylazetidine-2-carboxylate reaction1->product1 reagents2 Base (e.g., LiOH) Solvent (THF/H₂O) product1->reagents2 reaction2 Stir at RT reagents2->reaction2 workup Acidification & Extraction reaction2->workup product2 This compound workup->product2

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these unique four-membered heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying azetidine derivatives?

A1: The primary challenges in purifying azetidine derivatives stem from their inherent ring strain, which makes them susceptible to ring-opening reactions, particularly under acidic conditions.[1] Their basic nitrogen atom can lead to strong interactions with acidic stationary phases like silica gel, causing tailing in column chromatography.[2] Other common issues include the co-elution of closely related impurities, potential for polymerization, and the volatility of some derivatives.[1][3]

Q2: My azetidine derivative is degrading on the silica gel column. What is happening and how can I prevent it?

A2: Azetidine derivatives can be sensitive to the acidic nature of standard silica gel. The acidic silanol groups on the silica surface can protonate the nitrogen atom of the azetidine ring, making it more susceptible to nucleophilic attack and subsequent ring-opening.[2]

To prevent degradation, you can:

  • Neutralize the silica gel: Prepare a slurry of silica gel in a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine.

  • Use an alternative stationary phase: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize contact time: Run the column as efficiently as possible to reduce the time the compound spends on the stationary phase.

Q3: I'm observing significant tailing during column chromatography of my azetidine derivative. What is the cause and how can I resolve it?

A3: Tailing is a common issue when purifying basic compounds like azetidines on silica gel. It is caused by the strong interaction between the basic nitrogen of the azetidine ring and the acidic silanol groups on the silica surface.

To mitigate tailing, you can:

  • Add a basic modifier to the eluent: Incorporating a small percentage (0.1-1%) of a volatile base like triethylamine or a solution of ammonia in methanol into your mobile phase can neutralize the acidic sites on the silica gel.

  • Switch to a different stationary phase: Using basic or neutral alumina, or amino-functionalized silica can reduce the strong interactions causing tailing.

Q4: How can I remove an impurity that co-elutes with my azetidine derivative during column chromatography?

A4: Co-elution of impurities with similar polarity to the desired product is a frequent challenge. To address this, consider the following strategies:

  • Optimize the mobile phase: A systematic screening of different solvent systems with varying polarities and selectivities can alter the elution order. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system may provide better separation.

  • Employ a shallow gradient: For impurities with very similar Rf values, a shallow gradient of the more polar solvent can improve resolution.

  • Consider alternative purification techniques: If chromatography is ineffective, recrystallization can be a powerful method for removing closely related impurities, provided your compound is a solid.

Q5: What are the best practices for purifying chiral azetidine derivatives?

A5: The purification of chiral azetidines often involves the separation of diastereomers or enantiomers.

  • Diastereomer Separation: Diastereomers have different physical properties and can often be separated using standard purification techniques like column chromatography or recrystallization.[4] Optimization of the mobile phase in chromatography is crucial for achieving good separation.[5]

  • Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is typically achieved using chiral chromatography, which employs a chiral stationary phase (CSP).[6] Alternatively, classical resolution via the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, is a viable method.[7]

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Troubleshooting Steps
Product Degradation on Column Acid sensitivity of the azetidine ring on silica gel.[2]- Neutralize silica gel with a volatile base (e.g., 0.1-1% triethylamine in the eluent).- Use an alternative stationary phase like basic or neutral alumina.- Minimize the time the compound is on the column.
Peak Tailing Strong interaction of the basic azetidine nitrogen with acidic silanol groups on silica.- Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase.- Use a less acidic stationary phase such as alumina or amino-functionalized silica.
Co-elution of Impurities Impurity has a very similar polarity to the product.- Systematically screen different mobile phase systems to alter selectivity.- Employ a shallow elution gradient.- Consider an alternative purification method like recrystallization if the product is a solid.
Low Recovery - Product is too volatile and evaporates during solvent removal.- Irreversible adsorption to the stationary phase.- Decomposition on the column.- Use a rotary evaporator with a cold trap and controlled temperature and pressure.- For strongly basic compounds, deactivating the silica gel with a base can prevent irreversible adsorption.- Address potential decomposition as described above.
Recrystallization
Issue Potential Cause Troubleshooting Steps
No Crystal Formation - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod at the surface of the liquid.- Add a seed crystal of the pure compound.[8]
Oiling Out The compound is melting in the hot solvent or precipitating as a liquid.- Add more of the "good" solvent to fully dissolve the oil at high temperature, then cool slowly.- Try a different solvent system with a lower boiling point.
Poor Recovery The compound has significant solubility in the cold solvent.- Cool the solution in an ice bath to minimize solubility.- Minimize the amount of cold solvent used to wash the crystals.- Concentrate the mother liquor and attempt a second crop of crystals.[8]
Impure Crystals - The solution cooled too quickly, trapping impurities.- The chosen solvent is not ideal for rejecting the specific impurity.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Perform a solvent screen to find a solvent system where the impurity is either very soluble or very insoluble.
Liquid-Liquid Extraction
Issue Potential Cause Troubleshooting Steps
Emulsion Formation - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter in the sample.- Instead of shaking, gently invert the separatory funnel multiple times.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Centrifuge the mixture to break the emulsion.- Filter the mixture through a pad of celite or glass wool.[9][10][11]
Poor Recovery in Organic Phase The azetidine derivative is protonated and remains in the aqueous phase.- Ensure the aqueous phase is sufficiently basic (pH > 10) before extracting the free base into the organic solvent.[12]
Product is in the Aqueous Phase after Acid Wash The azetidine derivative is basic and has formed a salt with the acid.This is the basis of acid-base extraction. To recover the product, basify the aqueous layer and re-extract with an organic solvent.[11]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of an Azetidine Derivative

This protocol is designed for the purification of a basic azetidine derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a 1M HCl solution. The basic azetidine derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer can be discarded if only the azetidine derivative is of interest.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 5M NaOH solution until the pH is greater than 10. This will deprotonate the azetidine, making it soluble in organic solvents again.

  • Back-Extraction: Extract the basic aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified azetidine derivative.[12]

Protocol 2: General Procedure for Recrystallization of a Solid Azetidine Derivative
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane, as well as mixtures of these.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: General Procedure for Vacuum Distillation of a Volatile Azetidine Derivative

This technique is suitable for thermally stable, volatile liquid azetidine derivatives.[1][13]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased. Use a stir bar for smooth boiling.

  • Connect to Vacuum: Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).

  • Reduce Pressure: Begin to reduce the pressure in the system. This will remove any low-boiling solvents or impurities.

  • Heating: Once a stable, low pressure is achieved, begin to gently heat the distillation flask.

  • Collect Fractions: Collect the distillate in a receiving flask. The boiling point will be lower than at atmospheric pressure and may fluctuate with small changes in pressure.

  • Stop Distillation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Azetidine Derivative

Purification Method Typical Purity Achieved Typical Yield Scalability Time Consumption Cost-Effectiveness Applicability
Column Chromatography Good to Excellent (>98%)VariableCan be cumbersome and expensive for large scaleGenerally faster for small scaleCan be expensive (solvents, stationary phase)Wide range of compounds (solids and oils)
Recrystallization Good to Excellent (>98%)[14]Moderate to High (>80%)[14]Easily scalableCan be time-consuming (slow cooling)More cost-effective for large scaleCrystalline, thermally stable solids
Vacuum Distillation Good to Excellent (>98%)HighScalableModerateModerateThermally stable, volatile liquids
Acid-Base Extraction Moderate to Good (removes neutral/acidic or basic impurities)HighEasily scalableFastVery cost-effectiveBasic or acidic compounds

Visualizations

Purification_Decision_Tree start Crude Azetidine Derivative state Is the compound a solid, liquid, or oil? start->state solid Solid state->solid Solid liquid_oil Liquid or Oil state->liquid_oil Liquid/Oil recrystallization Recrystallization solid->recrystallization chromatography Column Chromatography solid->chromatography thermal_stability Is the compound thermally stable? liquid_oil->thermal_stability volatile Is the compound volatile? thermal_stability->volatile Yes thermal_stability->chromatography No volatile->chromatography No distillation Vacuum Distillation volatile->distillation Yes acid_base_properties Does the compound have basic/acidic properties? further_purification Further purification needed? recrystallization->further_purification chromatography->further_purification distillation->further_purification extraction Acid-Base Extraction end Pure Product extraction->end Product is pure further_purification->extraction Yes further_purification->end No

Caption: Decision tree for selecting a purification method for azetidine derivatives.

Chromatography_Troubleshooting start Column Chromatography Issue issue What is the primary issue? start->issue tailing Peak Tailing issue->tailing degradation Product Degradation issue->degradation coelution Co-elution of Impurity issue->coelution low_recovery Low Recovery issue->low_recovery add_base Add 0.1-1% Triethylamine to Eluent tailing->add_base change_stationary_phase Use Alumina or Amino-functionalized Silica tailing->change_stationary_phase degradation->change_stationary_phase neutralize_silica Neutralize Silica Gel with Base degradation->neutralize_silica optimize_mobile_phase Screen Different Solvent Systems coelution->optimize_mobile_phase shallow_gradient Use a Shallow Gradient coelution->shallow_gradient alternative_method Consider Recrystallization or Distillation coelution->alternative_method low_recovery->degradation Check for degradation check_volatility Check Compound Volatility (Use Cold Trap) low_recovery->check_volatility Recrystallization_Troubleshooting start Recrystallization Problem problem What is the issue? start->problem no_crystals No Crystals Formed problem->no_crystals oiling_out Compound 'Oils Out' problem->oiling_out low_yield Low Yield problem->low_yield reduce_solvent Boil Off Excess Solvent no_crystals->reduce_solvent induce_nucleation Scratch Flask or Add Seed Crystal no_crystals->induce_nucleation add_more_solvent Add More 'Good' Solvent and Re-cool Slowly oiling_out->add_more_solvent change_solvent Try a Different Solvent System oiling_out->change_solvent ice_bath Cool in Ice Bath to Maximize Precipitation low_yield->ice_bath second_crop Concentrate Mother Liquor for a Second Crop low_yield->second_crop

References

Technical Support Center: Synthesis of N-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.

Question: My azetidine synthesis is resulting in a significant amount of a higher molecular weight byproduct, which appears to be a dimer or oligomer. What is causing this and how can I prevent it?

Answer: The formation of dimers or oligomers is a common side reaction in azetidine synthesis, particularly when using methods involving the intramolecular cyclization of γ-haloamines or activated γ-amino alcohols. This is often due to intermolecular reactions competing with the desired intramolecular cyclization.

Possible Causes & Solutions:

CauseRecommended Action
High Concentration High concentrations favor intermolecular reactions. Employing high dilution conditions can significantly improve the yield of the desired monomeric azetidine. This can be achieved by slowly adding the substrate to the reaction mixture.
Reactive Intermediates The intermediate formed after the activation of the hydroxyl group (e.g., as a mesylate or tosylate) can be susceptible to intermolecular attack by the amine.
Inappropriate Solvent The choice of solvent can influence the reaction pathway. A less polar solvent may favor intramolecular cyclization in some cases.
Strongly Basic Conditions Highly basic conditions can sometimes promote intermolecular side reactions.

Question: I am observing the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?

Answer: The formation of a pyrrolidine side product is a common issue, as the formation of a five-membered ring is often thermodynamically more favorable than a four-membered ring. The outcome of the reaction can be influenced by kinetic versus thermodynamic control.

Possible Causes & Solutions:

CauseRecommended Action
Thermodynamic Control Higher reaction temperatures and longer reaction times can favor the formation of the more stable pyrrolidine. Running the reaction at lower temperatures may favor the kinetically controlled formation of the azetidine.
Leaving Group Position If the starting material has a leaving group at the δ-position relative to the amine, 5-exo-tet cyclization to form a pyrrolidine will be favored. Ensure your starting material has the leaving group at the γ-position.
Reaction Conditions The choice of base and solvent can influence the selectivity. For the cyclization of (2-aminoalkyl)oxiranes, the choice of base can direct the reaction towards either azetidines or pyrrolidines.[1]

Question: My reaction is producing a significant amount of an alkene byproduct. What is the cause and how can it be minimized?

Answer: The formation of an alkene byproduct is typically the result of an elimination reaction (E2) competing with the desired intramolecular nucleophilic substitution (S\textsubscript{N}2).

Possible Causes & Solutions:

CauseRecommended Action
Strongly Basic, Non-nucleophilic Conditions Strong, sterically hindered bases can favor elimination over substitution. Consider using a milder or less sterically hindered base.
Sterically Hindered Substrate Steric hindrance around the carbon bearing the leaving group or the nucleophilic nitrogen can disfavor the S\textsubscript{N}2 pathway. If possible, redesign the substrate to reduce steric hindrance.
Poor Leaving Group A poor leaving group can make the S\textsubscript{N}2 reaction slower, allowing more time for elimination to occur. Ensure you are using a good leaving group such as a tosylate, mesylate, or iodide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of N-substituted azetidines?

A1: Besides the formation of oligomers, pyrrolidines, and elimination byproducts mentioned in the troubleshooting guide, other common side reactions include:

  • Ring-opening: The strained azetidine ring can undergo nucleophilic ring-opening, especially under acidic conditions or in the presence of strong nucleophiles.[2]

  • Over-alkylation: When synthesizing N-substituted azetidines via alkylation of an unsubstituted azetidine, over-alkylation to form a quaternary azetidinium salt can occur.[3]

  • Isomerization: In some cases, rearrangement to other heterocyclic systems, such as aziridines, can be observed.

Q2: How does the choice of the N-substituent affect the synthesis and stability of azetidines?

A2: The N-substituent plays a crucial role. Electron-withdrawing groups like sulfonyl or Boc groups can activate the nitrogen, making it less nucleophilic, which can be beneficial in some synthetic steps but may require harsher conditions for removal.[4] Bulky N-substituents can influence the stereochemical outcome of reactions and may also hinder intermolecular side reactions. The basicity of the N-substituent also affects the stability of the azetidine ring, particularly towards acid-mediated ring-opening.[2]

Q3: What are the best practices for purifying N-substituted azetidines?

A3: Purification can be challenging due to the polarity and potential volatility of some azetidine derivatives.

  • Column chromatography: Silica gel chromatography is a common method. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often effective. For basic azetidines, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent tailing.

  • Distillation: For volatile, thermally stable azetidines, distillation under reduced pressure can be a good purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-Substituted Azetidines and Byproducts

Starting MaterialReaction ConditionsDesired Product (Yield)Side Product(s) (Yield/Ratio)Reference
N-Boc-protected γ-amino alcoholLiDA-KOR superbase, THF, -78 °CN-Boc-2-aryl-3-alkylazetidine (Good yields)Allylic byproduct (in the case of N-Boc protection)[5]
(2-Aminoalkyl)oxiranesBase-induced cyclization2-(Hydroxymethyl)azetidinesPyrrolidin-3-ols (Formation depends on reaction conditions)[1]
1,3-propanediol bis-triflate and primary amineOne-pot reaction1,3-disubstituted azetidinesElimination byproduct is generally not major[6]
O-propargylic oximesCuBr (20 mol %), L4 (20 mol %), 1,4-dioxane, 120 °C, 48 hAzetidine nitrone (86%)Not specified[7]

Experimental Protocols

Protocol 1: Synthesis of N-Benzylazetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from a general procedure for the synthesis of substituted azetidines and includes troubleshooting for common side reactions.[4]

Step 1: Mesylation of 3-(Benzylamino)propan-1-ol

  • Dissolve 3-(benzylamino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization to N-Benzylazetidine

  • Dissolve the crude mesylate from Step 1 in a suitable solvent (e.g., THF or DMF).

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting for Protocol 1:

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The mesylate intermediate can be sensitive to moisture. Increasing the reaction temperature during cyclization may be necessary, but be cautious of increased side reactions.

  • Formation of Dimer/Oligomer: If oligomerization is observed, perform the cyclization step under high dilution conditions. This can be done by dissolving the mesylate and the base in separate flasks and adding the mesylate solution slowly to the base solution over several hours.

  • Formation of Elimination Product: If the corresponding allyl amine is formed, consider using a less hindered base or a more nucleophilic one. Running the reaction at a lower temperature may also favor substitution over elimination.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Cyclization cluster_troubleshooting Troubleshooting A 3-(Benzylamino)propan-1-ol B Add Et3N, MsCl in CH2Cl2 at 0°C A->B C Crude Mesylate Intermediate B->C D Dissolve in THF/DMF, add NaH C->D E N-Benzylazetidine D->E F Low Yield? E->F G Oligomer Formation? E->G H Elimination? E->H I Use Anhydrous Conditions F->I J High Dilution G->J K Change Base/Temp H->K

Caption: Experimental workflow for the synthesis of N-benzylazetidine with troubleshooting steps.

side_reactions cluster_desired Desired Pathway cluster_side Side Reactions Start γ-Haloamine Precursor Azetidine N-Substituted Azetidine Start->Azetidine Intramolecular SN2 (4-exo-tet) Pyrrolidine Pyrrolidine (Ring Expansion) Start->Pyrrolidine 5-exo-tet Alkene Alkene (Elimination) Start->Alkene E2 Elimination Oligomer Dimer/Oligomer (Intermolecular) Start->Oligomer Intermolecular SN2

Caption: Competing reaction pathways in the synthesis of N-substituted azetidines.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation Azetidine Azetidine Azetidinium Azetidinium Ion Azetidine->Azetidinium Protonation Proton H+ Proton->Azetidinium Dimer Dimer Azetidinium->Dimer Nucleophilic Attack by another Azetidine Polymer Polymer Chain Dimer->Polymer Chain Growth

Caption: Simplified mechanism of cationic ring-opening polymerization of azetidine.

References

Technical Support Center: Optimization of Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these strained four-membered heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming the azetidine ring?

A1: The primary methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1][2]

  • [2+2] Cycloaddition: Also known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts.[1][2]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1]

  • Palladium-Catalyzed Intramolecular C-H Amination: This modern technique allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate.[2][3]

Q2: My intramolecular cyclization is resulting in low yields. What are the likely causes?

A2: Low yields in intramolecular cyclization are a common issue and can be attributed to several factors:

  • Competing Intermolecular Reactions: The precursor may react with other molecules of itself, leading to dimerization or polymerization instead of the desired intramolecular cyclization. This is often dependent on the concentration.[1]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]

  • Poor Leaving Group: The chosen leaving group (e.g., halogen, mesylate, tosylate) may not be sufficiently reactive under the applied reaction conditions.[1]

  • Steric Hindrance: Bulky substituents on the substrate can impede the approach of the nucleophilic nitrogen, thus slowing down the cyclization process.[1]

  • Inappropriate Base or Solvent: The selection of the base and solvent is critical and can significantly influence the outcome of the reaction.[1]

Q3: How do I select an appropriate nitrogen-protecting group for my synthesis?

A3: The choice of a nitrogen-protecting group is crucial and depends on the specific reaction conditions and the desired final product.[1]

  • Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust protecting groups that can activate the nitrogen. However, their removal often requires harsh conditions.[1]

  • tert-Butoxycarbonyl (Boc): The Boc group is widely used as it is stable under many reaction conditions and can be easily removed under acidic conditions.[4]

  • Benzyl (Bn) or Carbobenzyloxy (Cbz): These groups are also commonly employed and offer orthogonal deprotection strategies.[4]

  • tert-Butoxythiocarbonyl (Botc): This group can be used to facilitate lithiation and electrophile trapping at the α-position of the azetidine ring and can be removed under mild acidic or thermal conditions.[5]

Q4: I am observing the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?

A4: The formation of a pyrrolidine side product is a known issue. This can occur through rearrangement or competing cyclization pathways. To favor the formation of the azetidine ring, consider adjusting the reaction conditions, such as the choice of solvent and catalyst. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, using 1,2-dichloroethane (DCE) as a solvent at reflux favors the formation of azetidine over pyrrolidine.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of azetidines and provides actionable steps for optimization.

Issue 1: Low or No Yield in Intramolecular Cyclization

  • Symptoms: TLC or LC-MS analysis shows predominantly starting material, or significant formation of baseline material and multiple unidentified spots, suggesting polymerization.[1]

  • Troubleshooting Steps:

Potential Cause Suggested Solution
Reaction is too slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[1]
Poor leaving group Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in situ conversion to an iodide via the Finkelstein reaction.[1]
Intermolecular side reactions Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This will favor intramolecular cyclization over intermolecular reactions.[1]
Inappropriate base If elimination is a significant side reaction, switch to a less-hindered, more nucleophilic base. If the nitrogen nucleophilicity is low, a stronger, non-nucleophilic base like NaH might be required.

Issue 2: Difficulty with Purification of Azetidine Derivatives

  • Symptoms: The product is difficult to separate from impurities due to its polarity and potential volatility.

  • Troubleshooting Steps:

    • Column Chromatography: Use silica gel column chromatography with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to effectively separate the desired product.[4]

    • Recrystallization: For solid derivatives, recrystallization can be an effective method for purification.[4]

Experimental Protocols

Protocol 1: Intramolecular Cyclization via Mesylation

This protocol describes a typical two-step, one-pot procedure for synthesizing an azetidine ring from a γ-amino alcohol.

  • Mesylation:

    • Dissolve the starting γ-amino alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a suitable solvent like CH₂Cl₂.

    • Cool the mixture to 0 °C.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.[1]

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[1]

  • Cyclization:

    • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

    • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

    • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.[1]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[1]

Protocol 2: Lanthanide-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

This method is used for the synthesis of 3-hydroxyazetidines.[6]

  • Add La(OTf)₃ (5 mol%) to a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature.

  • Stir the mixture under reflux and monitor the reaction progress.

  • Upon completion, cool the mixture to 0°C and add saturated aqueous NaHCO₃.

  • Extract the mixture three times with CH₂Cl₂.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis [6]

EntrySolventTime (h)Yield (%)Azetidine:Pyrrolidine Ratio
1DCE2.581>20:1
2Benzene2.57510:1

Table 2: Comparison of Leaving Groups in Azetidine Formation [1]

Leaving GroupTypical ReagentReaction ConditionsRelative Rate
INaI (Finkelstein)Acetone, refluxVery Fast
OTsTsCl, pyridine0 °C to RTFast
OMsMsCl, Et₃N0 °C to RTFast
BrPBr₃ or CBr₄/PPh₃0 °C to RTModerate
ClSOCl₂ or PCl₅0 °C to RTSlow

Visualizations

G cluster_0 Troubleshooting Low Yield start Low or No Yield Observed check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed polymerization Polymerization or Side Reactions Suspected sm_consumed->polymerization Yes no_reaction No Reaction Occurred sm_consumed->no_reaction No optimize_conditions Optimize Reaction Conditions polymerization->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp change_solvent Change Solvent (e.g., to DMF/DMSO) optimize_conditions->change_solvent better_lg Use a Better Leaving Group (e.g., OTs, OMs) optimize_conditions->better_lg high_dilution Use High Dilution Conditions optimize_conditions->high_dilution change_base Change Base optimize_conditions->change_base no_reaction->optimize_conditions

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

G cluster_1 Common Synthetic Pathways intramolecular Intramolecular Cyclization azetidine Azetidine Ring intramolecular->azetidine cycloaddition [2+2] Cycloaddition cycloaddition->azetidine ring_expansion Ring Expansion ring_expansion->azetidine reduction Reduction of β-Lactams reduction->azetidine

Caption: Common synthetic pathways to the azetidine ring.

References

Technical Support Center: Strategies to Prevent Ring-Opening of Strained Azetidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of strained azetidine rings during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My azetidine ring is opening under acidic reaction conditions. What is causing this and how can I prevent it?

A1: The strained four-membered azetidine ring is susceptible to cleavage under acidic conditions. The root cause is the protonation of the azetidine nitrogen, which increases ring strain and makes the ring vulnerable to nucleophilic attack, leading to ring-opening.[1][2] The pKa of the azetidine nitrogen is a critical factor in its stability at a given pH.[1][2]

Solutions:

  • pH Control: Maintain the reaction pH above 7 to prevent protonation of the azetidine nitrogen. If acidic conditions are necessary, use the mildest possible acid and minimize the reaction time.[1] Studies have shown that N-substituted aryl azetidines are significantly more stable at pH 7.0 compared to lower pH values.[2]

  • Use of N-Protecting Groups: Introduce a suitable nitrogen-protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups decrease the basicity of the azetidine nitrogen, thereby preventing its protonation and subsequent ring-opening.[1][3]

  • Solvent Choice: Whenever possible, use aprotic solvents instead of protic solvents when working under potentially acidic conditions to enhance the stability of the azetidine ring.[1]

Q2: I am observing ring-opening during the N-deprotection of my azetidine-containing compound. What are some milder deprotection methods I can try?

A2: Standard deprotection conditions, which often involve strong acids for Boc groups or hydrogenolysis for Cbz groups, can be too harsh for the sensitive azetidine ring, leading to its cleavage.[1]

Solutions for Mild Deprotection:

  • Mild N-Boc Deprotection:

    • Oxalyl Chloride in Methanol: This method offers a mild alternative for N-Boc deprotection at room temperature.[1]

    • Water at Reflux: For certain substrates, heating in water can effectively remove the Boc group without the need for acidic reagents.[1]

  • Mild N-Cbz Deprotection:

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst can be a milder alternative to gaseous hydrogen.[1]

Q3: Does the substitution pattern on the azetidine ring affect its stability?

A3: Yes, the substitution pattern significantly impacts the stability of the azetidine ring through both electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups can destabilize the azetidine ring, making it more susceptible to nucleophilic attack and subsequent ring-opening.[4] Conversely, strategic placement of certain substituents, such as conjugated heteroaryls on the nitrogen, can enhance stability.[2]

  • Steric Hindrance: The size and position of substituents can introduce steric bulk, which may either shield the ring from attack or increase ring strain, depending on the specific substitution pattern.[4] The regioselectivity of nucleophilic ring-opening is also influenced by the degree of substitution at the ring carbons.[5]

Q4: I am using a Lewis acid in my reaction. Is there a risk of azetidine ring-opening?

A4: Yes, Lewis acids can promote the ring-opening of azetidines by coordinating to the nitrogen atom, which activates the ring for nucleophilic attack.[6] This is a known method for the functionalization of azetidines. To avoid undesired ring-opening, it is crucial to carefully select the Lewis acid and control the reaction conditions. In some cases, using a catalytic amount of a milder Lewis acid, such as La(OTf)₃, can achieve the desired transformation without causing ring-opening.[7]

Troubleshooting Guides

Issue 1: Unexpected Ring-Opening Under Neutral or Basic Conditions

  • Symptoms: Formation of ring-opened byproducts, disappearance of starting material without the formation of the desired product.

  • Possible Causes:

    • Intramolecular Nucleophilic Attack: A pendant nucleophilic group within the molecule may be attacking the azetidine ring. The length of the alkyl chain connecting the nucleophile to the azetidine can influence the rate of this intramolecular decomposition.[2]

    • Highly Reactive Nucleophiles: The reaction may involve a nucleophile that is strong enough to open the azetidine ring without acid activation.

  • Troubleshooting Steps:

    • Protecting Groups: If an internal nucleophile is suspected, consider protecting that functional group during the reaction.

    • Modify the Nucleophile: If an external nucleophile is the cause, consider using a less reactive or more sterically hindered nucleophile.

    • Temperature Control: Lowering the reaction temperature may reduce the rate of the undesired ring-opening reaction.

Issue 2: Lack of Regioselectivity in Ring-Opening Reactions

  • Symptoms: Formation of a mixture of regioisomeric ring-opened products.

  • Possible Causes:

    • Substitution Pattern: The substitution on the azetidine ring carbons (C2 and C4) plays a crucial role in directing the nucleophilic attack. For instance, in azetidinium ions lacking a C4 substituent, nucleophiles tend to attack the C4 position. Conversely, a methyl group at C4 can direct the attack to the C2 position.[5]

    • Nature of the Nucleophile: The regioselectivity can also be dependent on the nucleophile itself.

  • Troubleshooting Steps:

    • Review the Substitution: Analyze the substitution pattern of your azetidine to predict the likely site of nucleophilic attack based on established principles.

    • Change the Nucleophile: Experiment with different nucleophiles to see if the regioselectivity can be improved.

    • Theoretical Calculations: Density functional theory (DFT) calculations can be a useful tool to predict the regioselectivity of ring-opening reactions.[5]

Data Presentation

Table 1: Aqueous Stability of N-Substituted Aryl Azetidines at Various pH Values

AnalogueN-SubstituentpHHalf-Life (T1/2)
5 4-Cyanophenyl1.80.5 hours
5 4-Cyanophenyl2.71.2 hours
5 4-Cyanophenyl7.0Stable
1 3-Pyridyl1.83.8 hours
2 2-Pyridyl1.8Stable
3 4-Pyridyl1.8Stable

Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines.[2]

Experimental Protocols

Protocol 1: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

  • Dissolution: Dissolve the N-Boc protected azetidine derivative in methanol (MeOH) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add a solution of oxalyl chloride in methanol (typically 1.25 M) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by carefully adding a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Mild N-Cbz Deprotection via Transfer Hydrogenation

  • Setup: In a round-bottom flask, dissolve the N-Cbz protected azetidine in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Addition of Catalyst and Hydrogen Donor: Add palladium on carbon (Pd/C, 10 mol%) to the solution, followed by the addition of a hydrogen donor such as ammonium formate (HCOONH₄) or 1,4-cyclohexadiene in excess (e.g., 5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by crystallization or column chromatography if necessary.

Visualizations

AcidCatalyzedRingOpening Azetidine Azetidine Ring Azetidinium Protonated Azetidinium Ion (Increased Strain) Azetidine->Azetidinium Protonation (Acidic Conditions) Proton H+ RingOpened Ring-Opened Product Azetidinium->RingOpened Nucleophilic Attack Nucleophile Nucleophile (Nu-)

Caption: Mechanism of acid-catalyzed azetidine ring-opening.

DecisionWorkflow Start Experiment with Azetidine Ring Acidic Are acidic conditions (Brønsted or Lewis) required? Start->Acidic Protect Protect the azetidine nitrogen (e.g., with Boc or Cbz) Acidic->Protect Yes NeutralBase Proceed with reaction under neutral or basic conditions (pH > 7). Monitor for stability. Acidic->NeutralBase No MildAcid Perform the reaction under the mildest possible acidic conditions Protect->MildAcid Deprotect Deprotect using mild conditions (e.g., Oxalyl Chloride for Boc, Transfer Hydrogenation for Cbz) MildAcid->Deprotect Product Desired Product NeutralBase->Product Deprotect->Product

Caption: Decision workflow for preventing azetidine ring-opening.

References

troubleshooting guide for the synthesis of azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azetidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing azetidine-2-carboxylic acid?

A1: The primary synthetic routes for azetidine-2-carboxylic acid typically involve the intramolecular cyclization of a linear precursor. Key methods include:

  • From γ-substituted aminobutyric acids: This involves the cyclization of molecules like γ-amino-α-bromobutyric acid or γ-amino-α-chlorobutyric acid, often facilitated by a base like barium hydroxide.[1]

  • From 2,4-diaminobutanoic acid: Treatment with nitrous and hydrochloric acids can generate a γ-amino-α-chloro intermediate, which then cyclizes.[1]

  • Via N-protected intermediates: A common and often higher-yielding approach involves the use of protecting groups for the nitrogen atom. A key intermediate is N-benzhydryl-2-carbobenzyloxyazetidine, which can be synthesized and then deprotected to yield the final product.[2][3]

  • Reduction of β-lactams (azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to form the azetidine ring.

Q2: How do I select an appropriate nitrogen protecting group for my synthesis?

A2: The choice of a nitrogen protecting group is critical and depends on the subsequent reaction conditions and the desired final product. Common protecting groups for azetidine synthesis include:

  • Benzhydryl (Bzh): Offers stability and can be removed under specific hydrogenolysis conditions. It has been shown that a Cbz (carbobenzyloxy) group can be selectively removed in the presence of a benzhydryl group.[2][3]

  • Carbobenzyloxy (Cbz): Removable by hydrogenolysis.

  • tert-Butoxycarbonyl (Boc): Stable under many conditions but can be removed with acid.

  • Tosyl (Ts): A robust protecting group, often requiring strong conditions for removal.

When selecting a protecting group, consider its stability to the cyclization conditions and ensure that the deprotection conditions will not compromise the final azetidine ring structure.

Troubleshooting Guide

Problem 1: Low or No Yield of Azetidine-2-carboxylic Acid

Low yields are a frequent challenge in the synthesis of strained four-membered rings like azetidine-2-carboxylic acid. The underlying causes often relate to inefficient cyclization or competing side reactions.

Potential Causes and Solutions

Potential Cause Suggested Solutions
Inefficient Intramolecular Cyclization Optimize reaction conditions by screening different bases, solvents, and temperatures. For cyclizations involving γ-haloamines, a strong, non-nucleophilic base may be beneficial.[4]
Competing Intermolecular Reactions (Dimerization/Polymerization) Perform the cyclization reaction under high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture, which favors the desired intramolecular ring formation over intermolecular side reactions.[4]
Poor Leaving Group If your precursor is a γ-amino alcohol, convert the hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or halide, to facilitate the nucleophilic attack by the nitrogen.[4]
Steric Hindrance If the starting materials are sterically hindered, consider alternative synthetic routes with less bulky protecting groups.
Incomplete Deprotection Ensure complete removal of the nitrogen and carboxyl protecting groups. Monitor the reaction by TLC or LC-MS. For hydrogenolysis of Cbz or Benzhydryl groups, ensure the catalyst (e.g., Pd/C) is active and that the reaction is run for a sufficient amount of time under a hydrogen atmosphere.[2]
Problem 2: Unwanted Ring-Opening of the Azetidine Product

The four-membered azetidine ring is strained and can be susceptible to cleavage under certain conditions.

Potential Causes and Solutions

Potential Cause Suggested Solutions
Harsh Deprotection Conditions Use mild deprotection methods. For example, catalytic hydrogenation is a common and often gentle method for removing Cbz and Benzyl groups.[2][3]
Strongly Acidic or Basic Conditions Avoid strongly acidic or basic workup or purification conditions if your azetidine derivative is sensitive to them. Neutralize reaction mixtures carefully and consider purification methods like crystallization or chromatography with neutral mobile phases.
Problem 3: Difficulty in Product Purification

The zwitterionic nature of azetidine-2-carboxylic acid and the presence of byproducts can complicate purification.

Potential Causes and Solutions

Potential Cause Suggested Solutions
Co-elution with Starting Materials or Byproducts Optimize chromatographic conditions (e.g., column type, solvent system). For the final amino acid, ion-exchange chromatography can be a powerful purification technique.
Product is Highly Water-Soluble After aqueous workup, ensure complete removal of water, for example, by lyophilization. Recrystallization from a suitable solvent system, such as methanol/water, can be effective for obtaining pure crystalline product.[2]

Experimental Protocols and Data

Synthetic Scheme: Via N-Benzhydryl-2-carbobenzyloxyazetidine

A common and effective route to azetidine-2-carboxylic acid involves the use of dual protecting groups.

G cluster_0 Step 1: Protection and Cyclization cluster_1 Step 2: Deprotection of Carboxyl Group cluster_2 Step 3: Deprotection of Amino Group Start 2,4-Diaminobutanoic Acid Derivative Intermediate1 N-Benzhydryl-2-carbobenzyloxyazetidine Start->Intermediate1 Protection & Intramolecular Cyclization Intermediate2 N-Benzhydryl-azetidine-2-carboxylic acid Intermediate1->Intermediate2 Partial Hydrogenation (cleavage of Cbz group) Final_Product Azetidine-2-carboxylic Acid Intermediate2->Final_Product Hydrogenolysis (cleavage of Benzhydryl group)

Caption: Synthetic workflow for azetidine-2-carboxylic acid.

Detailed Protocol for N-Benzhydryl-azetidine-2-carboxylic Acid Synthesis:

This protocol is based on the partial hydrogenation of N-benzhydryl-2-carbobenzyloxyazetidine.[2]

  • Dissolve N-benzhydryl-2-carbobenzyloxyazetidine (e.g., 6.6 g, 0.018 mol) in methanol (150 mL).

  • Add 1% palladized charcoal (Pd/C) catalyst (e.g., 0.2 g) under a nitrogen atmosphere.

  • Stir the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure.

  • Monitor the reaction by thin-layer chromatography (TLC). The cleavage of the O-benzyl ester group is typically faster than the cleavage of the N-benzhydryl group.[2]

  • Once the starting material is consumed , filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield N-benzhydryl-azetidine-2-carboxylic acid.

The final deprotection to yield azetidine-2-carboxylic acid would involve a more forcing hydrogenolysis to cleave the N-benzhydryl group.

Comparative Data of Synthetic Intermediates
Compound Synthesis Yield Melting Point (°C) Key Spectroscopic Data
N-Benzhydryl-2-carbobenzyloxyazetidine 82.5%61-63Not specified in detail in the provided search results.
N-Benzhydryl-azetidine-2-carboxylic acid Not specifiedNot specifiedIR (cm⁻¹): 1616 (ionic carboxylate)[2]
Azetidine-2-carboxylic Acid Varies with method~215Not specified in detail in the provided search results.

Troubleshooting Logic Diagram

G Start Low Yield of Azetidine-2-carboxylic Acid Check_Cyclization Is the intramolecular cyclization efficient? Start->Check_Cyclization Check_Side_Reactions Are there competing side reactions? Check_Cyclization->Check_Side_Reactions Yes Optimize_Conditions Optimize base, solvent, temperature. Improve leaving group. Check_Cyclization->Optimize_Conditions No Check_Deprotection Is the deprotection step complete? Check_Side_Reactions->Check_Deprotection No High_Dilution Use high dilution conditions. Check_Side_Reactions->High_Dilution Yes (Dimerization/Polymerization) Optimize_Deprotection Check catalyst activity. Increase reaction time/pressure for hydrogenolysis. Check_Deprotection->Optimize_Deprotection No Purification Proceed to purification. Check_Deprotection->Purification Yes

Caption: Troubleshooting decision tree for low yield.

References

stability issues of 1-benzylazetidine-2-carboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 1-benzylazetidine-2-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant degradation of my this compound sample when using an acidic mobile phase for chromatography. What is the likely cause?

A1: this compound, like many azetidine-containing compounds, is susceptible to degradation under acidic conditions. The four-membered azetidine ring is strained and can undergo acid-mediated ring-opening.[1] This process is often initiated by the protonation of the ring nitrogen, which makes the ring more vulnerable to nucleophilic attack, potentially by water or other nucleophiles present in the solution. This can lead to the formation of undesired byproducts and a loss of the parent compound.

Q2: My compound appears to be unstable in a basic solution I'm using for a hydrolysis experiment. What degradation pathway could be occurring?

A2: While acid-mediated degradation is a primary concern for azetidines, basic conditions can also promote degradation. For a carboxylic acid derivative, the primary concern under basic conditions is hydrolysis of any ester or amide functionalities that might be present in related molecules. For this compound itself, strong basic conditions could potentially facilitate other reactions, although specific data is limited. It is crucial to evaluate stability on a case-by-case basis. General procedures for base-catalyzed hydrolysis involve the direct attack of a hydroxide ion on a carbonyl carbon.[2][3]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain solutions at a neutral or near-neutral pH whenever possible. If acidic or basic conditions are required, minimize the exposure time and use the mildest conditions that are effective for your protocol.

  • Temperature Control: Perform reactions and handle solutions at low temperatures (e.g., on ice) to slow down the rate of degradation.

  • Use of Co-solvents: For compounds with poor aqueous solubility, using a co-solvent like acetonitrile or methanol can sometimes improve stability by altering the solution properties.[2]

  • Inert Atmosphere: If oxidative degradation is suspected, purging solutions with an inert gas like nitrogen or argon can be beneficial.

Q4: I see unexpected peaks in my LC-MS analysis after stressing my compound with acid. What might they be?

A4: The new peaks are likely degradation products. A potential degradation pathway for N-substituted azetidines is an acid-mediated intramolecular ring-opening.[1] This would result in a different chemical structure with a different mass and retention time. To confirm, you would need to isolate and characterize these impurities using techniques like preparative HPLC and subsequent analysis by NMR and high-resolution mass spectrometry.

Illustrative Stability Data

The following tables present hypothetical data to illustrate how stability results for this compound might be presented. This data is for example purposes only and is intended to guide experimental design.

Table 1: Illustrative Acidic Stability of this compound (% Degradation)

Time (hours)0.1 M HCl (25°C)0.1 M HCl (50°C)1 M HCl (25°C)
00%0%0%
25%15%20%
612%35%45%
1225%60%70%
2440%>80%>90%

Table 2: Illustrative Basic Stability of this compound (% Degradation)

Time (hours)0.1 M NaOH (25°C)0.1 M NaOH (50°C)1 M NaOH (25°C)
00%0%0%
2<2%5%8%
65%12%18%
128%22%30%
2415%40%55%

Experimental Protocols

Protocol: Forced Degradation Study - Acid and Base Hydrolysis

Forced degradation studies are essential to determine the intrinsic stability of a drug substance.[4]

Objective: To identify the potential degradation products of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • HPLC or UPLC system with a PDA/UV detector and/or a mass spectrometer (MS)

  • C18 reverse-phase column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of ACN/water).[5]

  • Acid Degradation:

    • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Keep one set of samples at room temperature (approx. 25°C) and another set in a water bath at a higher temperature (e.g., 60°C).[5]

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of NaOH to stop the reaction.[2]

    • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Base Degradation:

    • Repeat the process described in step 2, but use 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the withdrawn aliquots with an equivalent amount of HCl.

  • Analysis:

    • Analyze all samples (including a non-degraded control sample) using a validated stability-indicating HPLC or LC-MS method.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

G cluster_workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., new peaks, loss of parent compound) check_cond Review Experimental Conditions (pH, Temp, Solvent) start->check_cond is_acid_base Are conditions acidic or basic? check_cond->is_acid_base acid_path Hypothesize Acid-Mediated Ring Opening is_acid_base->acid_path  Yes (Acidic) base_path Consider Base-Mediated Hydrolysis or other reactions is_acid_base->base_path  Yes (Basic) modify_exp Modify Protocol: - Adjust pH to neutral - Lower temperature - Reduce exposure time is_acid_base->modify_exp  No acid_path->modify_exp base_path->modify_exp analyze Re-analyze Sample using LC-MS modify_exp->analyze resolved Issue Resolved? analyze->resolved end_resolved Continue Experiment resolved->end_resolved  Yes characterize Characterize Degradants (Forced Degradation Study) resolved->characterize  No

Caption: Troubleshooting workflow for stability issues.

G cluster_pathway Potential Acid-Catalyzed Degradation Pathway parent This compound protonated Protonated Azetidine Ring (N+) parent->protonated + H+ ring_opened Ring-Opened Intermediate protonated->ring_opened nucleophile Nucleophilic Attack (e.g., H2O) nucleophile->ring_opened product Degradation Product (e.g., γ-amino acid derivative) ring_opened->product

Caption: Potential acid-catalyzed degradation pathway.

References

Technical Support Center: Purification of 1-Benzylazetidine-2-carboxylic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-benzylazetidine-2-carboxylic acid using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by column chromatography?

A1: this compound is a zwitterionic compound, containing both a basic tertiary amine (the azetidine nitrogen) and an acidic carboxylic acid group. This dual nature can lead to strong interactions with the stationary phase, often resulting in significant peak tailing, poor separation, and even irreversible adsorption on the column.[1][2] The key challenge is to suppress these strong interactions to achieve a successful purification.

Q2: What type of stationary phase is recommended for the purification of this compound?

A2: Standard silica gel is the most common stationary phase for normal-phase column chromatography.[3] However, due to the basicity of the azetidine nitrogen, its interaction with the acidic silanol groups on the silica surface can be problematic.[4] Alternative stationary phases to consider include:

  • Amino-functionalized silica: This can help to reduce the interaction of the basic amine with the stationary phase.[4]

  • Reversed-phase C18 silica gel: This is a viable option, particularly if the compound shows good solubility in common reversed-phase solvents.[5]

Q3: What mobile phase compositions are suitable for the purification of this compound on a silica gel column?

A3: A mixture of a non-polar and a polar solvent is typically used. Common choices include hexane/ethyl acetate or dichloromethane/methanol. Due to the polar nature of the carboxylic acid and the basicity of the amine, a mobile phase modifier is often necessary to obtain good peak shape.[4]

  • For the carboxylic acid: Adding a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to the mobile phase can help to protonate the carboxylate, reducing its interaction with the silica gel.

  • For the amine: Adding a small amount of a volatile base, such as 0.1-1% triethylamine (TEA), can help to neutralize the acidic silanol groups on the silica surface, thereby minimizing the interaction with the basic azetidine nitrogen.[2][4]

Q4: Should I use an acidic or basic modifier in my mobile phase?

A4: The choice between an acidic or basic modifier depends on the specific impurities you are trying to separate from.

  • If your impurities are less basic than your target compound, adding triethylamine can help to elute your product while retaining the impurities.

  • If your impurities are less acidic, adding acetic or formic acid may be more effective.

It is recommended to first perform small-scale trials using thin-layer chromatography (TLC) with different mobile phase compositions to determine the optimal conditions for separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Significant Peak Tailing Strong interaction of the amine with acidic silanol groups on the silica. Strong interaction of the carboxylate with the silica.Add 0.1-1% triethylamine to the mobile phase to mask the silanol groups.[2][4] Add 0.1-1% acetic or formic acid to the mobile phase to protonate the carboxylate.
Product does not elute from the column The mobile phase is not polar enough. The compound is irreversibly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). Consider using a different stationary phase like amino-functionalized silica or reversed-phase C18.[4][5]
Poor separation from impurities The mobile phase composition is not optimal. The column is overloaded.Perform thorough TLC analysis to find a solvent system that provides good separation. Reduce the amount of crude material loaded onto the column.
Product decomposes on the column The silica gel is too acidic, causing degradation of the acid-labile azetidine ring.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing the column. Use a less acidic stationary phase.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general starting point. Optimization will likely be necessary based on the specific impurity profile of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Prepare a stock solution of 1% triethylamine in dichloromethane.

  • Prepare a series of eluting solvents with increasing polarity, for example:

    • 100% DCM with 1% TEA

    • 1% MeOH in DCM with 1% TEA

    • 2% MeOH in DCM with 1% TEA

    • 5% MeOH in DCM with 1% TEA

    • 10% MeOH in DCM with 1% TEA

3. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM/MeOH).

  • Spot the crude material onto a TLC plate.

  • Develop the TLC plate in a chamber containing a potential mobile phase (e.g., 5% MeOH in DCM with 1% TEA).

  • Visualize the plate under a UV lamp.

  • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

4. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (100% DCM with 1% TEA).

  • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

5. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Carefully apply the sample solution to the top of the silica gel bed.

  • Allow the sample to adsorb onto the silica.

6. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • Collect fractions in separate tubes.

  • Monitor the elution process by TLC, spotting each fraction on a TLC plate.

  • Gradually increase the polarity of the mobile phase as needed to elute the product.

7. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow and Logic Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Purification start Start Purification tlc Perform TLC Analysis start->tlc column_setup Pack Column & Load Sample tlc->column_setup elution Elute with Gradient column_setup->elution monitoring Monitor Fractions by TLC elution->monitoring product_check Pure Product? monitoring->product_check combine Combine Pure Fractions product_check->combine Yes tailing Issue: Peak Tailing product_check->tailing No, Tailing no_elution Issue: No Elution product_check->no_elution No, No Elution poor_separation Issue: Poor Separation product_check->poor_separation No, Poor Separation evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end add_modifier Add Mobile Phase Modifier (TEA or Acidic) tailing->add_modifier increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity optimize_gradient Optimize Solvent Gradient poor_separation->optimize_gradient add_modifier->tlc Re-evaluate increase_polarity->tlc Re-evaluate optimize_gradient->tlc Re-evaluate

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow Experimental Workflow start Start prep_mobile_phase Prepare Mobile Phase (with modifier) start->prep_mobile_phase tlc_analysis TLC Analysis prep_mobile_phase->tlc_analysis pack_column Pack Column tlc_analysis->pack_column load_sample Load Sample pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect monitor_fractions Monitor Fractions via TLC elute_collect->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Obtain Purified Product evaporate->end

Caption: Step-by-step experimental workflow for column chromatography.

References

Technical Support Center: Overcoming Low Yields in Azetidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azetidines, particularly focusing on low yields in cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the azetidine ring?

A1: The main strategies for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most common method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.

  • [2+2] Cycloaddition (Aza Paternò–Büchi Reaction): This photochemical reaction occurs between an imine and an alkene to form an azetidine ring.

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion methodologies.

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.

Q2: My intramolecular cyclization reaction is resulting in low yields. What are the most likely causes?

A2: Low yields in intramolecular azetidine cyclization are a common issue. The primary culprits include:

  • Competing Intermolecular Reactions: Instead of cyclizing, the precursor may react with other molecules of itself, leading to dimerization or polymerization.

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.

  • Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. Groups like hydroxyls are poor leaving groups and require activation.

  • Steric Hindrance: Bulky substituents on the substrate can impede the nitrogen's nucleophilic attack, slowing down or preventing the cyclization.

  • Inappropriate Reaction Conditions: The choice of base, solvent, temperature, and concentration are all critical factors that can significantly impact the reaction yield.

Q3: How can I minimize the formation of intermolecular side products?

A3: To favor the desired intramolecular cyclization over intermolecular reactions, high dilution conditions are recommended. This can be achieved by the slow addition of the substrate to the reaction mixture. This low concentration of the substrate shifts the equilibrium towards the formation of the cyclic product.

Q4: What are the best leaving groups for azetidine cyclization?

A4: Good leaving groups are essential for efficient cyclization. Hydroxyl groups should be converted to sulfonate esters like tosylates (Ts), mesylates (Ms), or triflates (Tf), which are excellent leaving groups. Halides are also effective, with the reactivity order being I > Br > Cl. If you have a less reactive halide, an in-situ Finkelstein reaction can be performed to convert it to the more reactive iodide.

Troubleshooting Guides

Issue 1: Low or No Product Formation with Starting Material Remaining

Potential Cause Troubleshooting Steps
Poor Leaving Group If starting with a γ-amino alcohol, ensure complete conversion of the hydroxyl group to a better leaving group (e.g., tosylate, mesylate). Confirm conversion via TLC or NMR. If using a halide, consider converting it to an iodide in situ using NaI (Finkelstein reaction).
Inappropriate Base The base should be strong enough to deprotonate the amine but not so hindered that it promotes elimination. For γ-haloamines, strong, non-nucleophilic bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or DBU are often effective. If elimination is a problem, a weaker base might be beneficial.
Reaction Temperature Too Low Gradually increase the reaction temperature and monitor the progress by TLC. Some cyclizations require refluxing to proceed at a reasonable rate.
Solvent Choice Polar aprotic solvents like DMF or DMSO can accelerate S\textsubscript{N}2 reactions. Consider switching from less polar solvents like THF if the reaction is sluggish.

Issue 2: Significant Formation of Side Products (e.g., Elimination Products, Polymers)

Potential Cause Troubleshooting Steps
Intermolecular Reactions Employ high dilution conditions. Add the substrate solution dropwise over several hours to a heated solution of the base in the solvent.
Elimination Side Reactions This is common with sterically hindered substrates or strong, bulky bases. Try a less hindered base (e.g., switch from t-BuOK to K₂CO₃). Lowering the reaction temperature may also favor substitution over elimination.
Incorrect Base Strength A base that is too strong can promote undesired side reactions. Screen a range of bases with varying strengths.

Data Presentation

Table 1: Effect of Lewis Acid and Solvent on Azetidine Yield in the Aminolysis of a cis-3,4-Epoxy Amine

Entry Lewis Acid (5 mol%) Solvent Time (h) Yield (%)
1La(OTf)₃1,2-dichloroethane (DCE)2.581
2La(OTf)₃Benzene2.581 (lower selectivity)
3Sc(OTf)₃DCE2465
4TfOHDCE2.5Low (complex mixture)
5NoneDCE240

Data compiled from a study by Kuriyama et al. (2023) on the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of a specific cis-3,4-epoxy amine.

Table 2: General Reactivity of Leaving Groups in S\textsubscript{N}2 Reactions

Leaving Group Chemical Formula Relative Reactivity
Triflate-OSO₂CF₃Excellent
Iodide-IExcellent
Tosylate-OSO₂C₆H₄CH₃Very Good
Mesylate-OSO₂CH₃Very Good
Bromide-BrGood
Chloride-ClModerate
Hydroxide-OHVery Poor

This table provides a qualitative comparison of common leaving groups. The actual yield will depend on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of N-Tosylazetidine from 3-Amino-1-propanol

This protocol involves the tosylation of the amino alcohol followed by a base-mediated cyclization.

Step 1: Tosylation of 3-Amino-1-propanol

  • Dissolve 3-amino-1-propanol (1 equivalent) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir overnight.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-tosyl-3-amino-1-propanol.

Step 2: Cyclization to N-Tosylazetidine

  • Dissolve the crude N-tosyl-3-amino-1-propanol in anhydrous THF.

  • Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tosylazetidine.

Protocol 2: One-Pot Synthesis of N-Boc-3-iodoazetidine from N-Boc-azetidin-3-ol

This protocol provides a high-yielding conversion of a hydroxyl group to a highly reactive iodide leaving group, often leading to spontaneous or easily induced cyclization if the nucleophile is internal.

  • To a solution of N-Boc-azetidin-3-ol (1 equivalent) in toluene, add imidazole (3 equivalents) and triphenylphosphine (2 equivalents).

  • Add iodine (1.5 equivalents) and heat the reaction mixture to 100 °C for 1 hour.

  • Cool the reaction to room temperature and pour it into an aqueous sodium bicarbonate solution.

  • Add additional iodine to quench any excess triphenylphosphine until a persistent iodine color is observed in the organic layer.

  • Separate the organic layer and wash it with saturated aqueous sodium thiosulfate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-iodoazetidine (reported yield: 99%).[1]

Mandatory Visualizations

Troubleshooting_Low_Yields Troubleshooting Workflow for Low Azetidine Cyclization Yields start Low or No Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Mainly Starting Material Present check_sm->sm_present side_products Significant Side Products check_sm->side_products leaving_group Is the leaving group adequate? (e.g., Ts, Ms, I) sm_present->leaving_group Yes improve_lg Improve Leaving Group: - Convert -OH to -OTs/-OMs - Finkelstein reaction for halides sm_present->improve_lg No intermolecular Intermolecular Products (Polymer)? side_products->intermolecular Yes elimination Elimination Products? side_products->elimination No reaction_conditions Are reaction conditions optimal? (Base, Solvent, Temp.) leaving_group->reaction_conditions Yes leaving_group->improve_lg No optimize_conditions Optimize Conditions: - Screen bases (e.g., NaH, K2CO3) - Use polar aprotic solvent (DMF, DMSO) - Increase temperature reaction_conditions->optimize_conditions No improve_lg->start Re-run Reaction optimize_conditions->start Re-run Reaction high_dilution Use High Dilution: - Slow addition of substrate intermolecular->high_dilution change_base_temp Modify Base/Temperature: - Use a less hindered base - Lower reaction temperature elimination->change_base_temp high_dilution->start Re-run Reaction change_base_temp->start Re-run Reaction

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Azetidine_Synthesis_Pathways Common Synthetic Pathways to the Azetidine Ring cluster_0 Intramolecular Cyclization cluster_1 [2+2] Cycloaddition cluster_2 Ring Expansion gamma_amino_alcohol γ-Amino Alcohol activation Activation (-OH to -LG) gamma_amino_alcohol->activation activated_intermediate Activated Intermediate activation->activated_intermediate cyclization_1 Base-mediated Cyclization activated_intermediate->cyclization_1 azetidine_1 Azetidine cyclization_1->azetidine_1 imine Imine cycloaddition Photochemical [2+2] Cycloaddition imine->cycloaddition alkene Alkene alkene->cycloaddition azetidine_2 Azetidine cycloaddition->azetidine_2 aziridine Aziridine ring_expansion Ring Expansion Reagents aziridine->ring_expansion azetidine_3 Azetidine ring_expansion->azetidine_3

Caption: Common synthetic pathways to the azetidine ring.

References

Azetidine Synthesis: A Technical Support Guide to Protecting Group Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical selection and use of protecting groups in azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a protecting group for an azetidine nitrogen?

A1: The selection of a suitable protecting group is paramount for a successful azetidine synthesis and functionalization strategy. Key factors include:

  • Stability: The protecting group must be stable to the reaction conditions required for subsequent synthetic transformations. The strained nature of the azetidine ring makes it susceptible to ring-opening, especially under strongly acidic or basic conditions.[1][2]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the integrity of the azetidine ring or other functional groups in the molecule.

  • Orthogonality: In multi-step syntheses, the chosen protecting group should be selectively removable in the presence of other protecting groups.[3] This is crucial for the differential functionalization of complex molecules.

  • Impact on Reactivity: The protecting group can influence the reactivity of the azetidine ring. For instance, N-acylation or N-sulfonylation can activate the ring towards nucleophilic attack.[1]

Q2: My azetidine ring is opening during N-deprotection. How can I prevent this?

A2: Azetidine ring-opening is a common challenge, particularly during the removal of acid-labile protecting groups like tert-butoxycarbonyl (Boc). The high ring strain (~25.4 kcal/mol) makes the four-membered ring susceptible to cleavage.[1]

To mitigate ring-opening:

  • Use Milder Deprotection Conditions: Instead of strong acids like trifluoroacetic acid (TFA) at room temperature, consider using milder conditions. For N-Boc deprotection, options include 4M HCl in dioxane at 0 °C or aqueous phosphoric acid.[4][5]

  • Substituent Effects: The electronic properties of substituents on the azetidine ring or the N-protecting group can influence stability. Electron-withdrawing groups can increase susceptibility to ring-opening.

  • Protecting Group Choice: Consider a protecting group that can be removed under neutral or basic conditions if your molecule is particularly acid-sensitive. For example, a benzyl (Bn) group can be removed by catalytic hydrogenation, and a carboxybenzyl (Cbz) group is also removable by hydrogenation, which is generally a mild method.[3][6]

Q3: What is "orthogonal protection" and why is it important in azetidine synthesis?

A3: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[7][8] This strategy is vital for the synthesis of complex, multi-functionalized azetidines.[3] For example, an N-Boc protected azetidine (acid-labile) bearing an ester functional group protected as a benzyl ester (removable by hydrogenation) allows for the selective deprotection and subsequent reaction at either site. A range of carbamate protecting groups can be employed on the azetidine nitrogen to enable the synthesis of different azetidine-containing macrocyclic peptides (AMCPs), including Boc for acidic deprotection, and Cbz for orthogonal removal in the presence of other side chain protecting groups to allow for chemoselective N-functionalization.[3]

Troubleshooting Guides

Guide 1: Incomplete N-Boc Deprotection

Problem: The removal of the N-Boc group is sluggish or incomplete, even with standard acidic conditions (e.g., TFA in DCM).

Potential Cause Troubleshooting Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid or switch to a stronger acid. However, be cautious of potential ring-opening. Monitor the reaction carefully by TLC or LC-MS.
Steric Hindrance Bulky substituents near the N-Boc group can hinder the approach of the acid. Prolonged reaction times or elevated temperatures (use with caution) may be necessary.
Solvent Effects The choice of solvent can influence the efficiency of deprotection. If using TFA in DCM, ensure the solvent is anhydrous. Alternatively, switching to a different solvent system like 4M HCl in dioxane may be effective.[4]
Substrate Degradation If the starting material is degrading under the reaction conditions, consider milder deprotection methods such as using aqueous phosphoric acid or non-acidic methods for particularly sensitive substrates.[5]
Guide 2: Unexpected Side Reactions During N-Cbz Deprotection

Problem: During the hydrogenolysis of an N-Cbz group, other functional groups in the molecule are being reduced.

Potential Cause Troubleshooting Solution
Over-reduction Functional groups such as alkenes, alkynes, nitro groups, and some aromatic systems can be reduced under catalytic hydrogenation conditions.
Catalyst Poisoning Sulfur-containing compounds or other impurities can poison the palladium catalyst, leading to incomplete deprotection.
Choice of Catalyst and Conditions Optimize the reaction conditions. Use a less active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) or perform the reaction at lower hydrogen pressure or temperature. Transfer hydrogenation using reagents like ammonium formate can sometimes offer better selectivity.
Alternative Deprotection If hydrogenolysis is not compatible with your substrate, consider alternative methods for Cbz removal, although they are often harsher.

Data Summary: Comparison of Common N-Protecting Groups for Azetidine

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocBase-stable, acid-labileTFA, HCl in dioxane, aq. H₃PO₄[4][5]Prone to causing ring-opening under strong acid.
BenzyloxycarbonylCbz / ZAcid-stable, base-stableH₂/Pd-C (Hydrogenolysis)[6]Orthogonal to acid- and base-labile groups.[3]
BenzylBnAcid-stable, base-stableH₂/Pd-C (Hydrogenolysis)Similar to Cbz, offers good orthogonality.
tert-ButoxythiocarbonylBotcBase-stable, more acid-labile than BocTFA (milder than for Boc), thermolysis[9]Can be removed selectively in the presence of Boc.[9]
TrifluoroacetylTFABase-labile, acid-stableNH₃ in MeOHHarsh removal conditions may not be suitable for all substrates.[10]

Experimental Protocols

Protocol 1: N-Boc Protection of Azetidine

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen of azetidine.

Materials:

  • Azetidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve azetidine (1.0 eq) in DCM or THF.

  • Add Et₃N (1.2 eq) or NaHCO₃ (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection of an Azetidine Derivative using HCl in Dioxane

Objective: To remove the N-Boc protecting group under mild acidic conditions.

Materials:

  • N-Boc protected azetidine derivative

  • 4M HCl in 1,4-dioxane

  • Methanol or Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 eq) in a minimal amount of methanol or DCM.[4]

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq).[4]

  • Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[4]

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected azetidine.[4]

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.[4]

Protocol 3: N-Cbz Deprotection by Catalytic Hydrogenation

Objective: To remove the N-Cbz protecting group under neutral conditions.

Materials:

  • N-Cbz protected azetidine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-Cbz protected azetidine (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

Visual Logic and Workflows

Protecting_Group_Selection start Start: Need to protect azetidine-N acid_sensitive Is the molecule sensitive to acid? start->acid_sensitive base_sensitive Is the molecule sensitive to base? acid_sensitive->base_sensitive No reductive_conditions Are reductive conditions (e.g., H2) tolerated? acid_sensitive->reductive_conditions Yes boc Use Boc (Deprotection: TFA, HCl) base_sensitive->boc No fmoc Consider Fmoc (Deprotection: Piperidine) base_sensitive->fmoc Yes orthogonality_needed Is orthogonal deprotection required? reductive_conditions->orthogonality_needed No cbz_bn Use Cbz or Bn (Deprotection: H2/Pd-C) reductive_conditions->cbz_bn Yes botc Consider Botc (Milder acid deprotection than Boc) orthogonality_needed->botc No, but need milder acid deprotection consider_orthogonal Select orthogonal pair (e.g., Boc and Cbz) orthogonality_needed->consider_orthogonal Yes boc->orthogonality_needed cbz_bn->orthogonality_needed fmoc->orthogonality_needed

Caption: Decision workflow for selecting an N-protecting group for azetidine synthesis.

Orthogonal_Protection_Azetidine cluster_0 Multi-functionalized Azetidine cluster_1 Selective Deprotection Pathway 1 cluster_2 Selective Deprotection Pathway 2 Azetidine Azetidine Core N-PG1 C3-X-PG2 Deprotect_N Deprotect PG1 (e.g., H2/Pd-C for Cbz) Azetidine:N->Deprotect_N Deprotect_C3 Deprotect PG2 (e.g., TFA for Boc-ester) Azetidine:C3->Deprotect_C3 Functionalize_N Functionalize N Deprotect_N->Functionalize_N Intermediate1 Azetidine Core N-R1 C3-X-PG2 Functionalize_N->Intermediate1 Functionalize_C3 Functionalize C3 Deprotect_C3->Functionalize_C3 Intermediate2 Azetidine Core N-PG1 C3-X-R2 Functionalize_C3->Intermediate2

Caption: Orthogonal protection strategy for selective functionalization of an azetidine derivative.

References

Validation & Comparative

Validating the Structure of 1-Benzylazetidine-2-carboxylic Acid: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel or synthesized organic compounds is a critical step in chemical research and drug development. This guide provides a comparative overview of analytical techniques for validating the structure of 1-benzylazetidine-2-carboxylic acid, a substituted proline analog. While X-ray crystallography stands as the benchmark for absolute structure determination, a multi-technique approach employing NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a comprehensive and often more accessible means of structural confirmation.

This guide will compare the utility of these methods, presenting experimental data for the closely related parent compound, L-azetidine-2-carboxylic acid, alongside predicted data for this compound. Detailed experimental protocols for each key technique are also provided.

Workflow for Structural Validation

A logical workflow for the comprehensive validation of a synthesized compound like this compound involves a combination of techniques to confirm its molecular formula, connectivity, and stereochemistry.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Crystal_Growth Crystal Growth Purification->Crystal_Growth MS Mass Spectrometry (Molecular Weight, Fragmentation) NMR->MS Data_Integration Data Integration & Structure Confirmation NMR->Data_Integration FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR MS->Data_Integration FTIR->Data_Integration X_Ray Single Crystal X-ray Diffraction Crystal_Growth->X_Ray X_Ray->NMR Confirms Connectivity & Stereochemistry X_Ray->Data_Integration X_Ray_Crystallography_Workflow Start Synthesized & Purified This compound Crystal_Growth Crystal Growth (Slow evaporation, vapor diffusion, or cooling of a saturated solution) Start->Crystal_Growth Crystal_Selection Selection of a suitable single crystal (0.1-0.3 mm) under a microscope Crystal_Growth->Crystal_Selection Mounting Mounting the crystal on a goniometer head Crystal_Selection->Mounting Data_Collection Data Collection (X-ray diffractometer, rotating crystal in X-ray beam) Mounting->Data_Collection Data_Processing Data Processing (Integration of reflection intensities) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct methods or Patterson function) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-squares refinement) Structure_Solution->Structure_Refinement Validation Validation and Analysis (CIF file generation) Structure_Refinement->Validation End Final Crystal Structure Validation->End

comparative study of different synthetic routes to azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds and natural products. Its constrained four-membered ring structure imparts unique conformational properties to peptides and other bioactive molecules. This guide provides a comparative study of three distinct synthetic routes to azetidine-2-carboxylic acid, offering an objective analysis of their performance based on published experimental data. The routes discussed are: 1) a method proceeding via malonic ester intermediates, 2) an asymmetric synthesis employing a chiral auxiliary, and 3) a pathway originating from aspartic acid.

Comparative Data of Synthetic Routes

ParameterRoute 1: Via Malonic Ester IntermediatesRoute 2: Asymmetric Synthesis via Chiral AuxiliaryRoute 3: From Aspartic Acid
Starting Material Dimethyl (S)-(1'-methyl)benzylaminomalonateInexpensive chemicals, optically active α-methylbenzylamineL-aspartic acid
Number of Steps 55-6Not explicitly stated, but involves multiple transformations
Overall Yield 48%[1][2]"Practical quantities"[3][4][5]Not explicitly stated
Enantiomeric Excess (ee) >99:9%[1]High (for both enantiomers)[3][4][5]Can produce (S)-enantiomer from L-aspartic acid[6]
Key Reactions Azetidine ring formation via 1,2-dibromoethane, Krapcho dealkoxycarbonylation[1][2][7]Intramolecular alkylation[3][4]Reduction of a 4-oxo-2-azetidinecarboxylic acid derivative[6]
Reagents of Note Cesium carbonate, 1,2-dibromoethane, Lipase[1][2]Optically active α-methylbenzylamine[3][4]Hydride reducing agent, oxidizing agent[6]

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow and key transformations in the compared synthetic routes to azetidine-2-carboxylic acid.

cluster_0 Synthetic Routes to Azetidine-2-Carboxylic Acid cluster_1 Route 1: Via Malonic Ester cluster_2 Route 2: Asymmetric Synthesis cluster_3 Route 3: From Aspartic Acid A1 Dimethyl (S)-(1'-methyl) benzylaminomalonate A2 Azetidine Ring Formation (1,2-dibromoethane, Cs2CO3) A1->A2 A3 Dimethyl (1'S)-1-(1'-methyl)benzyl azetidine-2,2-dicarboxylate A2->A3 A4 Krapcho Dealkoxycarbonylation A3->A4 A5 (2S,1'S)-monoester A4->A5 A6 Lipase Hydrolysis & Deprotection A5->A6 A7 (S)-Azetidine-2-carboxylic Acid A6->A7 B1 Starting Materials + (R)- or (S)-α-methylbenzylamine B2 Intermediate Formation B1->B2 B3 Intramolecular Alkylation B2->B3 B4 Protected Azetidine Derivative B3->B4 B5 Deprotection B4->B5 B6 (R)- or (S)-Azetidine-2-carboxylic Acid B5->B6 C1 L-Aspartic Acid C2 Formation of 4-oxo-2- azetidinecarboxylic acid derivative C1->C2 C3 Reduction (Hydride agent) C2->C3 C4 Azetidine-2-methanol C3->C4 C5 Protection & Oxidation C4->C5 C6 N-protected Azetidine-2-carboxylic acid C5->C6 C7 Deprotection C6->C7 C8 (S)-Azetidine-2-carboxylic Acid C7->C8

Caption: Comparative workflow of three synthetic routes to azetidine-2-carboxylic acid.

Detailed Experimental Protocols

Route 1: Synthesis via Malonic Ester Intermediates

This efficient route provides (S)-azetidine-2-carboxylic acid with high enantiomeric purity.[1][2][7]

Step 1: Azetidine Ring Formation To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF, 1,2-dibromoethane (1.5 eq) and cesium carbonate (2 eq) are added. The reaction mixture is stirred, leading to the formation of the four-membered ring in high yield (99%).[1][2]

Step 2: Krapcho Dealkoxycarbonylation The product from the previous step, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, undergoes Krapcho dealkoxycarbonylation. This step preferentially forms the desired (2S,1'S)-monoester with a total yield of 78%.[2][7]

Step 3: Lipase-catalyzed Hydrolysis and Deprotection A lipase-catalyzed hydrolysis of the monoester mixture is performed. Subsequent deprotection steps yield the enantiomerically pure (S)-azetidine-2-carboxylic acid. This final stage proceeds with a 91% yield from the mixture of monoesters.[1][2][7]

Route 2: Asymmetric Preparation using a Chiral Auxiliary

This versatile synthesis allows for the preparation of both enantiomers of azetidine-2-carboxylic acid.[3][4][5]

Step 1: Intermediate Synthesis The synthesis begins with inexpensive starting materials and utilizes either (R)- or (S)-α-methylbenzylamine as a chiral auxiliary to introduce asymmetry.

Step 2: Construction of the Azetidine Ring The key step in this route is the construction of the azetidine ring through an intramolecular alkylation reaction.[3]

Step 3: Deprotection The final step involves the removal of the chiral auxiliary and any other protecting groups to yield the desired enantiomer of azetidine-2-carboxylic acid. The overall process is completed in five to six steps.[3][4]

Route 3: Synthesis from Aspartic Acid

This route offers an economical approach by starting from the readily available and inexpensive amino acid, aspartic acid.[6]

Step 1: Formation of 4-oxo-2-azetidinecarboxylic acid derivative L-aspartic acid is converted into a 4-oxo-2-azetidinecarboxylic acid derivative.

Step 2: Reduction The 4-oxo-2-azetidinecarboxylic acid derivative is treated with a hydride reducing agent. This step simultaneously reduces the ester and amide groups to afford azetidine-2-methanol.

Step 3: Protection and Oxidation The resulting azetidine-2-methanol is treated with an amino-protecting agent to give an N-protected azetidine-2-methanol. This is followed by treatment with an oxidizing agent to yield N-protected azetidine-2-carboxylic acid.

Step 4: Deprotection The final step involves the removal of the N-protecting group to furnish (S)-azetidine-2-carboxylic acid.[6]

Conclusion

The choice of synthetic route for azetidine-2-carboxylic acid will depend on the specific requirements of the researcher, including desired enantiopurity, scale of synthesis, and cost considerations. The route via malonic ester intermediates offers high enantioselectivity and a good overall yield for the (S)-enantiomer. The asymmetric synthesis using a chiral auxiliary provides a flexible method to access both enantiomers. The synthesis from aspartic acid presents a potentially cost-effective option for large-scale production of the (S)-enantiomer, leveraging an inexpensive starting material. Each method has its distinct advantages, and the detailed protocols provided herein should assist researchers in selecting the most suitable pathway for their applications.

References

A Comparative Guide to the Purity Analysis of 1-Benzylazetidine-2-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates and active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods for determining the purity of 1-benzylazetidine-2-carboxylic acid, a key building block in medicinal chemistry. We present detailed experimental protocols and performance data for both a standard reversed-phase HPLC method and a chiral HPLC method for enantiomeric purity assessment.

Introduction

This compound is a cyclic amino acid derivative utilized in the synthesis of various pharmaceutical agents. Its purity, particularly its enantiomeric purity, can significantly impact the efficacy and safety of the final drug product. High-performance liquid chromatography is a powerful and versatile analytical technique for assessing the purity of such compounds. This guide compares a standard reversed-phase HPLC method for achiral purity analysis with a chiral HPLC method for determining the enantiomeric excess.

Experimental Protocols

Method 1: Reversed-Phase HPLC for Achiral Purity Analysis

This method is suitable for quantifying the main component and detecting any non-chiral impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (due to the carboxyl group) and 254 nm (due to the benzyl group)[1]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase (10% B) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC for Enantiomeric Purity Analysis

This method is designed to separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ V2 or an anion-exchange column like CHIRALPAK® QN-AX)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetic acid (analytical grade)

  • Triethylamine (analytical grade)

  • Racemic and enantiomerically pure this compound standards and sample

Chromatographic Conditions (Example using a macrocyclic glycopeptide column):

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the two HPLC methods.

ParameterReversed-Phase HPLCChiral HPLC
Purpose Achiral Purity, Impurity ProfilingEnantiomeric Purity, Enantiomeric Excess (ee%)
Stationary Phase C18Chiral Stationary Phase (e.g., CHIROBIOTIC™)
Typical Analysis Time 20 minutes15-30 minutes
Resolution (Rs) of Main Peak from Impurities > 2.0> 1.5 between enantiomers
Limit of Detection (LOD) ~0.01%~0.05% for the minor enantiomer
Limit of Quantification (LOQ) ~0.03%~0.15% for the minor enantiomer
Advantages Robust, widely available columns, good for general impurity detection.Essential for determining stereochemical purity.
Limitations Cannot separate enantiomers.Column can be more expensive and less robust than C18.

Alternative Analytical Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For even higher resolution and sensitivity, especially for impurity identification, UPLC-MS can be employed.

Key Advantages of UPLC-MS:

  • Increased Resolution: Sub-2 µm particle size columns provide sharper and narrower peaks.

  • Higher Sensitivity: Mass spectrometric detection offers lower LOD and LOQ.

  • Impurity Identification: The mass spectrometer provides mass-to-charge ratio information, which can be used to identify unknown impurities.

Typical UPLC-MS Parameters:

  • Column: Acquity UPLC BEH C18, 1.7 µm

  • Mobile Phase: Similar to the reversed-phase HPLC method (water/acetonitrile with formic acid).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Column Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis Purity_Analysis Purity Analysis of This compound RP_HPLC Reversed-Phase HPLC Purity_Analysis->RP_HPLC General Purity Chiral_HPLC Chiral HPLC Purity_Analysis->Chiral_HPLC Enantiomeric Purity UPLC_MS UPLC-MS RP_HPLC->UPLC_MS Higher Resolution & Sensitivity

Caption: Logical relationship of analytical methods.

References

Unlocking the Therapeutic Potential: A Comparative Analysis of 1-Benzylazetidine-2-carboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is perpetual. Among the myriad of heterocyclic compounds, the azetidine ring has garnered significant attention as a privileged structure in medicinal chemistry. This guide provides a comprehensive comparison of the biological activity of 1-benzylazetidine-2-carboxylic acid and its analogues, with a focus on their potential as enzyme inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the design and development of next-generation therapeutics.

The rigid, four-membered ring of the azetidine scaffold imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. While this compound itself is primarily recognized as a versatile synthetic intermediate in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs, recent research into its analogues, particularly at the carboxamide position, has unveiled potent and specific biological activities.

Comparative Biological Activity: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

Recent groundbreaking research has identified (R)-azetidine-2-carboxamide derivatives as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis. A seminal study by Wu et al. provides a detailed structure-activity relationship (SAR) for a series of these compounds, offering a valuable framework for understanding how modifications to the this compound scaffold impact biological function.

The data below summarizes the in vitro potency of various N-acyl azetidine-2-carboxamide analogues against STAT3 DNA-binding activity. While not a direct evaluation of this compound, the comparison of N-benzoyl derivatives provides critical insights into the role of the aromatic substituent on the azetidine nitrogen.

Compound IDN-Acyl GroupR Group (on Amide)STAT3 Inhibition IC50 (µM)
5a 2-Hydroxybenzoyl2,3-Dichlorophenyl0.52
5b 2-Methoxybenzoyl2,3-Dichlorophenyl1.1
5c 2-(Trifluoromethoxy)benzoyl2,3-Dichlorophenyl0.82
5d 2-(Trifluoromethyl)benzoyl2,3-Dichlorophenyl0.81
5o 2-Hydroxy-4-propoxybenzoyl2,3-Dichlorophenyl0.38
8i 2-Hydroxybenzoyl3-(2,3-dichlorophenyl)ureido0.34

Data extracted from Wu, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15868–15891.[1][2]

The substitution of the 5-membered proline ring with a 4-membered azetidine ring in these STAT3 inhibitors resulted in a more than four-fold increase in potency.[1][2] This highlights the significant impact of the azetidine scaffold on biological activity.

Structure-Activity Relationship (SAR) Insights

The study by Wu et al. reveals several key SAR trends for (R)-azetidine-2-carboxamide derivatives as STAT3 inhibitors:

  • Azetidine Ring: The conformationally constrained 4-membered azetidine ring is crucial for enhanced potency compared to larger ring systems like proline (5-membered) or pipecolic acid (6-membered).[1][2]

  • N-Acyl Group: A 2-hydroxybenzoyl group on the azetidine nitrogen (as in compound 5a ) was found to be optimal for high potency. Modifications to this group, such as changing the hydroxyl to a methoxy group (compound 5b ), led to a decrease in activity.

  • Amide Substituent: The nature of the substituent on the carboxamide nitrogen plays a critical role in determining the inhibitory activity. A 2,3-dichlorophenyl group was found to be a highly effective substituent. Further elaboration of this group, as seen in compound 8i , can lead to even greater potency.

Based on these findings, it can be inferred that this compound, with its flexible benzyl group, may exhibit different binding characteristics compared to the more rigid N-benzoyl analogues. However, the core azetidine-2-carboxylic acid scaffold is clearly a promising starting point for the design of potent enzyme inhibitors.

Experimental Protocols

To facilitate further research and validation, the following are detailed methodologies for key experiments cited in the development of the azetidine-based STAT3 inhibitors.

General Procedure for the Synthesis of (R)-Azetidine-2-carboxamide Analogues

(R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (DCM). The resulting Boc-protected intermediate is then deprotected using trifluoroacetic acid (TFA) in DCM. The deprotected amine is subsequently acylated with a substituted benzoic acid, again using a peptide coupling reagent, to yield the final N-acyl-(R)-azetidine-2-carboxamide product.

STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is performed to determine the in vitro inhibitory activity of the compounds on the DNA-binding ability of STAT3.[1][2]

  • Preparation of Nuclear Extracts: Nuclear extracts containing activated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).

  • Incubation with Inhibitors: The nuclear extracts are pre-incubated with varying concentrations of the test compounds (dissolved in DMSO) for 30 minutes at room temperature.

  • DNA Binding Reaction: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which specifically binds to STAT3, is added to the mixture and incubated to allow for the formation of STAT3:DNA complexes.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Quantification: The gel is dried and exposed to a phosphor screen. The bands corresponding to the STAT3:DNA complexes are quantified using imaging software (e.g., ImageJ). The percentage of inhibition is calculated relative to a DMSO-treated control, and IC50 values are determined from the dose-response curves.

Visualizing the STAT3 Signaling Pathway and the Drug Discovery Workflow

To provide a clearer understanding of the biological context and the research process, the following diagrams have been generated using the DOT language for Graphviz.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization pSTAT3_dimer p-STAT3 Dimer Dimerization->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Promotes Inhibitor Azetidine-2-carboxamide Inhibitor Inhibitor->Dimerization Inhibits

Caption: The STAT3 signaling pathway and the point of inhibition by azetidine-2-carboxamide analogues.

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection (Azetidine-2-carboxylic acid) SAR_Analysis SAR-guided Analogue Synthesis Scaffold_Selection->SAR_Analysis In_Vitro_Screening In Vitro Screening (STAT3 EMSA) SAR_Analysis->In_Vitro_Screening Lead_Optimization Lead Optimization (Improve Potency & PK) In_Vitro_Screening->Lead_Optimization Identifies Hits Lead_Optimization->SAR_Analysis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A generalized workflow for the discovery and development of azetidine-based inhibitors.

Conclusion

While this compound remains a valuable building block in organic synthesis, the exploration of its amide analogues has revealed a new frontier in the development of potent and selective enzyme inhibitors. The comparative data on (R)-azetidine-2-carboxamides as STAT3 inhibitors underscores the potential of this scaffold in cancer therapy. The detailed experimental protocols and workflow diagrams provided in this guide are intended to empower researchers to further investigate the therapeutic applications of this promising class of molecules. Future studies directly comparing the biological activities of this compound with its N-acyl and other N-alkyl analogues will be crucial in fully elucidating the therapeutic potential of this versatile scaffold.

References

A Spectroscopic Guide to the Stereochemical Analysis of Substituted Azetidines: Cis vs. Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of substituted azetidines, a class of four-membered nitrogen-containing heterocycles, is a critical determinant of their biological activity and pharmacokinetic properties. As privileged scaffolds in medicinal chemistry, the ability to unambiguously assign the relative stereochemistry of substituents as cis or trans is paramount for structure-activity relationship (SAR) studies and drug design. This guide provides an objective comparison of spectroscopic methodologies used to differentiate these isomers, supported by experimental data and detailed protocols.

Primary Spectroscopic Differentiation: NMR and IR Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most powerful and accessible tools for distinguishing between cis and trans isomers of substituted azetidines. Of these, ¹H NMR spectroscopy, particularly the analysis of proton-proton coupling constants (J-values), offers the most definitive evidence for stereochemical assignment.

¹H NMR Spectroscopy: The Definitive Tool

The rigid, strained nature of the azetidine ring results in distinct dihedral angles between protons on adjacent carbons for cis and trans isomers. This geometric difference is directly reflected in the magnitude of the vicinal coupling constants (³J), as described by the Karplus relationship.

Key Diagnostic Feature: Vicinal Coupling Constants (³J)

The most reliable method for assigning the stereochemistry of substituted azetidines is by comparing the ³J values of the ring protons.[1]

  • Cis Isomers: Protons on the same face of the ring typically exhibit a larger coupling constant.

  • Trans Isomers: Protons on opposite faces of the ring display a smaller coupling constant.

This principle is widely applied, especially for azetidin-2-ones (β-lactams) between protons at the C3 and C4 positions.[2]

Table 1: Typical ³J Coupling Constants for Azetidine Ring Protons

Isomer ConfigurationTypical ³J Value (Hz) for AzetidinesTypical ³J Value (Hz) for Azetidin-2-onesNotes
cis8.4 - 10.0[1]5.0 - 7.5[1]The larger dihedral angle in the cis configuration leads to a greater coupling constant.
trans5.8 - 7.9[1]0 - 3.0[1]The smaller dihedral angle in the trans configuration results in a significantly smaller coupling constant.

Confirmation with Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide conclusive confirmation of stereochemistry by identifying protons that are close in space.

  • In a cis isomer, an NOE correlation will be observed between substituents on the same face of the ring.

  • Conversely, for a trans isomer, NOE correlations will be seen between a ring proton and a substituent on the same face, but not between the two trans substituents. For instance, the presence of an NOE correlation between H-2 and a substituent at H-α in a trans isomer and the absence of this correlation in the cis isomer can be used for unambiguous assignment.[1]

¹³C NMR Spectroscopy: The γ-Gauche Effect

While ¹H NMR is the primary tool, ¹³C NMR can provide supplementary evidence. The chemical shifts of the ring carbons are sensitive to steric interactions, particularly the γ-gauche effect. An axial substituent will cause shielding (an upfield shift) of the γ-carbons compared to the same carbons in a diequatorial trans isomer.

Table 2: Expected ¹³C Chemical Shift Effects in Substituted Azetidines

IsomerSubstituent OrientationExpected Effect on γ-Carbons
cisAxial/EquatorialShielding (upfield shift) on carbons γ to the axial group.
transDiequatorial (more stable)No significant γ-gauche shielding; signals appear downfield relative to the cis isomer.
Infrared (IR) Spectroscopy: A Fingerprint Comparison

IR spectroscopy provides a unique "fingerprint" for each isomer. While there are no universal absorption bands that definitively distinguish all cis and trans azetidines, significant differences are often observed in the fingerprint region (<1500 cm⁻¹). For azetidin-2-ones, the carbonyl (C=O) stretching frequency, typically found around 1650-1800 cm⁻¹, is sensitive to ring strain and the electronic effects of substituents, which can differ slightly between stereoisomers.[2] A direct comparison of the spectra of both isomers is the most effective way to use IR for differentiation.

Experimental Protocols

Protocol 1: ¹H NMR and NOESY Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified azetidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum to observe chemical shifts and multiplicities.

    • Carefully integrate all signals and measure the coupling constants for the azetidine ring protons. Compare these values to the ranges specified in Table 1 to make a preliminary assignment.

  • 2D COSY Acquisition: Run a standard COSY (Correlation Spectroscopy) experiment to confirm proton-proton coupling relationships within the ring.

  • 2D NOESY Acquisition:

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecule's size (typically 500-800 ms).

    • Process the data and look for cross-peaks that indicate through-space proximity between ring protons and substituents to confirm the cis or trans configuration.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • For Solids: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For Oils/Liquids: Prepare a thin film by placing a drop of the sample between two NaCl (sodium chloride) or KBr plates.

  • Data Acquisition:

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Acquire spectra for both the cis and trans isomers under identical conditions.

  • Analysis: Compare the spectra, paying close attention to the fingerprint region (below 1500 cm⁻¹) and any shifts in the carbonyl region (for azetidin-2-ones) to identify reproducible differences.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of cis and trans isomers of a substituted azetidine.

G cluster_start Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion A Mixture of Azetidine Isomers B 1H NMR Spectroscopy A->B Primary Method D IR Spectroscopy A->D Confirmatory Method C 2D NOESY B->C Confirmation E Coupling Constants (3J) Large J -> cis Small J -> trans B->E F Through-Space Correlations (NOE Cross-Peaks) C->F G Fingerprint Region Comparison (1500-400 cm-1) D->G H Identified cis-Isomer E->H I Identified trans-Isomer E->I F->H F->I G->H G->I

References

Azetidine Ring Integration: A Comparative Guide to Influencing Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for greater control over peptide conformation is paramount. The introduction of non-canonical amino acids is a powerful strategy to modulate the secondary structure, and consequently, the therapeutic potential of peptides. This guide provides an objective comparison of the impact of the four-membered azetidine ring on peptide secondary structure, with a particular focus on its role as a proline surrogate. The information presented is supported by experimental data to aid in the rational design of novel peptide-based therapeutics.

The incorporation of cyclic amino acids into a peptide backbone is a well-established method for introducing conformational constraints. Proline, with its five-membered pyrrolidine ring, is the most well-known natural amino acid for inducing turns and rigidifying peptide structures. Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, presents a compelling alternative with its smaller, four-membered ring. This seemingly subtle structural difference has profound implications for the resulting peptide secondary structure, stability, and conformational flexibility.

Key Structural and Conformational Differences: Azetidine vs. Proline

The fundamental distinction between the azetidine and proline rings lies in their size and puckering. The smaller azetidine ring is more planar and possesses a different puckering amplitude compared to the more flexible pyrrolidine ring of proline, which can adopt various endo and exo conformations. These intrinsic geometrical differences directly translate to distinct conformational preferences when incorporated into a peptide chain.

One of the most significant consequences of substituting proline with azetidine is the alteration of turn preference. Proline is a strong inducer of β-turns, a common secondary structure motif crucial for protein folding and molecular recognition. In contrast, studies on model peptides have demonstrated that azetidine and its derivatives preferentially stabilize γ-turn-like conformations.[1] This shift in turn induction from a β-turn (a ten-membered hydrogen-bonded ring) to a γ-turn (a seven-membered hydrogen-bonded ring) offers a valuable tool for medicinal chemists to fine-tune peptide backbone geometry.

Furthermore, the introduction of an azetidine ring can influence the cis/trans isomerization of the preceding peptide bond. While proline-containing peptides often exist as a mixture of cis and trans isomers, certain azetidine-containing peptides have been observed to favor an all-cis peptide bond conformation, leading to unique helical structures.[2][3]

Comparative Performance Data

To illustrate the impact of the azetidine ring on peptide secondary structure, the following tables summarize key experimental data from studies comparing peptides containing azetidine-2-carboxylic acid (Aze) with their proline (Pro) counterparts.

Table 1: Conformational Parameters from NMR Spectroscopy

ParameterAzetidine-Containing Peptide (e.g., Boc-(L-Aze-L-Pro)₂-Opcp)Proline-Containing Peptide (e.g., Boc-(L-Pro)₃-L-Aze-Opcp)Reference
Predominant Peptide Bond Conformation All-cis in trifluoroethanolBoth cis and trans in chloroform or trifluoroethanol[2][3]
Favored Turn Type γ-turnβ-turn[1]
¹³C NMR Chemical Shifts (δ in ppm, illustrative) Pro Cβ and Cγ shifts indicate a preference for γ-turnPro Cβ and Cγ shifts are characteristic of β-turn structures[2][3]
¹H NMR Observations Well-resolved peaks suggesting a single conformation in some casesMultiple sets of peaks indicating conformational heterogeneity (cis/trans isomerization)[2][3]

Table 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

ParameterAzetidine-Containing PeptideProline-Containing PeptideReference
Solvent TrifluoroethanolTrifluoroethanol[2][3]
Observed Secondary Structure Left-handed helix (all-cis peptide bonds)Perturbed secondary structure[2][3]
Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Characteristic negative Cotton effect different from polyproline ISpectra indicative of a mixture of conformations[2][3]

Table 3: Proteolytic Stability

Peptide TypeProteaseObservationReference
Azetidine-Modified PeptideGeneral ProteasesIncreased stability against enzymatic cleavage[1]
Proline-Containing PeptideGeneral ProteasesSusceptible to proteolytic degradation[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide conformations. Below are outlines of key experimental protocols.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Peptides containing azetidine-2-carboxylic acid can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Preparation: A suitable resin (e.g., Wang resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected by an Fmoc group and side chain protected if necessary, is coupled to the resin using a coupling agent such as HBTU/HATU in the presence of a base like DIPEA.

  • Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.

  • Chain Elongation: The subsequent Fmoc-protected amino acids (including Fmoc-Aze-OH or Fmoc-Pro-OH) are coupled sequentially following steps 2 and 3.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., CDCl₃, TFE-d₃, or D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY/ROESY) NMR spectra are acquired on a high-field NMR spectrometer.

  • Resonance Assignment: All proton and carbon resonances are assigned to specific atoms in the peptide sequence.

  • Structural Analysis:

    • Chemical Shifts (δ): The dispersion of amide proton and Cα/Cβ chemical shifts provides initial indications of secondary structure.

    • ³J(HN,Hα) Coupling Constants: These are used to determine the phi (φ) dihedral angles.

    • Nuclear Overhauser Effects (NOEs): The presence and intensity of NOE cross-peaks provide information about through-space proximity between protons, which is crucial for determining the overall fold and identifying specific turn types (e.g., characteristic NOEs for β- and γ-turns).

    • Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds.

Secondary Structure Estimation: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of peptides.

  • Sample Preparation: The peptide is dissolved in a suitable buffer or solvent (e.g., phosphate buffer, trifluoroethanol) to a concentration of approximately 50 µM. The solvent should be transparent in the far-UV region.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

  • Data Processing: The raw data (ellipticity in millidegrees) is converted to molar ellipticity [θ] (deg·cm²·dmol⁻¹).[6][7][8]

  • Spectral Interpretation: The shape and magnitude of the CD spectrum are indicative of the secondary structure. For instance, α-helices show characteristic negative bands around 222 and 208 nm, while β-sheets exhibit a negative band around 218 nm. The spectra of peptides containing azetidine or proline are compared to identify differences in their secondary structure content.

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases.

  • Peptide Incubation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix like human serum at a physiological temperature (37°C).

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped, for example, by adding an acid like TFA or by heat inactivation.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC.

  • Data Analysis: The percentage of peptide remaining is plotted against time to determine the degradation rate and the peptide's half-life.

Visualizing the Impact of the Azetidine Ring

The following diagrams illustrate the structural differences and the influence of the azetidine ring on peptide conformation.

Structural Comparison of Proline and Azetidine cluster_pro Proline (Pyrrolidine Ring) cluster_aze Azetidine-2-carboxylic Acid (Azetidine Ring) Pro Aze G Influence of Azetidine vs. Proline on Peptide Turn Type Peptide Peptide Backbone Pro Proline Incorporation Peptide->Pro Aze Azetidine Incorporation Peptide->Aze Beta_Turn β-Turn Formation (10-membered H-bond ring) Pro->Beta_Turn Gamma_Turn γ-Turn Formation (7-membered H-bond ring) Aze->Gamma_Turn G Experimental Workflow for Peptide Conformational Analysis cluster_synthesis Synthesis & Purification cluster_analysis Conformational & Stability Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Characterization->NMR CD CD Spectroscopy Characterization->CD Protease Protease Stability Assay Characterization->Protease Dihedral Dihedral Angles (φ, ψ) NMR->Dihedral Secondary_Structure Secondary Structure Content CD->Secondary_Structure Half_Life Proteolytic Half-Life Protease->Half_Life

References

A Comparative Analysis of Azetidine-2-Carboxylic Acid and Other Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, and other related compounds. It is designed to offer an objective overview of its biological effects, supported by experimental data, to inform research and drug development efforts.

Structural and Physicochemical Properties

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-forming amino acids.[1] Azetidine-2-carboxylic acid is a structural analogue of the proteinogenic amino acid L-proline, distinguished by its four-membered ring structure in contrast to proline's five-membered ring.[2] This structural difference has significant implications for its biochemical behavior and biological activity. Thousands of NPAAs exist, either occurring naturally or synthesized, and they represent a vast chemical space for designing novel therapeutics with enhanced stability, potency, and bioavailability.[3]

Below is a table summarizing the key physicochemical properties of azetidine-2-carboxylic acid and, for comparison, the proteinogenic amino acid L-proline.

PropertyAzetidine-2-carboxylic acidL-Proline
Molecular Formula C₄H₇NO₂C₅H₉NO₂
Molecular Weight 101.10 g/mol 115.13 g/mol
Structure 4-membered ring5-membered ring
Solubility Soluble in water and polar organic solvents.[4]Soluble in water and ethanol.
pI (Isoelectric Point) Not readily available6.30

Biological Activity and Toxicity

The primary mechanism of azetidine-2-carboxylic acid's biological activity and toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline.[5] This misincorporation can lead to altered protein structures, including in critical proteins like collagen, keratin, and hemoglobin, resulting in protein misfolding. This event can trigger cellular stress responses and has been associated with a range of toxic and teratogenic effects in various animal species.

Comparative Cytotoxicity

The cytotoxic effects of azetidine-2-carboxylic acid and its derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for this assessment.

CompoundCancer Cell LineIC50 (µM)
Azetidine-based STAT3 Inhibitor (H182)MDA-MB-468 (Breast)0.66[6]
Azetidine-based STAT3 Inhibitor (H172 (9f))MDA-MB-468 (Breast)0.98[6]
Azetidine-based STAT3 Inhibitor (H182)MDA-MB-231 (Breast)1.0 - 1.9[6]
Azetidine-based STAT3 Inhibitor (H120 (8e))MDA-MB-468 (Breast)1.75[6]
Azetidine-based STAT3 Inhibitor (H105)MDA-MB-468 (Breast)2.07[6]
Enzyme Inhibition

Proline analogues can also act as enzyme inhibitors. The inhibition constant (Ki) is a measure of an inhibitor's potency. Below is a comparison of the Ki values for several proline analogues against proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase 1 (PYCR1), enzymes involved in proline metabolism.

CompoundEnzymeKi (mM)
S-(–)-tetrahydro-2-furoic acidPRODH0.3[7][8]
L-lactic acidPRODH~1[7]
Cyclobutane-1,1-dicarboxylic acidPRODH1.4 - 6[8]
Cyclobutanecarboxylic acidPRODH1.4 - 6[8]
Cyclopropanecarboxylic acidPRODH1.4 - 6[8]
(2S)-oxetane-2-carboxylic acidPRODH1.4 - 6[8]
N-formyl l-proline (NFLP)PYCR10.1[9]
l-thiazolidine-4-carboxylate (l-T4C)PYCR10.6[9]
l-prolinePYCR11.7[9]
l-tetrahydro-2-furoic acid (THFA)PYCR12[9]

Signaling Pathways Affected by Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid has been shown to impact key cellular signaling pathways, primarily as a consequence of inducing protein misfolding and subsequent endoplasmic reticulum (ER) stress.

Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a cellular stress response.[10][11] Azetidine-2-carboxylic acid treatment has been shown to activate the PERK and ATF6 arms of the UPR.[10] This leads to an increase in the phosphorylation of eIF2α and the expression of BiP (Binding Immunoglobulin Protein), both markers of ER stress.[10][12]

UPR_Pathway Aze Azetidine-2-Carboxylic Acid ProteinSynth Protein Synthesis Aze->ProteinSynth misincorporation Proline Proline Proline->ProteinSynth MisfoldedProteins Misfolded Proteins ProteinSynth->MisfoldedProteins ER Endoplasmic Reticulum MisfoldedProteins->ER accumulation UPR Unfolded Protein Response (UPR) ER->UPR activates PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α ↑ PERK->eIF2a BiP BiP ↑ ATF6->BiP

Azetidine-2-Carboxylic Acid Induced Unfolded Protein Response.
Pro-inflammatory Signaling in Microglia

In immune cells of the central nervous system, such as microglia, azetidine-2-carboxylic acid can trigger pro-inflammatory responses.[13] Treatment of BV2 microglial cells with Aze leads to an increase in the release of nitric oxide and the expression of pro-inflammatory markers like IL-1β, IL-6, and NOS2.[13][14]

Pro_Inflammatory_Pathway Aze Azetidine-2-Carboxylic Acid Microglia Microglial Cell Aze->Microglia Activation Activation Microglia->Activation ProInflammatory Pro-inflammatory Mediators Activation->ProInflammatory release of NO Nitric Oxide ↑ ProInflammatory->NO IL1b IL-1β ↑ ProInflammatory->IL1b IL6 IL-6 ↑ ProInflammatory->IL6 NOS2 NOS2 ↑ ProInflammatory->NOS2

Pro-inflammatory Signaling in Microglia Induced by Aze.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of azetidine-2-carboxylic acid and other non-proteinogenic amino acids.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with compound (e.g., Azetidine-2-Carboxylic Acid) Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 AddMTT Add MTT solution (5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (3-4h, 37°C) AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Shake Shake to dissolve formazan AddSolvent->Shake Read Read absorbance (570 nm) Shake->Read Analyze Analyze data (calculate IC50) Read->Analyze End End Analyze->End

Workflow of the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., azetidine-2-carboxylic acid) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][15]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the purple formazan crystals.[6][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Preparation: Induce apoptosis in your target cells using the desired method. Harvest both treated and untreated cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Amino Acid Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of amino acids.

General Workflow:

  • Hydrolysis: For protein samples, hydrolysis is required to break the peptide bonds and release individual amino acids. This is typically achieved by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).[19]

  • Derivatization: Amino acids are often derivatized to enhance their detection by UV or fluorescence detectors. Common derivatizing agents include:

    • o-Phthalaldehyde (OPA): Reacts with primary amines to form fluorescent isoindole derivatives. It does not detect secondary amines like proline.[20]

    • 9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines.

  • Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column.[19][20]

  • Detection: The separated amino acids are detected by a UV or fluorescence detector.[20]

  • Quantification: The concentration of each amino acid is determined by comparing its peak area to that of known standards.[19]

References

A Comparative Guide to the Validation of Enantiomeric Excess for Chiral Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and stereoselective synthesis. Azetidine-2-carboxylic acid, a constrained non-proteinogenic amino acid, is a valuable chiral building block in medicinal chemistry. This guide provides an objective comparison of the primary analytical techniques for validating its enantiomeric excess: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with detailed experimental protocols, a summary of performance data, and a visual workflow to facilitate the selection of the most appropriate technique for a given research need.

At a Glance: Method Comparison

The selection of an analytical method for determining the enantiomeric excess of azetidine-2-carboxylic acid is contingent on several factors, including the required sample throughput, sensitivity, availability of instrumentation, and whether derivatization of the analyte is permissible. Chiral GC-MS and HPLC offer high-resolution separation, with CE providing an alternative high-efficiency separation technique. NMR spectroscopy with chiral solvating agents offers a rapid, non-separative approach.

FeatureChiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
Principle Separation of volatile, derivatized enantiomers on a chiral stationary phase.Direct or indirect separation of enantiomers on a chiral stationary phase or after derivatization.Separation of enantiomers in a capillary based on differential migration in the presence of a chiral selector in the buffer.In-situ formation of diastereomeric complexes leading to distinct NMR signals for each enantiomer.
Sample Preparation Derivatization is required to increase volatility.Minimal for direct analysis; derivatization required for indirect methods.Dissolution in buffer, may require optimization of chiral selector concentration.Simple mixing of the analyte with a chiral solvating agent in an NMR tube.
Analysis Time Typically 20-40 minutes per sample.Typically 10-30 minutes per sample.Typically 5-20 minutes per sample.Typically 5-15 minutes per sample.
Resolution (Rs) Generally high (Rs > 2) for baseline separation.High (Rs > 1.5) is achievable with appropriate column and mobile phase selection.Can achieve very high efficiency and resolution.Not applicable (non-separative). Signal separation is key.
Limit of Detection (LOD) Low (µg/mL to ng/mL range).[1]Low to moderate (µg/mL range).Very low (fmol to amol range possible).Higher than chromatographic methods (mg/mL range).
Limit of Quantitation (LOQ) Low (µg/mL to ng/mL range).[1]Low to moderate (µg/mL range).Very low.Higher than chromatographic methods.
Precision (%RSD) High (<5%).[1]High (<2%).High (<3%).Moderate (dependent on signal-to-noise and integration).
Advantages High sensitivity and selectivity, especially with MS detection.Broad applicability, direct analysis of underivatized compounds possible.High separation efficiency, low sample and reagent consumption.Rapid analysis, no separation required, provides structural information.
Limitations Derivatization can be time-consuming and introduce errors.Chiral columns can be expensive and have limited lifetimes.Method development can be complex; sensitivity can be limited by the small injection volume.Lower sensitivity, requires higher sample concentration, CSA cost.

Experimental Protocols

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method relies on the derivatization of azetidine-2-carboxylic acid to a more volatile and thermally stable compound, which is then separated on a chiral capillary column.

1. Derivatization:

  • Reagents: Heptafluorobutyl chloroformate (HFBCF), isooctane, methylamine.

  • Procedure:

    • To an aqueous sample of azetidine-2-carboxylic acid, add HFBCF for in-situ derivatization.

    • Perform a simultaneous liquid-liquid micro-extraction of the derivatized product into isooctane.

    • Treat the extract with methylamine to form the corresponding methylamides.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

  • Column: Chirasil-L-Val capillary column.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, ramp to 160°C.

  • MS Detector: Electron Ionization (EI) source, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomer derivatives.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Azetidine-2-carboxylic Acid Sample Derivatization Derivatization (HFBCF) Sample->Derivatization Extraction L-L Microextraction (Isooctane) Derivatization->Extraction Amidation Amidation (Methylamine) Extraction->Amidation Reconstitution Reconstitution Amidation->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Chiral_Separation Chiral Separation (Chirasil-L-Val) GC_Injection->Chiral_Separation MS_Detection MS Detection (SIM Mode) Chiral_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation HPLC_Workflow Sample Azetidine-2-carboxylic Acid Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Analysis Chiral HPLC Analysis (e.g., CHIROBIOTIC T) Filtration->HPLC_Analysis Detection UV or MS Detection HPLC_Analysis->Detection Data_Analysis Peak Integration & % ee Calculation Detection->Data_Analysis CE_Workflow Sample Azetidine-2-carboxylic Acid Sample Dissolution Dissolution in BGE/Water Sample->Dissolution CE_Injection Capillary Injection Dissolution->CE_Injection Separation Electrophoretic Separation with Chiral Selector CE_Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (% ee) Detection->Analysis NMR_CSA_Workflow Start Start Prep_Sample Dissolve Analyte in Deuterated Solvent Start->Prep_Sample Add_CSA Add Chiral Solvating Agent Prep_Sample->Add_CSA Acquire_NMR Acquire 1H NMR Spectrum Add_CSA->Acquire_NMR Analyze_Spectrum Identify & Integrate Diastereomeric Signals Acquire_NMR->Analyze_Spectrum Calculate_ee Calculate % ee Analyze_Spectrum->Calculate_ee End End Calculate_ee->End

References

A Comparative Analysis of the Toxicity of Azetidine-2-carboxylic Acid and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicological profiles of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, and its proteinogenic analog, L-proline. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and drug development.

Executive Summary

Azetidine-2-carboxylic acid and proline, while structurally similar, exhibit vastly different toxicological profiles. Aze is a toxic proline mimic that can be misincorporated into proteins, leading to proteotoxic stress and cell death. In contrast, L-proline is an essential amino acid crucial for protein synthesis and cellular structure, with toxicity observed only at high concentrations. This guide will delve into the mechanisms of toxicity, present quantitative toxicological data, detail relevant experimental methodologies, and provide visual representations of the key biological pathways involved.

Mechanisms of Toxicity

Azetidine-2-carboxylic Acid: A Trojan Horse in Protein Synthesis

The primary mechanism of Aze's toxicity lies in its ability to be mistakenly recognized by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA).[1][2] This leads to the incorporation of Aze into nascent polypeptide chains at positions that should be occupied by proline.[3][4] The smaller, four-membered ring of Aze, compared to proline's five-membered ring, introduces structural distortions in proteins.[5] These malformed proteins are unable to fold correctly, leading to their accumulation in the endoplasmic reticulum (ER), a condition known as ER stress.[6] This, in turn, triggers the Unfolded Protein Response (UPR), a cellular signaling cascade aimed at restoring ER homeostasis.[4][7] However, severe or prolonged ER stress, as induced by Aze, overwhelms the UPR's adaptive capacity, leading to the activation of apoptotic pathways and ultimately, cell death.[8]

Proline: An Essential Amino Acid with a High Toxicity Threshold

L-proline is a fundamental component of proteins and is generally considered non-toxic. However, at excessive concentrations, proline can exert toxic effects. The mechanisms underlying proline toxicity at high doses are less defined than those of Aze but are thought to involve the generation of reactive oxygen species (ROS).[9] This can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[10] In specific pathological conditions, such as hyperprolinemia, elevated proline levels have been associated with neurological dysfunction and impaired beta-cell function.[9] In plants, high concentrations of exogenous proline have been shown to inhibit growth.[11]

Quantitative Toxicological Data

The following table summarizes key quantitative data on the toxicity of azetidine-2-carboxylic acid and proline from various experimental models. It is important to note that direct comparisons of LD50 values should be made with caution due to species-specific differences.

ParameterAzetidine-2-carboxylic Acid (Aze)L-ProlineExperimental ModelReference
LD50 (Oral) Not Found> 5,110 mg/kgRat
LD50 (Subcutaneous) 1,000 mg/kgNot FoundMouse
IC50 7.6 µg/mLNot Applicable450.1 Murine Mammary Cancer Cells
Effect on Cell Viability Significant reduction at >1000 µMNo significant effect at physiological concentrations; co-administration can rescue Aze-induced toxicity.BV2 Microglial Cells[8][12]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (Aze or proline) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.

Membrane Integrity Assessment: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the test compounds as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14][15]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[16] Carefully transfer the cell-free supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well with the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released.

Unfolded Protein Response (UPR) Assessment: Western Blot Analysis

Western blotting is used to detect specific proteins (UPR markers) in a cell lysate to assess the activation of the UPR pathway.

Protocol:

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in a suitable buffer to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[17]

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for UPR markers (e.g., GRP78/BiP, CHOP, p-IRE1α) and a loading control (e.g., β-actin or GAPDH).[17][18]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[19]

Visualizing the Mechanisms of Toxicity

Logical Flow of Toxicity Comparison

cluster_Aze Azetidine-2-carboxylic Acid (Aze) cluster_Proline L-Proline Aze_Structure Structural Analog of Proline (4-membered ring) Aze_Misincorporation Misincorporation into Proteins Aze_Structure->Aze_Misincorporation Aze_Misfolding Protein Misfolding & Aggregation Aze_Misincorporation->Aze_Misfolding Aze_ER_Stress Endoplasmic Reticulum (ER) Stress Aze_Misfolding->Aze_ER_Stress Aze_UPR Unfolded Protein Response (UPR) Activation Aze_ER_Stress->Aze_UPR Aze_Apoptosis Apoptosis & Cell Death Aze_UPR->Aze_Apoptosis Comparison Toxicity Comparison Aze_Apoptosis->Comparison High Toxicity Pro_Structure Essential Amino Acid (5-membered ring) Pro_Function Normal Protein Synthesis Pro_Structure->Pro_Function Pro_High_Conc High Concentrations Pro_ROS Reactive Oxygen Species (ROS) Generation Pro_High_Conc->Pro_ROS Pro_Oxidative_Stress Oxidative Stress & Cellular Damage Pro_ROS->Pro_Oxidative_Stress Pro_Oxidative_Stress->Comparison Low Toxicity (at high concentrations)

Caption: Comparative toxicity pathways of Aze and Proline.

Experimental Workflow for Cytotoxicity Assessment

cluster_Assays Cytotoxicity Assays Start Start Cell_Culture Cell Culture (e.g., 96-well plate) Start->Cell_Culture Compound_Treatment Treatment with Aze or Proline Cell_Culture->Compound_Treatment Incubation Incubation (Defined Time Period) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Data Analysis (e.g., IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity Data_Analysis->Conclusion

Caption: General workflow for assessing cytotoxicity.

Azetidine-2-carboxylic Acid-Induced Unfolded Protein Response (UPR)

cluster_UPR Unfolded Protein Response (UPR) Aze Azetidine-2-carboxylic Acid Misincorporation Protein Misincorporation Aze->Misincorporation Misfolded_Proteins Accumulation of Misfolded Proteins in ER Misincorporation->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK Activation ER_Stress->PERK IRE1a IRE1α Activation ER_Stress->IRE1a ATF6 ATF6 Activation ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis XBP1_splicing->Apoptosis ATF6_cleavage->Apoptosis CHOP->Apoptosis

Caption: Aze-induced Unfolded Protein Response pathway.

Conclusion

The comparison between azetidine-2-carboxylic acid and L-proline highlights the critical importance of structural integrity in biological molecules. Aze's seemingly minor deviation from proline's structure results in a potent toxic effect mediated by the disruption of protein synthesis and the induction of cellular stress pathways. In contrast, proline's role as a fundamental building block of life underscores its general lack of toxicity under normal physiological conditions. For researchers in drug development and related fields, this comparison serves as a compelling case study on the structure-activity relationships of amino acid analogs and the potential for targeted therapeutic intervention or unintended toxicity.

References

Safety Operating Guide

Proper Disposal of 1-Benzylazetidine-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Benzylazetidine-2-carboxylic acid, ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be aware of its potential hazards and to utilize appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed and can cause serious eye irritation.[1][2][3] It may also lead to an allergic skin reaction and irritation of the skin and respiratory tract.[2]

Personal Protective Equipment (PPE):

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile)Prevents direct skin contact and potential sensitization.[2]
Body Protection Laboratory coat or other protective clothingShields skin from accidental spills and contact.
Respiratory Protection Use in a well-ventilated area. A dust respirator may be necessary if dust generation is unavoidable.Avoids inhalation of potentially harmful dust.[2][4]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous waste. It must not be disposed of down the drain or in regular trash.[6]

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled, sealable container.[6]

  • Ensure the waste container is made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols or information.[6]

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[4][6]

  • Keep the container away from incompatible materials, such as strong oxidizing agents and bases.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for documentation and hand-off.

  • The final disposal must be conducted at an approved waste disposal plant.[4][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Ventilate:

  • Evacuate non-essential personnel from the immediate spill area.

  • Ensure the area is well-ventilated.[6]

2. Contain the Spill:

  • For dry spills, carefully sweep or vacuum the material. Avoid generating dust.[5][6]

  • It may be beneficial to slightly moisten the material with water to prevent it from becoming airborne.[6]

3. Collect and Package Waste:

  • Place all contaminated materials, including the spilled chemical, cleaning supplies, and contaminated PPE, into a sealed container for disposal as hazardous waste.[6]

4. Decontaminate:

  • Thoroughly clean the spill area with an appropriate solvent or detergent and water.

5. Seek Medical Attention:

  • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

  • If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4][5]

  • If ingested, do NOT induce vomiting and seek immediate medical attention.[4]

Disposal Workflow Diagram

A Handling of this compound B Generation of Waste A->B G Spill Occurs A->G C Collect Waste in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E F Transport to Approved Disposal Facility E->F H Evacuate and Ventilate G->H I Contain and Clean Spill H->I J Package Spill Debris as Hazardous Waste I->J J->D

Caption: Workflow for the routine disposal and emergency spill management of this compound.

Hazard Summary

The following table summarizes the key hazard information for this compound based on available safety data.

Hazard ClassificationGHS Hazard StatementPrecautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowed[1][2]P264, P270, P301+P312, P330, P501[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2]P280, P305+P351+P338[1]
Skin Sensitization H317: May cause an allergic skin reaction[1][2]P261, P272, P280, P302+P352, P333+P313, P363, P501
Skin Corrosion/Irritation H315: Causes skin irritation[2]P264, P280, P302+P352, P332+P313, P362
Specific target organ toxicity H335: May cause respiratory irritation[2]P261, P271, P304+P340, P312, P403+P233, P405, P501

Logical Relationship of Safety Measures

cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Safe Outcome H1 Harmful if Swallowed PPE Use Appropriate PPE (Gloves, Goggles, Lab Coat) H1->PPE VENT Work in a Well-Ventilated Area H1->VENT DISP Treat as Hazardous Waste H1->DISP H2 Causes Serious Eye Irritation H2->PPE H2->VENT H2->DISP H3 May Cause Allergic Skin Reaction H3->PPE H3->VENT H3->DISP SAFE Minimized Risk of Exposure and Contamination PPE->SAFE VENT->SAFE DISP->SAFE

Caption: Interrelationship between hazard identification, control measures, and achieving a safe operational outcome.

References

Essential Safety and Operational Guide for Handling 1-Benzylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Benzylazetidine-2-carboxylic acid. The following procedures are based on its known hazards and are intended to ensure a safe laboratory environment.

Disclaimer: This information is a synthesis of available safety data. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before any handling or use. A thorough, lab-specific risk assessment must be conducted.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that presents several health hazards. According to GHS classifications, it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is essential to minimize exposure.

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Eye Contact H319: Causes serious eye irritation.[1][2][3]Chemical safety goggles meeting appropriate standards (e.g., ANSI Z87.1 in the U.S.) are mandatory. A face shield worn over goggles is required when there is a significant risk of splashing or dust generation.[4][5]
Skin Contact H315: Causes skin irritation.[1] H317: May cause an allergic skin reaction.[1][3]Lab Coat: A chemical-resistant lab coat must be worn and kept fully fastened. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves must be inspected for integrity before use and changed immediately if contaminated or torn.[5][6] Footwear: Fully enclosed shoes are mandatory.
Inhalation H335: May cause respiratory irritation.[1]Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[4] Respiratory Protection: If engineering controls are insufficient or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[5]
Ingestion H302: Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Operational and Disposal Plans

Strict adherence to the following protocols is necessary to ensure safe handling and disposal.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[4]

    • Ensure the chemical fume hood is functioning correctly and has a valid certification before beginning work.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling the Solid Compound:

    • Before handling, ensure all required PPE is correctly donned.

    • To minimize dust generation, avoid pouring the solid from a height. Use a spatula for transfers.[4]

    • When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after completing work.

Disposal Plan:

The disposal of this compound and its contaminated materials must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

    • The container must be sealable and made of a compatible material.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[7]

    • Keep the container away from incompatible materials, such as strong bases or oxidizing agents.[8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for waste documentation and disposal. Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from initial assessment to final disposal.

cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management RA Review SDS & Conduct Lab-Specific Risk Assessment PPE_Select Select & Inspect PPE (Goggles, Gloves, Lab Coat) RA->PPE_Select Eng_Control Verify Engineering Controls (Fume Hood, Eyewash Station) PPE_Select->Eng_Control Handling Handle Solid in Fume Hood (Minimize Dust) Eng_Control->Handling Decon Decontaminate Surfaces & Equipment Handling->Decon Spill Spill or Exposure? Handling->Spill PPE_Doff Properly Doff & Dispose of Contaminated PPE Decon->PPE_Doff Waste_Collect Collect Waste in Labeled, Sealed Container PPE_Doff->Waste_Collect Waste_Store Store in Designated Hazardous Waste Area Waste_Collect->Waste_Store EHS_Contact Contact EHS for Disposal Waste_Store->EHS_Contact Spill->Decon No Spill_Response Follow Emergency Procedures (Evacuate, Alert, Decontaminate) Spill->Spill_Response Yes

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.